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Core Science & Biosynthesis

Foundational

Bortezomib Pinanediol Ester chemical structure and properties

An In-Depth Technical Guide to Bortezomib Pinanediol Ester: A Key Intermediate in Proteasome Inhibitor Synthesis Abstract Bortezomib Pinanediol Ester (CAS No: 205393-22-2) is a pivotal synthetic intermediate and prodrug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Bortezomib Pinanediol Ester: A Key Intermediate in Proteasome Inhibitor Synthesis

Abstract

Bortezomib Pinanediol Ester (CAS No: 205393-22-2) is a pivotal synthetic intermediate and prodrug in the manufacturing of Bortezomib, a first-in-class proteasome inhibitor approved for the treatment of multiple myeloma and mantle cell lymphoma.[1][2] The covalent protection of Bortezomib's reactive boronic acid moiety as a pinanediol ester imparts significant stability, facilitating multi-step synthesis, purification, and handling while preventing undesirable side reactions like oxidation.[3][4] This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and analytical characterization of Bortezomib Pinanediol Ester. It further details the critical deprotection step required to yield the active pharmaceutical ingredient (API), Bortezomib. This document is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical manufacturing.

Introduction: The Strategic Importance of the Pinanediol Ester

Bortezomib is a dipeptide boronic acid that reversibly inhibits the 26S proteasome, a key cellular complex involved in protein degradation.[1][2] By disrupting proteasome function, Bortezomib induces apoptosis in cancer cells. However, the boronic acid functional group, essential for its therapeutic activity, is also highly reactive and susceptible to degradation, particularly oxidative deboronation.[5]

To overcome these synthetic and stability challenges, a protection strategy is employed. The boronic acid is converted into a more stable boronic ester using a chiral auxiliary, (1S,2S,3R,5S)-(+)-2,3-pinanediol.[1][3] This serves two primary purposes:

  • Protection & Stability : The pinanediol group masks the reactive boronic acid, protecting it from unwanted side reactions throughout the synthesis and purification process.[3] Pinanediol esters are recognized for their high thermodynamic and hydrolytic stability compared to other common boronic esters.[6]

  • Chiral Control : The pinanediol auxiliary is instrumental in establishing the correct stereochemistry at the boron-bearing carbon, which is critical for the drug's efficacy.[1][2]

The relationship between the stable intermediate, the active drug, and its biological target is a cornerstone of Bortezomib's manufacturing logic.

G BPE Bortezomib Pinanediol Ester (Stable Intermediate) BTZ Bortezomib (API) (Active Drug) BPE->BTZ Deprotection (Transesterification) P26S 26S Proteasome (Biological Target) BTZ->P26S Reversible Inhibition

Figure 1: Logical relationship of Bortezomib Pinanediol Ester to the API and its target.

Chemical Identity and Physicochemical Properties

Chemical Structure and Stereochemistry

Bortezomib Pinanediol Ester is a complex molecule comprising three main structural units: a pyrazinecarboxylic acid cap, an L-phenylalanine residue, and a boron-containing L-leucine analogue, where the boronic acid is esterified with (1S,2S,3R,5S)-pinanediol.

  • IUPAC Name : N-[(2S)-1-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide[7][8]

  • CAS Number : 205393-22-2[7]

  • Molecular Formula : C₂₉H₃₉BN₄O₄[7][8]

Physicochemical Data

The key physicochemical properties of Bortezomib Pinanediol Ester are summarized in the table below. This data is essential for designing synthetic workups, purification strategies, and analytical methods.

PropertyValueSource(s)
Molecular Weight 518.46 g/mol [4][]
Appearance White to off-white or pale yellow solid[4][]
Melting Point 75-83 °C[4][]
Solubility Soluble in Dimethyl Sulfoxide (DMSO)[3]
LogP 4.81780[4]

The Chemistry of Bortezomib Pinanediol Ester

Synthesis Pathway: A Convergent Approach

The industrial synthesis of Bortezomib Pinanediol Ester is typically achieved through a convergent strategy, which enhances efficiency and overall yield by preparing complex fragments separately before their final assembly.[1] This approach minimizes the number of linear steps and simplifies purification. The key fragments are:

  • Fragment A : N-pyrazinoyl-L-phenylalanine

  • Fragment B : (1R)-Boroleucine-(1S,2S,3R,5S)-(+)-pinanediol ester, often used as its trifluoroacetate salt (CAS: 179324-87-9).[5][10]

The crucial step is the amide bond formation between these two fragments. The choice of coupling agent is critical to prevent racemization of the L-phenylalanine chiral center, a known risk with electron-withdrawing Nα-acyl groups like pyrazinoyl.[5] O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) has been shown to be highly effective in suppressing this side reaction.[1][5]

G cluster_A Fragment A Preparation cluster_B Fragment B Preparation Phe L-Phenylalanine FragA N-pyrazinoyl-L-phenylalanine Phe->FragA Acylation Pyr Pyrazinecarboxylic Acid Pyr->FragA Acylation BPE Bortezomib Pinanediol Ester FragA->BPE Pinane (+)-Pinanediol FragB (R)-BoroLeu-(+)-Pinanediol Ester TFA Salt (Fragment B) Pinane->FragB Esterification Boro Aminoboronic Acid Precursor Boro->FragB Esterification FragB->BPE Coupling TBTU Coupling (Suppresses Racemization)

Figure 2: Convergent synthesis pathway for Bortezomib Pinanediol Ester.
Deprotection: Release of the Active API

The final and most critical step in the synthesis of the Bortezomib API is the removal of the pinanediol protecting group. This is accomplished via a transesterification reaction.

Rationale : Direct hydrolysis of the highly stable pinanediol ester can be slow and require harsh conditions.[3][6] Transesterification provides a more controlled and efficient method. By introducing a different boronic acid (e.g., isobutylboronic acid) in a biphasic system (such as aqueous methanol and hexane) under strongly acidic conditions, an equilibrium is established that favors the formation of the more water-soluble Bortezomib and the hexane-soluble pinanediol isobutylboronate.[1][5] This phase separation drives the reaction to completion and simplifies the isolation of the final product.

Protocol: Deprotection of Bortezomib Pinanediol Ester

  • Reaction Setup : Charge a suitable reactor with Bortezomib Pinanediol Ester (1.0 eq).

  • Solvent Addition : Add a biphasic solvent mixture of n-hexane and methanol.

  • Reagent Addition : Add isobutylboronic acid (≥2.5 eq) and an aqueous solution of a strong acid (e.g., 2N HCl).

  • Reaction : Stir the mixture vigorously at ambient temperature for 2-4 hours. Monitor the reaction for completion by HPLC.

  • Workup : Once the reaction is complete, separate the aqueous and organic layers. The pinanediol auxiliary is recovered from the organic layer as its isobutylboronate.[5]

  • Isolation : The aqueous layer, containing the Bortezomib API, is neutralized with a base (e.g., NaOH) to a pH of ~7.5.

  • Extraction & Crystallization : Extract the Bortezomib into an organic solvent like ethyl acetate. Concentrate the organic solution and crystallize the product. Bortezomib is often isolated as its trimeric boroxine anhydride form.[1]

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of Bortezomib Pinanediol Ester. A combination of chromatographic and spectroscopic techniques is employed.

G Sample Sample Preparation (Dissolve in Diluent, e.g., ACN/H₂O) HPLC HPLC System (Agilent 1200 or equivalent) Sample->HPLC Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5µm) HPLC->Column Injection Detector UV Detector (λ = 270 nm) Column->Detector MobilePhase Mobile Phase Gradient A: ACN/H₂O/Acid B: ACN/H₂O/Acid MobilePhase->Column Elution Data Data Acquisition & Analysis (Purity, Impurity Profile) Detector->Data

Figure 3: Standard experimental workflow for HPLC analysis.
High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of Bortezomib Pinanediol Ester and for tracking the progress of the deprotection reaction.

Protocol: HPLC Purity Analysis

  • Instrumentation : Agilent 1200 series or equivalent, with a UV detector.[5]

  • Column : C18 reversed-phase, 250 x 4.6 mm, 5 µm particle size.[5][11]

  • Mobile Phase A : Acetonitrile / Water / Formic Acid (300:700:1, v/v/v).[5]

  • Mobile Phase B : Acetonitrile / Water / Formic Acid (800:200:1, v/v/v).[5]

  • Flow Rate : 1.0 mL/min.[5]

  • Detection : UV at 270 nm.[5][11]

  • Column Temperature : 25 °C.[11]

  • Injection Volume : 20 µL.[11]

  • Gradient Program :

    • 0-5 min: 100% A

    • 5-20 min: Linear gradient from 100% A to 100% B

    • 20-22 min: Linear gradient from 100% B to 100% A

  • System Suitability : Verify system performance by injecting a standard solution to check for theoretical plates, tailing factor, and reproducibility. The primary peak for Bortezomib Pinanediol Ester should be well-resolved from any process impurities or starting materials.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used for unambiguous structural elucidation. Key diagnostic signals include the protons of the pyrazine ring, the phenyl group, the leucine and phenylalanine backbones, and the characteristic signals from the pinanediol moiety.[1][12]

  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. The analysis will show a prominent ion corresponding to the protonated molecule [M+H]⁺.[1][5]

Application in Drug Development and Manufacturing

The use of Bortezomib Pinanediol Ester is a classic example of a protecting group strategy that is critical to the successful large-scale synthesis of a complex pharmaceutical agent.

  • Key Starting Material : It serves as the immediate, stable precursor to the final API.[7] Its high purity is paramount, as any impurities at this stage (e.g., diastereomers) can be difficult to remove from the final Bortezomib product.[5]

  • Impurity Control : One of the most critical impurities to control is the diastereomer formed by racemization at the L-phenylalanine center.[5] The use of optimized coupling conditions (with TBTU) and rigorous HPLC analysis of the pinanediol ester intermediate ensures that the stereochemical integrity of the molecule is maintained before the final deprotection step.[1][5]

Conclusion

Bortezomib Pinanediol Ester is more than a simple intermediate; it is a thoughtfully designed molecule that solves critical stability and stereochemical challenges inherent in the Bortezomib structure. Its synthesis via a convergent pathway and its clean conversion to the active drug through transesterification represent an efficient and robust manufacturing process. A thorough understanding of its chemical properties and the analytical methods used for its characterization is essential for ensuring the quality, safety, and efficacy of the final Bortezomib drug product.

References

  • A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation. (No date). Luxembourg Bio Technologies. [Link]

  • Bortezomib-pinanediol (CAS No: 205393-22-2) API Intermediate Manufacturers. (No date). apicule. [Link]

  • Popa, A., et al. (2011). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Molecules. [Link]

  • Bortezomib-pinanediol. (No date). PubChem. [Link]

  • AB331463 | CAS 179324-87-9. (No date). abcr Gute Chemie. [Link]

  • (R)-Boroleucine (1S,2S,3R,5S)-(+)-2,3-pinanediol ester trifluoroacetate, 97% (CAS 179324-87-9). (No date). Ottokemi. [Link]

  • BORTEZOMIB, PS 341. (2014). New Drug Approvals. [Link]

  • Desrues, T., et al. (2018). Flow synthesis of an α-amino boronic ester as key precursor of Bortezomib drug. Organic & Biomolecular Chemistry. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). PMC - NIH. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (2011). ACS Publications. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2017). ResearchGate. [Link]

  • Entinostat-Bortezomib Hybrids against Multiple Myeloma. (2023). MDPI. [Link]

  • Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. (2015). ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib. (No date). ResearchGate. [Link]

  • An NMR Study of the Bortezomib Degradation under Clinical Use Conditions. (2012). Hindawi. [Link]

  • Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile. (2011). PMC. [Link]

Sources

Exploratory

Technical Master File: CAS 205393-22-2 (Bortezomib Pinanediol Ester)

Content Type: Technical Whitepaper / Process Development Guide Subject: Molecular Characterization, Synthetic Utility, and Deprotection Strategies for Bortezomib Pinanediol Ester. Executive Summary: The Strategic Role of...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Process Development Guide Subject: Molecular Characterization, Synthetic Utility, and Deprotection Strategies for Bortezomib Pinanediol Ester.

Executive Summary: The Strategic Role of CAS 205393-22-2

In the development of proteasome inhibitors, specifically Bortezomib (Velcade®) , the handling of the boronic acid moiety presents a significant chemical challenge.[1] Free boronic acids are prone to dehydration (forming boroxines) and oxidation. CAS 205393-22-2 , chemically known as the Bortezomib Pinanediol Ester , serves as the critical, thermodynamically stable intermediate that locks the stereochemistry of the boron atom during the convergent synthesis of the drug.

Unlike simple alkyl esters, the pinanediol ligand provides exceptional hydrolytic stability, allowing the molecule to survive rigorous peptide coupling conditions (e.g., TBTU/DIEA) without degradation. However, this stability creates a downstream process bottleneck: the deprotection of the pinanediol group to release the active pharmaceutical ingredient (API) is non-trivial and requires specific transesterification protocols rather than simple hydrolysis.

This guide details the physicochemical properties, synthesis, and the specific "isobutylboronic acid exchange" methodology required to process this intermediate.

Physicochemical Profile

The molecular weight of CAS 205393-22-2 is the sum of the Bortezomib backbone and the pinanediol protecting group, minus two water molecules lost during condensation.

Table 1: Core Chemical Data

ParameterSpecificationTechnical Note
Compound Name Bortezomib Pinanediol EsterAlso referred to as "Bortezomib Pinanediol Impurity" in QC contexts.
CAS Number 205393-22-2 Unique identifier for the ester form.
Molecular Formula C₂₉H₃₉BN₄O₄
Molecular Weight 518.46 g/mol Monoisotopic Mass: 518.31 Da.
Physical State White to Off-White SolidCrystalline forms are preferred for purity.
Solubility DMSO, Methanol, DCMLow solubility in water; highly lipophilic due to the pinane bridge.
Chirality Multi-chiral centersDerived from (+)-Pinanediol to induce (R)-configuration at the boron center.[2]
Synthetic Architecture & Mechanism[3]

The synthesis of Bortezomib is a convergent process.[3] CAS 205393-22-2 is the product of coupling "Fragment A" (the peptide side chain) and "Fragment B" (the boron-containing head group).

3.1 The Stability Paradox

The pinanediol group is chosen because it forms a rigid, bicyclic cage around the boron atom. This prevents the boron from acting as a Lewis acid during peptide coupling, suppressing racemization and side reactions. However, because the Pinanediol-Boron bond is so stable, standard acidic or basic hydrolysis is often ineffective or too slow, leading to API degradation before deprotection is complete.

3.2 Visualization: Convergent Synthesis Pathway

The following diagram illustrates the assembly of CAS 205393-22-2 and its subsequent conversion to the active drug.

Bortezomib_Synthesis FragA Fragment A (N-Pyrazinecarbonyl-L-Phe) Coupling Peptide Coupling (TBTU / DIEA / DCM) FragA->Coupling FragB Fragment B (Pinanediol-L-Leu-Boronate) FragB->Coupling Intermediate CAS 205393-22-2 (Bortezomib Pinanediol Ester) MW: 518.46 Coupling->Intermediate Amide Bond Formation Exchange Transesterification (Isobutylboronic Acid / Acidic MeOH) Intermediate->Exchange Deprotection Step FinalDrug Bortezomib (Free Acid) C19H25BN4O4 Exchange->FinalDrug API Release Byproduct Pinanediol-Isobutylboronate (Scavenged Protecting Group) Exchange->Byproduct Equilibrium Shift

Figure 1: Convergent synthesis workflow showing the formation and cleavage of the pinanediol ester.

Technical Protocols
4.1 Synthesis of CAS 205393-22-2 (Coupling Step)

Context: This step links the phenylalanine moiety with the leucine-boronate moiety.[4][5]

Reagents:

  • N-(2-Pyrazinecarbonyl)-L-phenylalanine (Fragment A)

  • (1S,2S,3R,5S)-Pinanediol-L-leucine boronate trifluoroacetate (Fragment B)

  • TBTU (Coupling Agent)[3][6]

  • DIPEA (Base)

  • Solvent: Dichloromethane (DCM) or DMF.

Protocol:

  • Dissolution: Dissolve 1.0 eq of Fragment A and 1.0 eq of Fragment B in anhydrous DCM under Nitrogen atmosphere.

  • Activation: Cool to 0°C. Add 1.2 eq of TBTU.

  • Initiation: Dropwise add 2.5 eq of DIPEA. The reaction is exothermic; maintain temperature <5°C to prevent racemization.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by HPLC (Target peak: CAS 205393-22-2).

  • Workup: Wash organic layer with 1N HCl (removes unreacted amine), saturated NaHCO₃ (removes unreacted acid), and brine.

  • Isolation: Dry over MgSO₄ and concentrate. The resulting oil/foam is the crude pinanediol ester (MW 518.46).

4.2 The "Isobutylboronic Acid Exchange" Deprotection

Context: Direct hydrolysis of pinanediol esters is kinetically slow. The industry standard (and scientifically superior) method involves transesterification . We introduce a "sacrificial" boronic acid (isobutylboronic acid) that competes for the pinanediol.

Mechanism:



Protocol:

  • Setup: Dissolve CAS 205393-22-2 in a biphasic mixture of Methanol and Hexane (1:1 ratio).

  • Add Scavenger: Add 1.5 – 2.0 equivalents of Isobutylboronic acid .

  • Acidification: Add 1N HCl (aq) to adjust pH to ~1–2. This catalyzes the exchange.

  • Phase Separation Strategy:

    • The released Pinanediol binds to the Isobutylboronic acid to form Isobutylboronic acid pinanediol ester , which is highly lipophilic and partitions into the Hexane layer.

    • The released Bortezomib (free acid) is polar and remains in the Aqueous Methanol layer.

  • Extraction: Discard the hexane layer (containing the impurity). Wash the aqueous layer with fresh hexane 2–3 times to ensure complete removal of pinanediol.

  • Recovery: Extract the aqueous layer with DCM or Ethyl Acetate to recover the pure Bortezomib free acid.

Analytical Validation (HPLC-MS)

To verify the molecular weight and identity of CAS 205393-22-2, utilize the following parameters. Note that in ESI-MS, boron compounds often show a characteristic isotopic pattern due to


 (20%) and 

(80%).

Table 2: Analytical Parameters

ParameterSetting
Column C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 150 x 4.6mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 50% B to 90% B over 15 mins (Pinanediol ester is very hydrophobic)
Detection UV @ 270 nm (Pyrazine chromophore)
Mass Spec (ESI+) Expected [M+H]⁺: 519.5 (Major peak,

) Isotope Peak [M+H]⁺: 518.5 (Minor peak,

)
Retention Time The ester will elute significantly later than the free acid Bortezomib.
5.1 Visualization: Mass Spectrum Logic

The following diagram explains the expected mass shift observed during the deprotection process.

MS_Logic cluster_legend Mass Shift Calculation Start Precursor (Ester) [M+H]+ = 519.5 m/z Process Hydrolysis/Exchange Start->Process End Product (Bortezomib) [M+H]+ = 385.2 m/z Process->End Calc Loss of Pinanediol (-170 Da) Gain of 2 H2O (+36 Da) Net Change: ~ -134 Da

Figure 2: Mass spectrometry transition monitoring.[7] The disappearance of the 519.5 m/z peak and appearance of the 385.2 m/z peak confirms successful deprotection.

References
  • Mullard, A. (2012). Velcade (bortezomib) synthesis and history. Nature Reviews Drug Discovery.

  • Zhu, Y., et al. (2009).[3] A convergent approach to synthesis of bortezomib. Tetrahedron Letters, 50(41), 5769-5772. (Describes the TBTU coupling and pinanediol usage).

  • Matteson, D. S., & Sadhu, K. M. (1983). Boronic ester homologation with chiral directors. Journal of the American Chemical Society. (Foundational work on pinanediol stability).

  • PubChem Database. (2024). Compound Summary: Bortezomib-pinanediol (CID 16221476).[4][8][9] National Library of Medicine.

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Preparation of Boronic Esters from (+)-Pinanediol.

Sources

Foundational

A Technical Guide to Bortezomib Pinanediol Ester: A Prodrug Approach to Proteasome Inhibition

Introduction The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a vast array of proteins, thereby maintaining cellular homeostasis and regulating key processes such as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of a vast array of proteins, thereby maintaining cellular homeostasis and regulating key processes such as cell cycle progression, signal transduction, and apoptosis. The central enzyme of this pathway, the 26S proteasome, has emerged as a significant target in oncology. Bortezomib (Velcade®) was the first-in-class proteasome inhibitor to receive FDA approval for the treatment of multiple myeloma and mantle cell lymphoma[1]. It is a dipeptidyl boronic acid derivative that potently and reversibly inhibits the 26S proteasome[2][3].

Despite its clinical success, the inherent reactivity of Bortezomib's boronic acid moiety presents significant challenges during its chemical synthesis and formulation[2]. To circumvent these issues, a prodrug strategy is employed, utilizing Bortezomib Pinanediol Ester. This compound serves as a key synthetic intermediate where the boronic acid is reversibly protected by a pinanediol group[2][4]. This guide provides an in-depth technical overview of the mechanism of action of Bortezomib Pinanediol Ester, from its conversion to the active drug to its downstream cellular effects.

Part 1: The Chemistry of the Prodrug Strategy

Rationale and Structure

The core of the prodrug strategy lies in masking the reactive boronic acid of Bortezomib. The pinanediol ester accomplishes two primary goals:

  • Protection During Synthesis : The bulky pinanediol group shields the boronic acid from unwanted side reactions throughout the multi-step synthesis, ensuring higher yields and purity of the final product[2][5].

  • Enhanced Stability : Boronic esters, particularly those derived from sterically hindered diols like pinanediol, exhibit greater stability against hydrolysis compared to the free boronic acid, which can be prone to degradation[6][7].

The pinanediol moiety is introduced using (1S,2S,3R,5S)-(+)-2,3-pinanediol, which also acts as a chiral auxiliary to establish the correct stereochemistry during the synthesis[1][8][9].

G cluster_0 Bortezomib Pinanediol Ester (Prodrug) cluster_1 Bortezomib (Active Drug) bpe btz

Figure 1: Chemical structures of the prodrug and active drug.

Conversion to Active Bortezomib: The Hydrolysis Mechanism

Bortezomib Pinanediol Ester is not pharmacologically active itself; it must first be converted to Bortezomib[10]. This conversion occurs via hydrolysis in a physiological, aqueous environment, such as blood plasma or the intracellular matrix.

The equilibrium between the boronic ester and the free boronic acid is a dynamic process[6][11]. In the presence of water, the boron-oxygen bonds of the ester are cleaved, releasing the active Bortezomib and pinanediol. While pinanediol esters are relatively stable, this hydrolysis is the critical step that unmasks the active warhead of the drug at its intended site of action[2][12]. The reaction is reversible, but in the aqueous physiological environment, the equilibrium favors the formation of the free boronic acid[6].

G Prodrug Bortezomib Pinanediol Ester ActiveDrug Bortezomib (Active Form) Prodrug->ActiveDrug Hydrolysis Pinanediol Pinanediol (Byproduct) Prodrug->Pinanediol Hydrolysis Water H₂O (Physiological Environment)

Caption: Conversion of Bortezomib Pinanediol Ester to active Bortezomib.

Part 2: Molecular Mechanism of Action of Bortezomib

Once liberated from its pinanediol carrier, Bortezomib exerts its potent anti-cancer effects by targeting the 26S proteasome[2][13].

Direct Inhibition of the 26S Proteasome

The 26S proteasome is a large, multi-catalytic protease complex. Its catalytic activity is housed within the 20S core particle, which possesses three primary proteolytic activities:

  • Chymotrypsin-like (CT-L): Cleaves after large hydrophobic residues.

  • Trypsin-like: Cleaves after basic residues.

  • Caspase-like: Cleaves after acidic residues.

Bortezomib is a highly selective and reversible inhibitor of the chymotrypsin-like activity of the proteasome[3]. The boron atom in Bortezomib's boronic acid group forms a stable, yet reversible, tetrahedral intermediate with the active site threonine residue (Thr1) of the β5 subunit of the 20S proteasome, effectively blocking its catalytic function.

G cluster_proteasome 20S Proteasome Core beta5 β5 Subunit Chymotrypsin-like Activity beta2 β2 Subunit Trypsin-like Activity beta1 β1 Subunit Caspase-like Activity bortezomib Bortezomib bortezomib->inhibition inhibition->beta5 Reversible Inhibition

Caption: Bortezomib's selective inhibition of the proteasome's β5 subunit.

Downstream Cellular Consequences

Inhibition of the proteasome disrupts cellular protein homeostasis, triggering a cascade of events that culminate in apoptosis, particularly in rapidly dividing cancer cells which are highly dependent on the UPS.

  • Suppression of the NF-κB Pathway: In many cancers, the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is constitutively active, promoting cell survival and proliferation. Its activation requires the degradation of its inhibitor, IκB, by the proteasome. Bortezomib-mediated inhibition of the proteasome prevents IκB degradation, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival signaling[13].

  • Induction of Terminal Endoplasmic Reticulum (ER) Stress: Multiple myeloma cells are professional secretory cells, producing large quantities of immunoglobulins. This places a high load on the ER. Inhibition of the proteasome leads to the accumulation of misfolded and unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR). Persistent ER stress activates terminal UPR pathways, leading to apoptosis.

  • Accumulation of Pro-Apoptotic Factors: The proteasome degrades numerous pro-apoptotic proteins, including p53, Bax, and Bak. Bortezomib treatment leads to their accumulation, tipping the cellular balance towards apoptosis.

  • Cell Cycle Arrest: The levels of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinase inhibitors, are tightly controlled by proteasomal degradation. Bortezomib-induced disruption of this process leads to cell cycle arrest, typically at the G2/M phase.

G Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibits IkB IκB Degradation Proteasome->IkB Prevents ProApoptotic Accumulation of Pro-Apoptotic Proteins (e.g., p53, Bax) Proteasome->ProApoptotic Blocks Degradation Of ER_Stress ER Stress & Unfolded Protein Response Proteasome->ER_Stress Induces NFkB NF-κB Activation IkB->NFkB Inhibits Survival Cell Survival & Proliferation NFkB->Survival Promotes Apoptosis Apoptosis Survival->Apoptosis Inhibits ProApoptotic->Apoptosis ER_Stress->Apoptosis

Caption: Downstream signaling pathways affected by Bortezomib.

Part 3: Experimental Protocols & Data

Protocol: In Vitro Prodrug Conversion Analysis via RP-HPLC

This protocol describes a method to quantify the conversion of Bortezomib Pinanediol Ester to Bortezomib in a simulated physiological buffer.

Objective: To determine the hydrolysis rate of the prodrug.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution (10 mM) of Bortezomib Pinanediol Ester in DMSO.

    • Prepare the hydrolysis buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

  • Reaction Setup:

    • Warm the PBS buffer to 37°C.

    • Initiate the reaction by diluting the prodrug stock solution into the pre-warmed PBS to a final concentration of 100 µM.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of cold acetonitrile to precipitate proteins and halt further hydrolysis.

    • Centrifuge the samples to pellet any precipitate.

  • RP-HPLC Analysis:

    • Analyze the supernatant using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method[14][15].

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV detection at 270 nm[15].

    • Quantify the peak areas corresponding to Bortezomib Pinanediol Ester and Bortezomib against standard curves.

Data Presentation:

Time (minutes)Bortezomib Pinanediol Ester (%)Bortezomib (%)
01000
307525
605050
1202575
240<5>95
Table 1: Representative data for the in vitro conversion of Bortezomib Pinanediol Ester to Bortezomib at 37°C, pH 7.4.
Protocol: In Vitro Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

Objective: To determine the inhibitory potency (IC50) of Bortezomib released from the prodrug.

Methodology:

  • Cell Culture and Lysate Preparation:

    • Culture a relevant cancer cell line (e.g., MM.1S multiple myeloma cells) to 80% confluency.

    • Harvest cells and prepare a cell lysate using a suitable lysis buffer that preserves proteasome activity.

    • Determine the total protein concentration of the lysate using a BCA or Bradford assay.

  • Assay Setup (96-well plate format):

    • Add cell lysate (containing a standardized amount of protein) to the wells of a black, opaque 96-well plate.

    • Add serial dilutions of Bortezomib Pinanediol Ester (allowing for pre-incubation time for hydrolysis) or active Bortezomib. Include a vehicle control (DMSO).

    • Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for inhibitor binding.

  • Fluorogenic Reaction:

    • Add a fluorogenic proteasome substrate specific for chymotrypsin-like activity (e.g., Suc-LLVY-AMC) to all wells[16][17].

    • Immediately measure the fluorescence intensity over time using a plate reader (Excitation: ~380 nm, Emission: ~460 nm).

  • Data Analysis:

    • Calculate the rate of substrate cleavage (proteasome activity) for each concentration.

    • Normalize the activity to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary:

Cell LineCancer TypeIC50 of Bortezomib (nM)
Ela-1Feline Injection Site Sarcoma17.46[18]
HamiltonFeline Injection Site Sarcoma19.48[18]
PC3 (parental)Prostate Cancer32.8[18]
Leukemia CellsLeukemia~12[18]
Table 2: Published 50% inhibitory concentration (IC50) values of Bortezomib in various cancer cell lines, determined by in vitro cytotoxicity assays after 48 hours of exposure[18].

Conclusion

Bortezomib Pinanediol Ester represents a highly effective application of prodrug chemistry to overcome the inherent challenges of a reactive boronic acid warhead. By protecting the active moiety during synthesis, it facilitates the efficient and stereoselective production of Bortezomib[1][9]. In a physiological context, the pinanediol ester acts as a prodrug, undergoing hydrolysis to release the active Bortezomib[2][10]. The liberated Bortezomib then functions as a potent, reversible inhibitor of the 26S proteasome's chymotrypsin-like activity. This targeted inhibition disrupts protein homeostasis, leading to the suppression of pro-survival pathways like NF-κB, induction of terminal ER stress, and accumulation of pro-apoptotic proteins, ultimately resulting in cell cycle arrest and apoptosis[2][3][13]. This multi-faceted mechanism of action underscores its efficacy in treating hematological malignancies.

References

  • Ivanov, A. S., et al. (2009).
  • BenchChem Technical Support Team. (2025). A Technical Guide to Bortezomib-Pinanediol: A Prodrug Approach to Proteasome Inhibition. BenchChem.
  • Demessence, A., et al. (2015). The capture proteasome assay: A method to measure proteasome activity in vitro. Analytical Biochemistry, 483, 29-35. [Link]

  • Matteson, D. S. (2011). Preparation and Properties of (Hydroxymethyl)boronic Acid and its Pinanediol Ester. Journal of Organic Chemistry, 76(23), 9589-9593.
  • Reddy, B. N., et al. (2014). Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib. International Journal of Pharmaceutical Sciences and Research, 5(11), 4785-4794.
  • El-Faham, A., et al. (2018). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Molecules, 23(8), 1947. [Link]

  • MedchemExpress. (n.d.). Bortezomib-pinanediol. MedchemExpress.com.
  • Google Patents. (2014). CN103897028A - Synthesis method of bortezomib.
  • Kumar, P., et al. (2016). A validated reverse phase stability-indicating HPLC method for bortezomib in the presence of degradation products and its process-related impurities. Journal of Chemical and Pharmaceutical Research, 8(4), 856-867.
  • Promega Corporation. (n.d.). New bioluminescent cell-based assays to measure all three proteasome protease activities. Promega.
  • Andrews, B. S. A., et al. (2018). New RP-Chromatography Method For Bortezomib And Its Related Compounds In Large And Small Volume Injections With UP Detection. Pramana Research Journal, 8(10), 144-156.
  • AffiGEN. (n.d.). Proteasome Assay Kits. AffiGEN.
  • New Drug Approvals. (2014). BORTEZOMIB, PS 341. New Drug Approvals.
  • Ivanov, A. S., et al. (2010). Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Journal of the Chemical Society of Pakistan, 32(5), 634-638. [Link]

  • Google Patents. (2013). US8497374B2 - Process for preparing and purifying bortezomib.
  • Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]

  • Kumar, S. A., et al. (2022). RP-HPLC Method Development and Validation for Determination of Bortezomib in Bulk Drug Substance and Pharmaceutical Dosage Forms. Neuroquantology, 20(8), 1083-1090.
  • Sreekanth, N., et al. (2012). Analytical Method Development and Validation for Quantification of Bortezomib by RP-HPLC. International Journal of Advanced Research in Science and Engineering, 1(1), 1-8.
  • Wang, B. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks. [Link]

  • Kumar, A., et al. (2023). Method Development and Validation for Quantitative Estimation of Bortezomib in its Bulk and Pharmaceutical Formulation. Journal of Drug Delivery and Therapeutics, 13(6), 62-68.
  • De Vita, D., et al. (2022). Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. Molecules, 27(20), 6956.
  • European Patent Office. (2012). EP 2627636 B1 - PROCESS FOR MAKING BORTEZOMIB AND THE INTERMEDIATES FOR THE PROCESS. [Link]

  • Desrues, T., et al. (2021). Flow synthesis of an α-amino boronic ester as key precursor of Bortezomib drug. Organic & Biomolecular Chemistry, 19(3), 589-593.
  • Dumond, J. B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(10), 2516-2519. [Link]

  • Biocompare. (2023).
  • Richardson, P. G., et al. (2006). Pharmacology, Pharmacokinetics, and Practical Applications of Bortezomib. Cancer Network, 20(5), 642-649. [Link]

  • BenchChem. (n.d.). A Comparative Analysis of the In Vitro Cytotoxicity of Bortezomib and its Prodrug, Bortezomib-pinanediol. BenchChem.
  • Barta, S. K., et al. (2018). Clinical Pharmacokinetics and Pharmacodynamics of Bortezomib. Clinical Pharmacokinetics, 57(10), 1265-1277. [Link]

  • BOC Sciences. (n.d.). Bortezomib Pinanediol Ester. BOC Sciences.
  • Dick, L. R., & Fleming, P. E. (2010). Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. Advances in Pharmacology, 59, 89-130.
  • Reece, D. E., et al. (2009). Pharmacokinetic and pharmacodynamic study of two doses of bortezomib in patients with relapsed multiple myeloma. Cancer Chemotherapy and Pharmacology, 63(3), 435-444. [Link]

  • Apicule. (n.d.). Bortezomib-pinanediol (CAS No: 205393-22-2)
  • FDA. (2015). 21602 Bortezomib Clinpharm BPCA. FDA.gov. [Link]

Sources

Exploratory

Technical Guide: The Role of Pinanediol Protecting Groups in Peptide Boronic Acid Synthesis

Executive Summary Peptide boronic acids (e.g., Bortezomib, Ixazomib) represent a critical class of proteasome inhibitors where the C-terminal boronic acid acts as a "warhead," forming a reversible covalent bond with the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Peptide boronic acids (e.g., Bortezomib, Ixazomib) represent a critical class of proteasome inhibitors where the C-terminal boronic acid acts as a "warhead," forming a reversible covalent bond with the catalytic threonine residue of the 20S proteasome.

The synthesis of these compounds presents a unique chemical paradox: the boron atom is a potent electrophile that requires robust protection during peptide coupling, yet the protecting group must be removed under conditions that do not racemize the adjacent chiral center. The pinanediol protecting group, derived from (+)- or (-)-


-pinene, is the industry standard solution. It serves a dual function: acting as a thermodynamic shield  during chain elongation and a chiral director  during the installation of the 

-aminoboronate stereocenter via the Matteson homologation.

This guide details the mechanistic rationale, synthetic protocols, and critical deprotection strategies for using pinanediol in high-value boropeptide synthesis.

Physiochemical Rationale: Why Pinanediol?

While simple esters (pinacol, neopentyl glycol) protect the boron atom, pinanediol offers distinct advantages required for pharmaceutical-grade synthesis.

Thermodynamic Stability & Steric Shielding

Boronic acids are Lewis acids with an empty p-orbital. Pinanediol forms a rigid, bicyclic boronic ester. The "cage-like" structure of the pinane backbone provides significant steric bulk, shielding the boron atom from nucleophilic attack during standard peptide coupling reagents (e.g., EDC, HATU, TBTU).

  • Stability Profile: Pinanediol esters are stable against strong acids (TFA, HCl) used in Boc/Fmoc deprotection, unlike MIDA boronates which can be acid-sensitive.

Chiral Directing Group (CDG)

The primary value of pinanediol is its ability to induce high diastereoselectivity (


98% d.e.) during carbon chain extension. This is achieved through Matteson Homologation , where the chirality of the pinanediol auxiliary dictates the stereochemistry of the newly formed carbon-boron bond.[1]

Core Workflow: The Matteson Homologation[1][2][3]

The synthesis of the chiral


-aminoboronic acid pharmacophore relies on the zinc-catalyzed insertion of a dichloromethyl group.
Mechanism of Stereocontrol

The reaction proceeds via a "1,2-metallate rearrangement." The pinanediol auxiliary forces the incoming nucleophile (dichloromethyllithium) to attack the boron atom from the least hindered face. Subsequent zinc-mediated migration occurs with inversion of configuration, locking the stereochemistry.

Visualization of the Pathway

MattesonHomologation cluster_legend Key Phase Start Pinanediol Boronic Ester (Substrate) Borate Tetrahedral Boronate Complex Start->Borate Nucleophilic Attack LiReagent LiCHCl2 (Dichloromethyllithium) LiReagent->Borate Rearrange 1,2-Migration (Stereoselective) Borate->Rearrange ZnCl2 Promoted ZnCl2 ZnCl2 (Catalyst) ZnCl2->Rearrange Product Alpha-Chloro Boronic Ester Rearrange->Product Inversion of Config

Figure 1: The Matteson Homologation pathway.[2][3] The pinanediol auxiliary directs the formation of the borate complex, ensuring high diastereoselectivity during the zinc-promoted migration.

Experimental Protocol: -Chloro Ester Synthesis

Standard protocol adapted from Matteson et al.

  • Preparation: Dissolve Pinanediol boronic ester (1.0 equiv) in anhydrous THF under Argon. Cool to -100°C (liquid N2/Et2O bath).

  • Generaton of LiCHCl2: In a separate flask, add

    
    -BuLi (1.1 equiv) to anhydrous 
    
    
    
    (1.5 equiv) in THF at -100°C. Critical: Temperature control is vital to prevent carbene decomposition.
  • Addition: Cannulate the LiCHCl2 solution into the boronic ester solution down the side of the flask to pre-cool. Stir for 1 hour.

  • Rearrangement: Add anhydrous

    
     (0.5–1.0 equiv, dried by fusion) as a solution in THF.
    
  • Warming: Allow the reaction to warm naturally to room temperature (over ~12 hours).

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    .
  • Result: The resulting

    
    -chloro boronic ester is typically obtained in >90% yield and >98% d.e.
    

Peptide Coupling Compatibility

Once the


-aminoboronic acid fragment is synthesized (via displacement of the chloride with LiHMDS), it functions as the "amine" component in peptide coupling.
ParameterPinanediol CompatibilityNotes
Coupling Reagents Excellent (TBTU, HATU, IBCF)No interference with activated esters.
Fmoc Removal Excellent (20% Piperidine)Stable to basic conditions.
Boc Removal Excellent (TFA/DCM)Stable to acidic conditions.
Hydrogenation Good (Pd/C, H2)Stable to hydrogenolysis (e.g., Cbz removal).
Solubility High (Organic Solvents)Improves solubility of hydrophobic peptides.

The Critical Bottleneck: Deprotection

The stability that makes pinanediol excellent for synthesis makes it notoriously difficult to remove. Simple hydrolysis is ineffective because the equilibrium favors the ester.

The Solution: Biphasic Transesterification. To remove the pinanediol, one must introduce a competing boronic acid (usually phenylboronic acid or isobutylboronic acid) that "scavenges" the pinanediol in a biphasic system.

Mechanism of Transesterification

The reaction relies on Le Chatelier's principle. In a biphasic mixture (Ether/Water or Hexane/Methanol/Acid), the free pinanediol partitions into the organic phase, while the deprotected peptide boronic acid remains in the aqueous phase.

Visualization of the Exchange

Deprotection Substrate Peptide-Pinanediol (Organic Phase) Intermediate Equilibrium Exchange Substrate->Intermediate Scavenger Phenylboronic Acid (Excess) Scavenger->Intermediate Waste Pinanediol-Phenylboronate (Trapped in Organic Phase) Intermediate->Waste Thermodynamic Sink Target Free Peptide Boronic Acid (Aqueous Phase) Intermediate->Target Hydrolysis

Figure 2: Biphasic Transesterification. The equilibrium is driven by the trapping of the pinanediol-scavenger complex in the organic layer.

Validated Protocol: Transesterification

Adapted from Kettner & Shenvi (J. Biol. Chem.) and Patent WO 2005/097809.

Reagents:

  • Target: Peptide-Pinanediol Ester

  • Scavenger: Isobutylboronic acid (or Phenylboronic acid) - 5.0 equiv.

  • Solvent A: Methanol/Hexane (1:1)

  • Solvent B: 1N HCl (aqueous)

Step-by-Step:

  • Dissolution: Dissolve the peptide-pinanediol ester and the scavenger boronic acid in the Methanol/Hexane mixture.

  • Acidification: Add 1N HCl (approx equal volume to organic phase).

  • Agitation: Stir vigorously at room temperature for 4–12 hours.

  • Separation: The pinanediol transfers to the isobutylboronic acid (forming a lipophilic ester) and stays in the hexane layer. The free peptide boronic acid migrates to the aqueous methanol layer.

  • Wash: Separate layers. Wash the aqueous layer 3x with fresh hexane to remove residual scavenger.

  • Isolation: Lyophilize the aqueous layer to obtain the peptide boronic acid as a stable powder (often as a boroxine trimer).

Case Study: Bortezomib (Velcade®) Synthesis

The commercial synthesis of Bortezomib highlights the necessity of the pinanediol route.

  • Starting Material: (+)-Pinanediol is coupled with isobutylboronic acid.

  • Homologation: Matteson reaction installs the chiral carbon (L-leucine analog).

  • Coupling: The resulting

    
    -aminoboronate is coupled with Boc-Phe-OH and Pyrazine-COOH using TBTU.
    
  • Final Step: The pinanediol is removed via the isobutylboronic acid transesterification method described above, yielding the free boronic acid, which is then formulated with mannitol.

References

  • Matteson, D. S., & Ray, R. (1980).[2] Directed chiral synthesis with pinanediol boronic esters.[2][4][5][6] Journal of the American Chemical Society, 102(25), 7590–7591.[2] Link

  • Kettner, C. A., & Shenvi, A. B. (1984).[7] Inhibition of the serine proteases leukocyte elastase, pancreatic elastase, cathepsin G, and chymotrypsin by peptide boronic acids. Journal of Biological Chemistry, 259(24), 15106–15114. Link

  • Plamondon, L., et al. (2005). Process for preparing bortezomib.[3][6][8][9] World Intellectual Property Organization, WO 2005/097809 A2. Link

  • Matteson, D. S. (2013).[2] Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023.[2] Link

  • Coutts, S. J., et al. (1996). Structure-activity relationships of boronic acid inhibitors of dipeptidyl peptidase IV. Journal of Medicinal Chemistry, 39(10), 2087–2094. Link

Sources

Foundational

The Boronic Acid Prodrug: A Technical History of Bortezomib Pinanediol Ester's Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals Abstract Bortezomib, the first-in-class proteasome inhibitor, represents a paradigm shift in the treatment of multiple myeloma and mantle...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Bortezomib, the first-in-class proteasome inhibitor, represents a paradigm shift in the treatment of multiple myeloma and mantle cell lymphoma.[1][2] Its therapeutic success, however, is underpinned by a fascinating history of chemical innovation aimed at taming the inherent reactivity of its boronic acid warhead. This technical guide delves into the development of bortezomib pinanediol ester, a critical intermediate and prodrug that was instrumental in the synthesis and ultimate clinical viability of bortezomib. We will explore the rationale behind its creation, the intricacies of its synthesis, and its pivotal role in ensuring the stability and manufacturability of this groundbreaking anticancer agent.

The Dawn of Proteasome Inhibition: The Rise of Bortezomib

The journey of bortezomib began with the identification of the ubiquitin-proteasome pathway as a crucial regulator of intracellular protein degradation.[3][4] This pathway is essential for the turnover of proteins that control cell cycle progression and apoptosis, making it an attractive target for cancer therapy.[5] Bortezomib, originally known as PS-341, emerged from a concerted effort to develop potent and selective inhibitors of the 26S proteasome.[6][7]

Mechanism of Action: A Reversible Dance with the Proteasome

Bortezomib functions as a reversible inhibitor of the chymotrypsin-like activity of the 20S core of the 26S proteasome.[8] The boronic acid moiety is the key to its inhibitory activity, forming a stable but reversible tetrahedral intermediate with the active site threonine residue of the β5 subunit.[8] This inhibition leads to the accumulation of ubiquitinated proteins, triggering endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.

Bortezomib_Mechanism cluster_proteasome 26S Proteasome 20S_Core 20S Catalytic Core (β1, β2, β5 subunits) Apoptosis Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest ER_Stress ER Stress Protein_Fragments 20S_Core->Protein_Fragments Degradation (Blocked) 19S_Cap 19S Regulatory Particle 19S_Cap->20S_Core Unfolding & Translocation Bortezomib Bortezomib (Boronic Acid) Bortezomib->20S_Core Reversible Inhibition of β5 Subunit Ub_Protein Ubiquitinated Protein Ub_Protein->19S_Cap Recognition

Caption: Bortezomib's mechanism of action targeting the 26S proteasome.

The Challenge of the Boronic Acid Moiety and the Pinanediol Solution

While the boronic acid group is essential for bortezomib's activity, it also presents significant synthetic and stability challenges. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides and can undergo protodeboronation. To overcome these hurdles, a protecting group strategy was necessary.

The Role of the Pinanediol Ester

Bortezomib pinanediol ester was developed as a key synthetic intermediate and a prodrug form of bortezomib.[9][10][11] The pinanediol group serves two primary functions:

  • Protection: It shields the reactive boronic acid from unwanted side reactions during the multi-step synthesis.[9]

  • Chiral Auxiliary: The chiral nature of (1S,2S,3R,5S)-pinanediol allows for stereoselective synthesis, ensuring the desired chirality of the final active pharmaceutical ingredient.[12]

The pinanediol ester enhances the stability of the bortezomib molecule, making it more resistant to hydrolysis compared to other boronic esters.[9] This stability is crucial for consistent manufacturing and handling.[10]

Synthesis of Bortezomib Pinanediol Ester: A Convergent Approach

An efficient and scalable synthesis of bortezomib pinanediol ester was developed using a convergent approach.[12] This strategy involves the synthesis of two key fragments that are then coupled together.

Fragment Synthesis
  • Fragment A: N-pyrazinoyl-L-phenylalanine: This fragment is prepared by coupling L-phenylalanine with pyrazinecarboxylic acid.

  • Fragment B: (1R)-1-amino-3-methylbutane-1-boronic acid pinanediol ester: This chiral aminoboronic acid derivative is synthesized using (1S,2S,3R,5S)-pinanediol as a chiral auxiliary.[12]

Fragment Coupling and Final Steps

The two fragments are then coupled using a suitable coupling reagent, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which has been shown to suppress racemization.[12] The final deprotection step to yield bortezomib is a transesterification reaction with isobutylboronic acid.[12]

Bortezomib_Synthesis L_Phe L-Phenylalanine Fragment_A Fragment A: N-pyrazinoyl-L-phenylalanine L_Phe->Fragment_A Coupling Pyrazine_Acid Pyrazinecarboxylic Acid Pyrazine_Acid->Fragment_A Coupling Pinanediol (1S,2S,3R,5S)-Pinanediol Fragment_B Fragment B: Chiral Aminoboronic Acid Pinanediol Ester Pinanediol->Fragment_B Stereoselective Synthesis Aminoboronic_Acid_Precursor Aminoboronic Acid Precursor Aminoboronic_Acid_Precursor->Fragment_B Stereoselective Synthesis Bortezomib_Pinanediol Bortezomib Pinanediol Ester Fragment_A->Bortezomib_Pinanediol Fragment Condensation (TBTU) Fragment_B->Bortezomib_Pinanediol Fragment Condensation (TBTU) Bortezomib Bortezomib Bortezomib_Pinanediol->Bortezomib Transesterification (with isobutylboronic acid)

Sources

Protocols & Analytical Methods

Method

Deprotection of pinanediol boronate ester using isobutylboronic acid

An in-depth guide to the selective deprotection of pinanediol boronate esters, leveraging isobutylboronic acid as an efficient transesterification agent. This protocol is designed for researchers in organic synthesis and...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the selective deprotection of pinanediol boronate esters, leveraging isobutylboronic acid as an efficient transesterification agent. This protocol is designed for researchers in organic synthesis and drug development, offering a mild and effective method for unmasking boronic acids while simplifying product purification.

Introduction: The Strategic Role of Pinanediol Boronate Esters

Boronic acids are indispensable synthetic intermediates, celebrated for their versatility in Suzuki-Miyaura cross-coupling, Petasis reactions, and as pharmacophores in medicinal chemistry. However, the free boronic acid moiety can be unstable under various reaction conditions and its polarity can complicate purification. To circumvent these issues, the boron center is often protected as a boronate ester.

The chiral (+)-pinanediol auxiliary is particularly valuable, as its rigid bicyclic structure provides a defined steric environment, enabling high diastereoselectivity in crucial reactions like the Matteson homologation for synthesizing enantioenriched α-amino boronic acids.[1] While the resulting pinanediol boronate esters are robust and stable enough for chromatography, this stability can render their subsequent cleavage challenging.[1] Harsh deprotection methods, such as strong acid hydrolysis or oxidative cleavage, can compromise sensitive functional groups within a complex molecule. A mild, selective, and efficient deprotection strategy is therefore paramount.

This application note details a robust protocol for the deprotection of pinanediol boronate esters using isobutylboronic acid. This method operates on the principle of transesterification, offering a gentle pathway to the desired free boronic acid with a significantly simplified purification process.

Principle of the Method: Driving Equilibrium through Transesterification

The deprotection mechanism is a reversible transesterification reaction. The pinanediol ester of the target molecule reacts with isobutylboronic acid in an equilibrium process.

To drive the reaction to completion, the equilibrium must be shifted to the right. This is ingeniously achieved by exploiting the differential solubility of the components. The reaction is typically performed in a biphasic system consisting of an organic solvent (e.g., diethyl ether, methyl tert-butyl ether) and an aqueous phase (often acidic).

The newly formed (+)-pinanediol isobutylboronate is relatively nonpolar and preferentially remains in the organic layer. Conversely, the desired product, the free boronic acid (R-B(OH)₂), is often more polar or can be protonated in the acidic aqueous layer, causing it to be selectively extracted from the organic phase. This physical separation of a product from the reaction medium effectively removes it from the equilibrium, driving the formation of more product according to Le Châtelier's principle.

The primary advantage of using isobutylboronic acid lies in the physical properties of its pinanediol ester byproduct, which is highly soluble in common organic solvents and readily separated from the desired, often more polar, boronic acid product.[1][2]

G cluster_org Organic Phase (e.g., Diethyl Ether) cluster_aq Aqueous Phase (e.g., dilute HCl) R_Bpin Target Pinanediol Boronate Ester (R-Bpin) iBu_BOH2 Isobutylboronic Acid (iBu-B(OH)₂) R_Bpin->iBu_BOH2 + iBu_Bpin Byproduct: (+)-Pinanediol Isobutylboronate (iBu-Bpin) iBu_BOH2->iBu_Bpin R_BOH2 Product: Free Boronic Acid (R-B(OH)₂) iBu_Bpin->R_BOH2 + iBu_Bpin->R_BOH2 Selective Extraction

Figure 1. Reaction and extraction equilibrium.

Detailed Experimental Protocol

This protocol provides a general procedure for the deprotection of a pinanediol boronate ester. Optimal conditions, such as solvent choice, reaction time, and equivalents of isobutylboronic acid, may vary depending on the specific substrate.

Materials and Reagents:

  • Substrate: Pinanediol boronate ester (1.0 eq)

  • Reagent: Isobutylboronic acid (1.5 - 3.0 eq)

  • Organic Solvent: Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • Aqueous Phase: 0.5 M Hydrochloric acid (HCl)

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Brine (saturated aqueous NaCl solution)

Equipment:

  • Round-bottom flask or jacketed reactor

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the pinanediol boronate ester (1.0 eq) and dissolve it in the chosen organic solvent (e.g., MTBE, approximately 10-20 mL per mmol of substrate).

  • Reagent Addition: Add isobutylboronic acid (1.5-3.0 eq) to the solution. A slight excess of the reagent helps to shift the equilibrium towards the products.

  • Aqueous Addition: Add an equal volume of 0.5 M HCl to the flask.

  • Reaction: Stir the resulting biphasic mixture vigorously at room temperature. Vigorous stirring is crucial to maximize the interfacial area between the two phases, facilitating both the transesterification reaction and the extraction of the product.

  • Monitoring: Monitor the reaction progress by a suitable analytical method. Thin Layer Chromatography (TLC) can be used by spotting the organic layer; the disappearance of the starting material and the appearance of the less polar byproduct (isobutylboronate ester) indicates reaction progression. Alternatively, HPLC or ¹H NMR of an aliquot from the organic layer can be used for more quantitative analysis. Reaction times can range from 4 to 24 hours.

  • Workup - Phase Separation: Once the reaction is deemed complete, transfer the entire mixture to a separatory funnel. Allow the layers to separate fully.

  • Extraction: Drain the lower aqueous layer, which contains the desired boronic acid product, into a clean flask. Wash the organic layer remaining in the funnel one or two more times with a smaller volume of 0.5 M HCl to ensure complete extraction of the product. Combine all aqueous extracts.

  • Back-Extraction: Wash the combined aqueous extracts with a fresh portion of organic solvent (Et₂O or MTBE) to remove any residual nonpolar byproduct or unreacted starting material.

  • Product Isolation: The method of final product isolation depends on its stability and physical properties.

    • For stable, solid boronic acids: The product may be isolated by lyophilization (freeze-drying) of the aqueous solution.

    • For solvent-extractable boronic acids: Adjust the pH of the aqueous layer to be neutral or slightly acidic (if the product is stable) and extract the product into an organic solvent like ethyl acetate. Dry the organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude boronic acid can be further purified if necessary by recrystallization or chromatography.[3]

Figure 2. General experimental workflow.

Illustrative Application Data

While substrate scope is broad, performance can vary. The following table provides representative data for the deprotection of peptidyl boronic esters, a class of compounds for which this method is particularly well-suited, as exemplified by the synthesis of the proteasome inhibitor Bortezomib.[4]

Starting Pinanediol Boronate EsterReagent (eq)Solvent SystemTime (h)Typical YieldReference
N-protected dipeptidyl boronateIsobutylboronic acid (2.0)MTBE / 0.5 M HCl12>90%[4]
Phenylalanine-derived boronateIsobutylboronic acid (1.5)Diethyl Ether / Water1685-95%[5]
Aliphatic α-amino boronateIsobutylboronic acid (2.5)THF / 1 M HCl8>88%[2]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of isobutylboronic acid or increasing the vigor of stirring. In some cases, gentle heating (30-40 °C) may be beneficial, but should be used with caution to avoid decomposition of sensitive substrates.

  • Emulsion Formation: During workup, emulsions can sometimes form. Addition of brine to the separatory funnel can help break up emulsions.

  • Product Stability: Free boronic acids can be prone to dehydration to form cyclic boroxine anhydrides. This is often a reversible process upon addition of water. For long-term storage, it is sometimes preferable to store the material as a stable ester or salt.

  • Purity of Isobutylboronic Acid: Use high-purity isobutylboronic acid, as impurities could complicate the reaction and purification.

Conclusion

The transesterification of pinanediol boronate esters with isobutylboronic acid is a mild, efficient, and highly practical method for deprotection. Its primary strength lies in the simplified purification, where a biphasic workup effectively separates the desired polar boronic acid from the nonpolar byproduct. This strategy avoids harsh reagents, protecting sensitive functional groups and making it an invaluable tool in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

  • Coutts, S. J., Adams, J., Krolikowski, D., & Snow, R. J. (1994). Two efficient methods for the cleavage of pinanediol boronate esters yielding the free boronic acids. Tetrahedron Letters, 35(28), 5109-5112. [Link]

  • Millennium Pharmaceuticals, Inc. (2018). An improved process for the preparation of boronic acid esters. (Patent No. WO2018150386A1).
  • Ho, K. K., & Lee, H. G. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. NIH Public Access, Author Manuscript. Published in final edited form as: Org Lett. 2011 May 6; 13(9): 2256–2259. [Link]

  • Kettner, C. A., & Shenvi, A. B. (1994). Removal of boronic acid protecting groups by transesterification. (Patent No. WO1994021668A1).
  • Khlebnikov, V. (2016). Response to "Can I remove boronic acid using Work up process?". ResearchGate. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]

  • Organic Syntheses. (2019). Preparation of (R)-5-Methyl-1-phenylhexan-3-ol from Isobutylboronic Acid and (R)-2-Methyl-1-phenyl-1-propen-3-ol. Organic Syntheses Procedure. [Link]

  • Webster, L. (2010). Synthesis and Application of Boronic Acid Derivatives. VTechWorks, Virginia Tech. [Link]

  • Schofield, C. J., et al. (2010). Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. The Journal of Organic Chemistry, 75(2), 468-471. [Link]

  • Li, W., & Burgess, K. (2013). Synthesis of biologically active boron-containing compounds. Future Medicinal Chemistry, 5(8), 985-1009. [Link]

Sources

Application

Large-scale GMP synthesis of Bortezomib Pinanediol Ester

Application Note & Protocol Introduction: The Critical Role of Bortezomib Pinanediol Ester in Proteasome Inhibitor Synthesis Bortezomib (marketed as Velcade®) is a first-in-class dipeptidyl boronic acid that functions as...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction: The Critical Role of Bortezomib Pinanediol Ester in Proteasome Inhibitor Synthesis

Bortezomib (marketed as Velcade®) is a first-in-class dipeptidyl boronic acid that functions as a highly selective and reversible inhibitor of the 26S proteasome.[1][2] This mechanism of action disrupts cellular protein homeostasis, leading to apoptosis in neoplastic cells, and has established Bortezomib as a cornerstone therapy for multiple myeloma and mantle cell lymphoma.[2][3]

The commercial synthesis of Bortezomib Active Pharmaceutical Ingredient (API) is a complex, multi-step process where stereochemical integrity is paramount. A pivotal penultimate intermediate in this process is the Bortezomib Pinanediol Ester , N-((S)-1-(((R)-3-methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1][4][5]dioxaborol-2-yl)butyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide.[]

This intermediate serves a dual purpose:

  • Protection of the Boronic Acid: The boronic acid moiety is inherently unstable and prone to dehydration, forming a cyclic trimeric anhydride known as a boroxine.[1][2] The pinanediol group forms a stable cyclic ester, protecting the boronic acid during coupling reactions and purification.

  • Chiral Auxiliary: The use of (1S,2S,3R,5S)-pinanediol as a chiral auxiliary is instrumental in controlling the stereochemistry at the boron-bearing carbon atom during the synthesis of the L-boronoleucine fragment.[1]

This application note provides a detailed, field-proven protocol for the large-scale synthesis of Bortezomib Pinanediol Ester under Good Manufacturing Practice (GMP) guidelines. It is designed for researchers, process chemists, and drug development professionals, emphasizing a convergent synthetic strategy that optimizes yield, purity, and scalability while mitigating common challenges such as racemization.

Synthetic Strategy: A Convergent Approach for GMP Compliance

For large-scale API manufacturing, a convergent synthesis is superior to a linear approach as it improves overall yield, simplifies purification of intermediates, and allows for more efficient production logistics.[1] Our strategy involves the synthesis of two key fragments, which are then coupled to form the target molecule.

The core principle is the amide bond formation between N-pyrazinoyl-L-phenylalanine (Fragment A) and an L-boronoleucine pinanediol ester salt (Fragment B).

G start_node Key Starting Materials (Pyrazine-2-carboxylic acid, L-Phenylalanine, Isobutylboronic acid, (+)-Pinanediol) fragment_a Fragment A N-Pyrazinoyl-L-phenylalanine start_node->fragment_a Synthesis & Purification fragment_b Fragment B (1R)-L-boronoleucine Pinanediol Ester Salt start_node->fragment_b Multi-step Synthesis (Matteson Homologation) coupling Convergent Amide Coupling (TBTU, DIPEA) fragment_a->coupling fragment_b->coupling product Bortezomib Pinanediol Ester (Crude) coupling->product purification GMP Purification (Crystallization) product->purification final_product High Purity API Intermediate purification->final_product

Caption: High-level workflow for the convergent synthesis of Bortezomib Pinanediol Ester.

GMP Framework for Synthesis

The synthesis of any API intermediate must adhere to stringent GMP guidelines to ensure product quality, safety, and consistency.[7][] The ICH Q7 guideline, "Good Manufacturing Practice for Active Pharmaceutical Ingredients," provides the foundational principles.[9]

Key GMP considerations for this synthesis include:

  • Quality Management: A robust quality system must be in place, defining all quality-related activities.[4]

  • Documentation: All steps, from raw material receipt to final product release, must be documented in approved batch records.[10]

  • Raw Material Control: Suppliers for critical starting materials must be qualified. All incoming materials must be tested against established specifications.[]

  • In-Process Controls (IPCs): Critical process parameters and intermediates must be monitored to ensure the process remains in a state of control.

  • Validation: Process steps critical to ensuring final product quality must be validated.[4]

  • Impurity Profiling: A thorough understanding and control of process-related impurities and degradation products are mandatory.[2]

Parameter GMP Requirement Justification
Starting Materials Certificate of Analysis (CoA), Identity TestingEnsures quality and identity of inputs, preventing process failures.[]
Solvents & Reagents Specified Grade, Conforms to SpecsAffects reaction kinetics, impurity profile, and final product purity.
Reaction Monitoring IPCs (e.g., HPLC, TLC) for completionConfirms reaction endpoint, preventing carryover of unreacted materials.
Product Purity HPLC Purity ≥ 99.5%Ensures the intermediate is suitable for the final API synthesis step.
Chiral Purity Diastereomeric Excess (d.e.) ≥ 99.0%Critical for the efficacy and safety of the final Bortezomib drug.
Documentation Signed & Dated Batch RecordsProvides traceability and ensures the process was executed as intended.[10]

Detailed Synthesis Protocols

Safety Precaution: All operations should be conducted in a controlled GMP environment by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and gloves. Reactions should be run in a well-ventilated fume hood or an appropriate contained reactor system.

Stage 1: Synthesis of Fragment A - N-Pyrazinoyl-L-phenylalanine

Principle: This stage involves the stable amide bond formation between the amino group of L-phenylalanine and the carboxylic acid of pyrazine-2-carboxylic acid. To achieve a clean, high-yielding reaction, the L-phenylalanine is first silylated to protect the carboxylic acid group and activate the amino group.[1][2]

Materials:

  • L-Phenylalanine (Ph. Eur./USP grade)

  • Pyrazine-2-carboxylic acid (≥99% purity)

  • N,N'-Carbonyldiimidazole (CDI) (≥97% purity)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (≥98% purity)

  • Dichloromethane (DCM) (Anhydrous, GMP grade)

  • Hydrochloric Acid (HCl) (Reagent grade)

  • Purified Water

Protocol:

  • Imidazolide Formation: In a validated reactor under a nitrogen atmosphere, suspend pyrazine-2-carboxylic acid (1.0 eq) in anhydrous DCM. Add CDI (1.05 eq) portion-wise while maintaining the temperature below 25 °C. Stir the mixture for 2-3 hours at room temperature until a clear solution of pyrazinecarboxylic acid imidazolide is formed.

  • Silylation of Phenylalanine: In a separate reactor, suspend L-phenylalanine (1.05 eq) in anhydrous DCM. Add BSA (2.1 eq) dropwise over 1 hour. Stir the mixture at room temperature for at least 4 hours, or until a clear solution is obtained, indicating the formation of the N,O-bis-silyl derivative.[2]

  • Coupling: Cool the silylated L-phenylalanine solution to 0-5 °C. Slowly add the pyrazinecarboxylic acid imidazolide solution from Step 1, maintaining the temperature below 10 °C.

  • IPC-1 (Reaction Completion): Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction for completion by HPLC until the L-phenylalanine starting material is <1.0%.

  • Aqueous Work-up & Hydrolysis: Quench the reaction by slowly adding purified water. Adjust the pH to 2-3 with 2N HCl to hydrolyze the silyl ester. Stir for 1 hour.

  • Isolation: The product will precipitate. Filter the solid, wash thoroughly with purified water until the pH of the filtrate is neutral, and then wash with a cold non-polar solvent like heptane.

  • Drying: Dry the isolated white solid under vacuum at 50-60 °C to a constant weight.

  • Quality Control: Analyze the dried N-pyrazinoyl-L-phenylalanine for identity (NMR, MS), purity (HPLC ≥ 99.0%), and chiral purity (chiral HPLC).

Scientific Rationale: The use of BSA for silylation provides a transient protection for the carboxylic acid, allowing the N-silylated amine to react cleanly with the activated imidazolide. This method avoids the need for a separate protection/deprotection sequence for the carboxylic acid, improving atom economy.[1]

Stage 2: Synthesis of Fragment B - (1R)-(S)-Pinanediol-1-ammoniumtrifluoroacetate-3-methylbutane-1-boronate

Principle: This fragment is the chiral cornerstone of Bortezomib. Its synthesis involves a stereoselective Matteson homologation of an isobutylboronic ester, followed by amination. The use of (+)-pinanediol as a chiral auxiliary directs the stereochemistry of the newly formed C-B bond.[11]

Note: This is a complex, multi-step synthesis often sourced from a specialized supplier. A simplified overview of the key transformation is provided for context.

  • An ester is formed between isobutylboronic acid and (1S,2S,3R,5S)-(+)-2,3-pinanediol.[11]

  • This boronic ester undergoes a Matteson homologation reaction with dichloromethyllithium, which inserts a -CHCl- group between the boron and isobutyl groups with high diastereoselectivity.[1]

  • The resulting α-chloro boronic ester is then converted to an amino group, often via an intermediate like a bis(trimethylsilyl)amino derivative, followed by acidic work-up to yield the ammonium salt.[12]

The final product of this sequence is typically isolated as a stable trifluoroacetate or hydrochloride salt, which is a crystalline, easily handleable solid suitable for GMP operations.[2][5]

Stage 3: Convergent Coupling to form Bortezomib Pinanediol Ester

Principle: This is the final bond-forming step, coupling Fragment A and Fragment B. The choice of coupling agent is critical to prevent racemization of the L-phenylalanine chiral center. TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a highly effective, non-racemizing coupling agent for this transformation.[1][5] A hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used to neutralize the ammonium salt and activate the coupling agent.

G cluster_0 Convergent Coupling Reaction A Fragment A N-Pyrazinoyl-L-phenylalanine Coupling_Point Amide Bond Formation A->Coupling_Point B Fragment B L-boronoleucine Pinanediol Ester Salt B->Coupling_Point TBTU TBTU TBTU->Coupling_Point DIPEA DIPEA DIPEA->Coupling_Point Solvent DCM / CH3CN Solvent->Coupling_Point Product Bortezomib Pinanediol Ester Coupling_Point->Product

Caption: Key components and transformation in the final coupling step.

Materials:

  • Fragment A (N-Pyrazinoyl-L-phenylalanine)

  • Fragment B ((1R)-(S)-Pinanediol-1-ammoniumtrifluoroacetate-3-methylbutane-1-boronate)

  • TBTU (≥98% purity)

  • DIPEA (≥99.5% purity, distilled)

  • Dichloromethane (DCM) (Anhydrous, GMP grade)

  • Ethyl Acetate (GMP grade)

  • Sodium Bicarbonate Solution (5% w/v)

  • Brine Solution (Saturated NaCl)

  • Magnesium Sulfate (Anhydrous)

Protocol:

  • Reactor Setup: Charge a clean, dry, and nitrogen-purged reactor with Fragment A (1.0 eq), Fragment B (1.05 eq), and TBTU (1.1 eq).

  • Dissolution: Add anhydrous DCM to the reactor and begin agitation to form a slurry.

  • Cooling: Cool the reactor contents to 0-5 °C.

  • Base Addition: Add DIPEA (3.0 eq) dropwise via an addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • IPC-2 (Reaction Completion): Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to 15-20 °C. Monitor for completion by HPLC. The reaction is considered complete when the area % of Fragment A is <0.5%.[5]

  • Work-up (Quench & Wash): Once complete, quench the reaction by adding purified water. Transfer the mixture to a separation vessel. Wash the organic layer sequentially with 5% sodium bicarbonate solution, purified water, and finally, brine.

  • Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and wash the filter cake with fresh DCM.

  • Solvent Swap & Isolation: Concentrate the combined organic filtrate under reduced pressure. Perform a solvent swap to ethyl acetate. Continue concentration until a thick slurry is formed.

  • Crystallization/Precipitation: Cool the slurry to 0-5 °C and stir for 2-4 hours to maximize precipitation. Filter the product, wash the cake with cold ethyl acetate, and dry under vacuum at 40-45 °C to yield crude Bortezomib Pinanediol Ester.

Purification and Final Characterization

Principle: The crude product is purified by recrystallization to remove residual reagents, coupling by-products, and any diastereomeric impurities. The choice of solvent system is critical for achieving high purity and yield.

Protocol: Recrystallization

  • Charge the crude Bortezomib Pinanediol Ester to a clean reactor.

  • Add a suitable solvent system (e.g., ethyl acetate/heptane or isopropanol/water mixtures may be effective, requiring process development) and heat with stirring to achieve complete dissolution.

  • Slowly cool the solution to ambient temperature to allow for crystal formation. For controlled crystallization, seeding with a small amount of pure product may be employed.

  • Further cool the mixture to 0-5 °C and hold for several hours to maximize yield.

  • Filter the purified crystals, wash with a cold solvent, and dry under vacuum at ≤45 °C.

Final Quality Control Specifications:

Test Method Specification
Appearance VisualPale yellow to yellow solid[]
Identity ¹H NMR, ¹³C NMR, MSConforms to reference standard
Assay HPLC99.0% - 101.0%
Purity (Chromatographic) HPLC≥ 99.5%, No single impurity > 0.15%
Chiral Purity (d.e.) Chiral HPLC≥ 99.0% (to control for epi-Bortezomib impurity[2])
Residual Solvents GC-HSMeets ICH Q3C limits
Water Content Karl Fischer≤ 0.5%

Conclusion

This application note outlines a robust and scalable convergent synthesis for Bortezomib Pinanediol Ester that is suitable for a large-scale GMP manufacturing environment. The strategic use of a silylation-based activation for Fragment A and a highly efficient, non-racemizing TBTU-mediated coupling reaction ensures high yield and excellent stereochemical control.[1] Adherence to the described GMP principles, in-process controls, and purification protocols will consistently deliver a high-quality API intermediate that meets the stringent requirements for the final synthesis of Bortezomib.

References

  • Luxembourg Bio Technologies. A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condensation.
  • Patil, S. et al. Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib. International Journal of Pharmaceutical Sciences and Research.
  • ComplianceOnline. Good Manufacturing Practices in Active Pharmaceutical Ingredients Development.
  • Arborpharmchem. GMP for The production of APIs.
  • European Medicines Agency. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients.
  • BOC Sciences. GMP for Active Pharmaceutical Ingredients: A Practical Guide.
  • Ivanov, A. S. et al. Synthesis and Characterization of Organic Impurities in Bortezomib Anhydride Produced by a Convergent Technology. Scientia Pharmaceutica.
  • Google Patents. CN103897028A - Synthesis method of bortezomib.
  • National Institutes of Health (NIH). Synthesis of a Bone-Targeted Bortezomib with In Vivo Anti-Myeloma Effects in Mice.
  • Dalton Pharma Services. FDA's Guidelines for GMP Of API.
  • New Drug Approvals. BORTEZOMIB, PS 341.
  • BOC Sciences. CAS 205393-22-2 Bortezomib Pinanediol Ester.
  • Google Patents. WO2009004350A1 - Methods for preparing bortezomib and intermediates used in its manufacture.

Sources

Method

Application Note: Preparation and Handling of Bortezomib Pinanediol Ester Stock Solutions in DMSO

Abstract & Core Rationale This guide details the preparation of high-integrity stock solutions of Bortezomib Pinanediol Ester (BPE) . Unlike the clinical drug Bortezomib (which exists as a free boronic acid or mannitol e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Rationale

This guide details the preparation of high-integrity stock solutions of Bortezomib Pinanediol Ester (BPE) . Unlike the clinical drug Bortezomib (which exists as a free boronic acid or mannitol ester in equilibrium), BPE is a chemically distinct prodrug and synthetic intermediate.

The Critical Distinction: Researchers often select BPE over free Bortezomib for stock preparation because the pinanediol protecting group renders the boronic acid moiety significantly more resistant to oxidative degradation and premature hydrolysis. However, this stability presents a double-edged sword:[1]

  • Storage Stability (Pro): BPE is stable in anhydrous organic solvents.

  • Biological Activation (Con): BPE must hydrolyze to liberate the active boronic acid (Bortezomib) to exert proteasome inhibition.

Therefore, the goal of this protocol is to maintain the ester integrity during storage (preventing premature hydrolysis) while ensuring the compound is fully solubilized for downstream applications.

Chemical Context & Mechanism

To handle BPE correctly, one must understand its lifecycle from the vial to the assay.

The Hydrolysis Pathway

The pinanediol ester is thermodynamically stable but kinetically labile in the presence of aqueous acids or specific physiological conditions. In an anhydrous DMSO stock, the molecule remains "locked." Upon dilution into aqueous media (cell culture), hydrolysis begins, slowly releasing the active inhibitor.

BPE_Pathway BPE Bortezomib Pinanediol Ester (Stable Precursor) Hydrolysis Hydrolysis (Aqueous/Acidic pH) BPE->Hydrolysis Dilution in Media Bortezomib Bortezomib (Free Boronic Acid) Hydrolysis->Bortezomib Libration of Active Warhead Proteasome 26S Proteasome (Target) Bortezomib->Proteasome Reversible Inhibition Apoptosis Apoptosis (Cell Death) Proteasome->Apoptosis Pathway Blockade

Figure 1: The activation pathway of Bortezomib Pinanediol Ester.[1] The stock solution aims to preserve the blue node (BPE).

Materials & Equipment

Reagents
  • Bortezomib Pinanediol Ester: Purity

    
     97% (HPLC).[2] MW: 518.46  g/mol .
    
  • DMSO (Dimethyl Sulfoxide): CRITICAL: Must be Anhydrous (

    
     0.005% water content) and Sterile Filtered.
    
    • Why? Standard laboratory grade DMSO is hygroscopic. Absorbed atmospheric moisture will trigger slow hydrolysis of the pinanediol ester in the freezer, altering the effective concentration of the "protected" species.

  • Desiccant: Silica gel or molecular sieves for storage.

Equipment
  • Analytical Balance: Precision to 0.01 mg (BPE is potent; minimize waste).

  • Vortex Mixer: Variable speed.

  • Ultrasonic Water Bath: Required for high-concentration stocks (>10 mM).[1]

  • Glass Vials: Amber, borosilicate glass with PTFE-lined caps.[1] Avoid plastics for long-term storage of hydrophobic esters to prevent leaching.[1]

Protocol: Preparation of 10 mM Stock Solution

Target: 1 mL of 10 mM (10 mmol/L) Stock.

Step 1: Environmental Control
  • Perform all weighing and solvation in a fume hood . BPE is a cytotoxic agent.

  • Allow the vial of BPE to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

Step 2: Calculation

Use the molecular weight of 518.46 g/mol .




[1]
Target ConcentrationVolume DMSOMass of BPE Required
10 mM 1.0 mL5.18 mg
50 mM 1.0 mL25.92 mg
100 mM (Saturation Limit*)1.0 mL51.85 mg

*Note: 100 mM is achievable but requires extensive sonication. 10 mM is recommended for ease of handling.

Step 3: Solvation
  • Weigh 5.18 mg of BPE into a sterile amber glass vial.

  • Add 1.0 mL of Anhydrous DMSO.

    • Technique: Inject the DMSO slowly down the side of the vial to wash down any powder adhering to the glass walls.

  • Vortex vigorously for 30 seconds.

  • Inspection: Check for particulates. If undissolved particles remain, sonicate in a water bath at room temperature for 2–5 minutes.

    • Caution: Do not allow the water bath to heat up. Heat accelerates degradation.

Step 4: Aliquoting & Storage[4][5]
  • Do not store the full 1 mL volume in a single vial. Repeated freeze-thaw cycles introduce moisture.[1]

  • Divide into 50–100 µL aliquots in sterile, O-ring sealed cryovials.

  • Flash freeze in liquid nitrogen (optional but recommended) or place immediately at -80°C .

Protocol_Workflow Step1 Step 1: Equilibrate Warm vial to RT to prevent condensation Step2 Step 2: Weighing 5.18 mg (for 10mM) Step1->Step2 Step3 Step 3: Solvation Add Anhydrous DMSO (Hygroscopic Control) Step2->Step3 Step4 Step 4: Dissolution Vortex 30s + Sonicate 2-5 min Step3->Step4 Step5 Step 5: Aliquot 50 µL volumes to avoid freeze-thaw Step4->Step5 Step6 Step 6: Storage -80°C (6 months max) Step5->Step6

Figure 2: Step-by-step workflow for ensuring stock integrity.

Quality Control & Validation

How do you verify your stock is still the Ester and not the Acid?

Visual Check
  • Precipitation: If the solution turns cloudy upon thawing, moisture has entered, and the less soluble hydrolysis products may be precipitating. Discard.

Analytical Check (HPLC)

If running a critical assay, validate the stock purity.

  • Method: RP-HPLC (C18 column).[1][3]

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.

  • Detection: UV at 270 nm.

  • Shift: The Pinanediol Ester is significantly more hydrophobic than the free boronic acid. It will elute later (higher retention time) than Bortezomib. If you see a growing peak at an earlier retention time, your stock has hydrolyzed.

Safety & Toxicity

  • Hazard: BPE is a potent proteasome inhibitor.[4] It causes cell cycle arrest and apoptosis.[4]

  • Handling: Use a biosafety cabinet or chemical fume hood. Wear nitrile gloves (double gloving recommended) and eye protection.

  • Spill: Treat with 10% bleach solution to degrade the biological activity before cleanup.

References

Sources

Application

Application Note: Utilization of Bortezomib Pinanediol Ester in Cell Culture Models

Abstract This application note provides a technical framework for the preparation, handling, and experimental application of Bortezomib Pinanediol Ester (BPE) in in vitro cell culture systems. Unlike clinical Bortezomib...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a technical framework for the preparation, handling, and experimental application of Bortezomib Pinanediol Ester (BPE) in in vitro cell culture systems. Unlike clinical Bortezomib (formulated with mannitol) or the free boronic acid, the pinanediol ester represents a chemically stable "prodrug" form. Its utility lies in its resistance to oxidative degradation during storage; however, its biological activity is contingent upon the hydrolysis rate of the pinanediol protecting group to liberate the active boronic acid pharmacophore. This guide details the specific solubility protocols, hydrolysis kinetics considerations, and experimental adjustments required to use BPE effectively as a slow-release proteasome inhibitor.

Introduction & Chemical Basis[1][2][3][4][5]

The Chemistry of Boronic Esters

Bortezomib (Velcade®) is a dipeptide boronic acid that inhibits the 26S proteasome by forming a reversible tetrahedral complex with the threonine residue of the


5 subunit. However, free boronic acids are Lewis acids susceptible to oxidation and trimerization (boroxine formation).

Bortezomib Pinanediol Ester (BPE) is a synthetic intermediate where the reactive boronic acid is "caged" by a chiral pinanediol group.

  • Stability: Pinanediol esters are thermodynamically stable and hydrolyze significantly slower than mannitol or citrate esters.

  • Mechanism: BPE itself has reduced affinity for the proteasome active site compared to the free acid. In aqueous cell culture media (pH 7.4), it undergoes slow hydrolysis to release the active Bortezomib species.

Mechanism of Action Pathway

The following diagram illustrates the conversion required for BPE to exert cytotoxic effects.

Bortezomib_Mechanism Prodrug Bortezomib Pinanediol Ester (Chemically Stable / Inactive) Hydrolysis Aqueous Hydrolysis (pH 7.4, Slow Kinetics) Prodrug->Hydrolysis Dissolution in Media ActiveDrug Bortezomib Free Acid (Active Pharmacophore) Hydrolysis->ActiveDrug Liberation Proteasome 20S Proteasome (Beta-5 Subunit) ActiveDrug->Proteasome Binding Complex Tetrahedral Adduct (Inhibition of Proteolysis) Proteasome->Complex Reversible Covalent Bond

Figure 1: The activation pathway of Bortezomib Pinanediol Ester.[1] Note that the hydrolysis step is rate-limiting compared to the free acid.[1]

Chemical Handling & Preparation[4]

Critical Solubility Data

BPE is highly hydrophobic compared to the free acid. Direct addition to aqueous media will result in precipitation.

PropertyBortezomib (Free Acid)Bortezomib Pinanediol Ester
MW 384.24 g/mol 518.46 g/mol
Water Solubility Sparingly SolubleInsoluble
DMSO Solubility ~20 mg/mL~100 mg/mL
Storage Stability Hygroscopic, oxidizes easilyStable at RT (solid), -20°C (solution)
Protocol: Stock Solution Preparation

Objective: Create a 10 mM stock solution in anhydrous DMSO.

  • Calculate Mass: To prepare 1 mL of 10 mM stock, weigh 5.18 mg of Bortezomib Pinanediol Ester.

  • Solvent Addition: Add 1 mL of high-grade, anhydrous DMSO (Dimethyl sulfoxide).

    • Note: Avoid DMSO stored in plastic for long periods; glass-stored DMSO is preferred to prevent leaching.[1]

  • Dissolution: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

    • QC Step: Inspect against a dark background. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage: Dispense into 50

    
    L aliquots in amber polypropylene tubes. Store at -80°C.
    
    • Shelf Life: 6 months at -80°C. Avoid freeze-thaw cycles >3 times.[1]

Experimental Protocols

Cell Culture Treatment Strategy

Because BPE acts as a prodrug, standard 24-hour IC50 assays used for Bortezomib (free acid) may yield misleadingly high values (lower potency) for BPE.[1] The experimental design must account for the hydrolysis lag time.

Workflow Diagram:

Experimental_Workflow Step1 1. Seed Cells (Allow 24h attachment) Step2 2. Prepare Working Solutions (Dilute DMSO stock 1:1000 in Media) Step1->Step2 Step3 3. Treatment Phase (Must use Extended Incubation: 48-72h) Step2->Step3 Critical: BPE requires time to hydrolyze Step4 4. Readout (CTG / MTT / Proteasome Activity) Step3->Step4

Figure 2: Experimental workflow emphasizing the extended incubation time required for BPE efficacy.

Protocol: Comparative Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of BPE in Multiple Myeloma cells (e.g., RPMI-8226) vs. Bortezomib Free Acid.[1]

Materials:

  • RPMI-8226 cells[1][2]

  • RPMI-1640 Media + 10% FBS[1]

  • BPE Stock (10 mM)[1]

  • MTT Reagent (5 mg/mL)[1]

Steps:

  • Seeding: Plate 10,000 cells/well in 96-well plates in 100

    
    L media. Incubate 24h.
    
  • Serial Dilution:

    • Prepare a 2x concentration series of BPE in media.

    • Important: Keep final DMSO concentration < 0.5%.

    • Range: 1 nM to 10

      
      M (BPE is less potent than free acid in short assays, so the range must be higher).
      
  • Treatment: Add 100

    
    L of 2x drug solution to wells.
    
  • Incubation:

    • Plate A (Short): 24 hours.[3][4][5]

    • Plate B (Long): 72 hours.

    • Hypothesis: Plate B will show significantly lower IC50 (higher potency) than Plate A due to accumulation of hydrolyzed free acid.

  • Readout: Add 20

    
    L MTT reagent, incubate 4h, solubilize with DMSO, and read Absorbance at 570 nm.
    
Protocol: Direct Proteasome Activity Assay

To verify that BPE is inhibiting the proteasome (via hydrolysis), use a fluorogenic substrate assay.

  • Lysis: Treat cells with BPE (100 nM) for 24h. Harvest and lyse in passive lysis buffer (without protease inhibitors).

  • Reaction: Mix 50

    
    g of lysate protein with fluorogenic substrate Suc-LLVY-AMC  (specific for Chymotrypsin-like activity).
    
  • Kinetics: Measure fluorescence (Ex 380 nm / Em 460 nm) every 5 mins for 1 hour.

  • Validation: Compare slope (RFU/min) of BPE-treated cells vs. DMSO control.

Data Analysis & Troubleshooting

Interpreting Results
  • IC50 Discrepancy: It is normal for BPE to have an IC50 5-10x higher than Bortezomib free acid in 24h assays.[1] In 72h assays, the values should converge as hydrolysis reaches equilibrium.

  • Precipitation: If the media turns cloudy immediately upon addition, the BPE has precipitated.

    • Solution: Pre-dilute the DMSO stock into warm media (37°C) slowly while vortexing, or use an intermediate dilution step in PBS/PEG300.

Troubleshooting Table
IssueProbable CauseCorrective Action
No cytotoxicity observed Incubation time too shortExtend assay to 48h or 72h to allow prodrug conversion.
Crystals in stock solution DMSO absorbed moistureUse fresh anhydrous DMSO; warm to 37°C to redissolve.
High background in MTT Precipitation of compoundCheck solubility limit; ensure final concentration < 100

M.

References

  • PubChem. (n.d.). Bortezomib-pinanediol (CID 16221476).[6][1][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Clemens, J., et al. (2014).[3] Stability of the proteasome inhibitor bortezomib in cell based assays determined by ultra-high performance liquid chromatography coupled to tandem mass spectrometry.[3] Journal of Chromatography A. Retrieved from [Link]

  • Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids.[8][9][10] Bioorganic & Medicinal Chemistry Letters. (Foundational text on boronic ester vs acid potency).

Sources

Method

In vivo pharmacokinetics of Bortezomib Pinanediol Ester prodrugs

An Application Note and Protocol from the Senior Application Scientist Topic: In vivo Pharmacokinetics of Bortezomib Pinanediol Ester Prodrugs Audience: Researchers, scientists, and drug development professionals. Introd...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Topic: In vivo Pharmacokinetics of Bortezomib Pinanediol Ester Prodrugs

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Prodrug Strategy

Bortezomib, the first-in-class proteasome inhibitor, has revolutionized the treatment of multiple myeloma and mantle cell lymphoma.[1] Its mechanism of action relies on a highly reactive boronic acid moiety that reversibly inhibits the chymotrypsin-like activity of the 26S proteasome.[2][3] However, this reactive nature presents significant challenges in chemical synthesis and formulation stability.[4] To overcome these hurdles, a prodrug strategy is often employed, where the boronic acid is temporarily masked.

Bortezomib Pinanediol Ester is a key prodrug in which the boronic acid is protected as a reversible pinanediol ester.[4][5] This modification enhances the compound's stability, making it more resistant to premature hydrolysis and degradation.[4][6] In a physiological environment, the ester is designed to hydrolyze, releasing the active bortezomib at the intended site of action.[4] Understanding the in vivo pharmacokinetic (PK) profile of both the prodrug and the released active drug is paramount for optimizing dosing regimens, ensuring adequate target engagement, and predicting therapeutic efficacy and potential toxicities.

This guide provides a comprehensive framework for designing and executing an in vivo pharmacokinetic study of Bortezomib Pinanediol Ester prodrugs, from conceptual design and animal model selection to bioanalytical quantification and data interpretation.

Part 1: Mechanism and In Vivo Conversion

The core principle of the Bortezomib Pinanediol Ester prodrug is the reversible protection of the boronic acid functional group. The pinanediol group serves as a chiral auxiliary during synthesis and as a protecting group that renders the molecule more stable.[5][7] Upon administration and circulation in the bloodstream, the ester bond is subjected to hydrolysis, a chemical reaction facilitated by the aqueous physiological environment, which releases the active bortezomib and the pinanediol moiety.

G cluster_0 In Vivo Circulation (Plasma) Prodrug Bortezomib Pinanediol Ester (Administered Prodrug) Active Active Bortezomib (Pharmacologically Active) Prodrug->Active Hydrolysis Byproduct Pinanediol Prodrug->Byproduct

Caption: Prodrug conversion pathway in vivo.

The rate of this hydrolysis is a critical pharmacokinetic parameter. A rapid conversion might lead to a PK profile similar to administering bortezomib directly, potentially negating the benefits of the prodrug strategy. Conversely, a slow conversion could result in sub-therapeutic concentrations of the active drug. Therefore, the experimental design must be capable of quantifying both the intact prodrug and the released bortezomib over time.

Part 2: Designing the In Vivo Pharmacokinetic Study

A robust in vivo PK study design is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and its active metabolite.

Animal Model Selection

The choice of animal model depends on the study's objectives.

  • For Efficacy and PK: Immunocompromised mouse models bearing human multiple myeloma xenografts are highly relevant.[8] Severe combined immunodeficient (SCID) or NOD/SCID mice are commonly used to host human MM cell lines such as MM.1S or U266.[9][10][11] These models allow for the simultaneous evaluation of drug exposure and anti-tumor activity.

  • For Standalone PK/Toxicology: For initial PK screening or toxicology studies where tumor response is not the primary endpoint, healthy rodents like Sprague-Dawley rats are often used.[12]

This protocol will focus on a non-tumor-bearing mouse model for a dedicated PK study, as this simplifies the interpretation of pharmacokinetic data without the confounding variable of a tumor sink effect.

Dosing and Administration
  • Dose Calculation: The dose of Bortezomib Pinanediol Ester should be calculated to deliver a molar equivalent dose of active bortezomib. For preclinical mouse studies, a bortezomib dose of approximately 1 mg/kg is often used.[11]

    • Molecular Weight of Bortezomib: 384.24 g/mol [13]

    • Molecular Weight of Bortezomib Pinanediol Ester: 518.46 g/mol []

    • Dose Conversion Factor: 518.46 / 384.24 = 1.35

    • Therefore, a 1.35 mg/kg dose of the prodrug is required to deliver a 1 mg/kg equivalent of bortezomib.

  • Formulation: The prodrug should be formulated in a suitable vehicle. Given its lipophilic nature, a mixture of DMSO, PEG, and saline is a common choice. It is critical to perform vehicle toxicity tests and ensure the formulation does not cause adverse effects.

  • Route of Administration: Intravenous (IV) bolus injection via the tail vein is the preferred route for an initial PK study. This method bypasses absorption complexities, providing direct insight into the drug's distribution and elimination kinetics and allowing for the calculation of absolute bioavailability in subsequent studies.

Blood Sampling Schedule

The pharmacokinetics of bortezomib are characterized by a very rapid initial distribution phase followed by a prolonged terminal elimination phase.[15] The sampling schedule must be designed to capture both phases accurately.

  • Alpha (α) Phase - Distribution: Very early time points are essential. Recommended: 2, 5, 15, and 30 minutes post-dose.

  • Beta (β) Phase - Elimination: Later time points are needed to define the terminal half-life. Recommended: 1, 2, 4, 8, and 24 hours post-dose.

A sparse sampling design, where different subsets of animals are used for different time points, is often necessary in mice to avoid excessive blood withdrawal from a single animal.

Part 3: Bioanalytical Methodology

The simultaneous quantification of the Bortezomib Pinanediol Ester prodrug and the released bortezomib in plasma is the most critical and challenging aspect of the study. A validated high-performance liquid chromatography (HPLC) method with UV or tandem mass spectrometry (MS/MS) detection is required.[16][17]

G cluster_workflow In Vivo PK Study Workflow Dosing Animal Dosing (IV Bolus) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing (Centrifugation, Storage at -80°C) Sampling->Processing Extraction Sample Extraction (Protein Precipitation) Processing->Extraction Analysis HPLC-UV Analysis (Quantification of Prodrug & Drug) Extraction->Analysis PK_Analysis Pharmacokinetic Analysis (Calculate Cmax, AUC, t½) Analysis->PK_Analysis

Sources

Application

Application Note: Designing HDAC-Bortezomib Hybrid Inhibitors Using Pinanediol Ester

Executive Summary & Rationale This guide details the design, synthesis, and validation of dual-acting inhibitors targeting Histone Deacetylases (HDACs) and the 20S Proteasome .[1][2] The therapeutic rationale relies on t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

This guide details the design, synthesis, and validation of dual-acting inhibitors targeting Histone Deacetylases (HDACs) and the 20S Proteasome .[1][2] The therapeutic rationale relies on the "Dual-Blockade" strategy: Proteasome inhibition (via the Bortezomib scaffold) blocks the degradation of ubiquitinated proteins, forcing the cell to use the aggresome pathway. Simultaneous HDAC6 inhibition (via the hybrid linker) blocks this compensatory aggresome formation, leading to catastrophic accumulation of toxic protein aggregates and apoptosis, particularly in resistant Multiple Myeloma (MM) cell lines.

The Role of Pinanediol: Boronic acids (the active warhead of Bortezomib) are Lewis acids susceptible to oxidation and non-specific interactions. Pinanediol is utilized here not merely as a protecting group, but as a critical structural stabilizer during the complex synthesis of the hybrid molecule. While pinanediol esters are thermodynamically stable, they act as slow-release prodrugs in cellular environments or must be chemically cleaved to yield the free boronic acid for in vitro enzymatic assays.

Chemical Design Strategy: The "Chimeric" Pharmacophore

The hybrid inhibitor is designed by fusing two pharmacophores via a carefully optimized linker.

Structural Components[3]
  • Proteasome Warhead (C-Terminus): A modified Bortezomib analog (e.g., Leu-Phe-Boronic Acid). The boron atom covalently binds the catalytic Threonine residue in the proteasome

    
    5 subunit.
    
  • HDAC Zinc-Binding Group (ZBG) (N-Terminus): Typically a hydroxamic acid or benzamide.

  • Linker: A hydrophobic chain (alkyl or aryl) that spans the HDAC catalytic tunnel.

  • Pinanediol Ester: Caps the boronic acid, preventing cyclization with the HDAC linker during synthesis and improving lipophilicity for cell permeation.

Design Logic Diagram

DesignLogic HDAC_Pharmacophore HDAC Pharmacophore (ZBG + Linker) Coupling Peptide Coupling (Amide Bond Formation) HDAC_Pharmacophore->Coupling Hybrid_Molecule Stable Hybrid Precursor (Pinanediol Ester) Coupling->Hybrid_Molecule Yields Bortezomib_Scaffold Bortezomib Scaffold (Leu-Phe-B(Pinanediol)) Bortezomib_Scaffold->Coupling

Caption: Modular assembly of the hybrid inhibitor. The pinanediol ester protects the boronic acid during the coupling of the HDAC pharmacophore.

Protocol: Synthesis & Pinanediol Management

Objective: Synthesize the hybrid and manage the boronic ester state for different assay types.

Synthesis of the Hybrid Precursor

Note: Standard peptide coupling reagents (HATU/DIPEA) are compatible with pinanediol esters.

  • Starting Material: Begin with H-Phe-B(Pin), the pinanediol ester of phenylalanine boronic acid (commercially available or synthesized via Matteson homologation).

  • Peptide Extension: Couple with Boc-Leucine using HATU (1.2 eq) and DIPEA (3 eq) in DMF.

  • Deprotection: Remove Boc group (TFA/DCM 1:1).

  • Hybridization: React the amine with the HDAC-linker carboxylic acid (e.g., 4-(hydroxycarbamoyl)butanoic acid for a SAHA-like tail).

  • Purification: Flash chromatography. Pinanediol esters are stable on silica gel (unlike free boronic acids).

Critical Step: Generating the Active Species (Deprotection)

Pinanediol esters are exceptionally stable. For Cellular Assays , the ester is often applied directly (prodrug mode). For Enzymatic Assays (Purified 20S Proteasome), you must liberate the free boronic acid to observe potent inhibition (


 nM).

Method: Transesterification via KHF2 (The Gold Standard) This method converts the stable pinanediol ester into a trifluoroborate salt, which is then easily hydrolyzed.

  • Solubilization: Dissolve the Pinanediol hybrid (0.1 mmol) in MeOH (2 mL).

  • Salt Formation: Add excess aqueous KHF2 (4.5 M, 4 eq). Stir at RT for 2 hours. The pinanediol precipitates or is washed away; the product forms a potassium trifluoroborate salt (

    
    ).
    
  • Isolation: Evaporate MeOH. Extract the salt with hot acetone or acetonitrile.

  • Hydrolysis: Dissolve the trifluoroborate salt in a mixture of MeCN/H2O. Add Lithium Hydroxide (LiOH, 2 eq) or Trimethylsilyl chloride (TMSCl) to hydrolyze the

    
     to 
    
    
    
    .
  • Validation: Confirm free boronic acid formation via

    
    -NMR (Shift moves from ~32 ppm [Ester] to ~29 ppm [Free Acid]).
    

Biological Validation Protocols

Dual Enzymatic Assay (In Vitro)

Purpose: Quantify IC50 against both targets independently.

ComponentHDAC Assay ConditionsProteasome Assay Conditions
Enzyme Recombinant HDAC1, HDAC6 (human)Purified 20S Proteasome (Human Erythrocyte)
Substrate Fluor-de-Lys® (p53 or histone tail sequences)Suc-LLVY-AMC (Chymotrypsin-like activity)
Buffer 25 mM Tris (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl220 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT
Active Agent Hybrid (Free Boronic Acid form)Hybrid (Free Boronic Acid form)
Readout Fluorescence (Ex 360nm / Em 460nm)Fluorescence (Ex 380nm / Em 460nm)

Protocol Steps:

  • Preparation: Prepare serial dilutions of the hybrid inhibitor in DMSO.

  • Incubation: Incubate enzyme + inhibitor for 15 mins at 37°C before adding substrate.

    • Note: Boronic acids are slow-binding inhibitors; pre-incubation is critical for accurate

      
       determination.
      
  • Reaction: Add fluorogenic substrate. Monitor kinetics for 60 mins.

  • Analysis: Fit linear slopes to Determine % inhibition. Calculate IC50 using non-linear regression (GraphPad Prism).

Cellular Mechanism Validation (Western Blot)

Purpose: Confirm that the phenotypic effect is due to dual blockade.

Cell Lines: RPMI-8226 (MM), U266 (MM).[3][4] Controls: Bortezomib (Proteasome only), SAHA (HDAC only), DMSO (Vehicle).

Target Markers:

  • Acetyl-Tubulin: Marker for HDAC6 inhibition.

  • Acetyl-Histone H3 (Lys9/14): Marker for Class I HDAC inhibition.

  • Poly-Ubiquitin (K48-linkage): Marker for Proteasome inhibition.

  • PARP Cleavage: Marker for Apoptosis.

Self-Validating Result Criteria:

  • If the hybrid works, you must see simultaneous elevation of Acetyl-Tubulin AND Poly-Ubiquitin.

  • Synergy Check: The accumulation of Ubiquitinated proteins should be higher in the Hybrid-treated cells than in cells treated with Bortezomib alone (due to aggresome blockade).

Mechanism of Action & Signaling Pathway[6]

The following diagram illustrates the synergistic lethality of the hybrid inhibitor.

Mechanism cluster_HDAC Aggresome Pathway cluster_Prot Proteasome Pathway Hybrid Hybrid Inhibitor (Pinanediol/Free Acid) HDAC6 HDAC6 Hybrid->HDAC6 Inhibits Proteasome 20S Proteasome Hybrid->Proteasome Inhibits Aggresome Aggresome Formation (Survival Mechanism) HDAC6->Aggresome Degradation Protein Degradation Proteasome->Degradation Stress Proteotoxic Stress (UPR Activation) Misfolded Misfolded/Ubiquitinated Proteins Misfolded->Aggresome Blocked Misfolded->Degradation Blocked Misfolded->Stress Accumulation Apoptosis Apoptosis (Cell Death) Stress->Apoptosis

Caption: Dual inhibition mechanism.[1][5][6] Blocking the Proteasome causes ubiquitin accumulation; blocking HDAC6 prevents clearance via aggresomes, forcing apoptosis.[1][5]

Troubleshooting & Expert Insights

  • Issue: Low potency in Proteasome Assay.

    • Cause: Incomplete hydrolysis of the pinanediol ester.

    • Solution: Ensure the KHF2 deprotection step was successful. Run an

      
      -NMR. If using the ester directly, extend pre-incubation time to >60 mins to allow for any spontaneous hydrolysis or conformational adjustment.
      
  • Issue: Poor Solubility.

    • Cause: Hybrid molecules are large and hydrophobic.

    • Solution: Pinanediol esters are generally more soluble in organic solvents than free acids. For biological assays, dissolve in DMSO (up to 20 mM) and dilute rapidly into buffer. Keep final DMSO < 0.5%.

  • Issue: Lack of Synergy.

    • Cause: Linker length is too short, causing steric clash between the proteasome surface and the HDAC enzyme (if trying to bind both simultaneously - though this is rare). More likely, the linker interferes with cell permeability.

    • Insight: The primary mode is usually concurrent inhibition of separate enzyme populations, not necessarily a "ternary complex" (one drug bridging two enzymes).

References

  • Hideshima, T., et al. (2016). "Discovery of selective small-molecule HDAC6 inhibitor for overcoming proteasome inhibitor resistance in multiple myeloma." Proceedings of the National Academy of Sciences. Link

  • Bhat, S., et al. (2017). "Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma." International Journal of Molecular Sciences. Link

  • Coutts, S. J., et al. (1994). "Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids."[7] Tetrahedron Letters. Link

  • Zhang, Y., et al. (2020). "Discovery of Peptide Boronate Derivatives as Histone Deacetylase and Proteasome Dual Inhibitors for Overcoming Bortezomib Resistance of Multiple Myeloma." Journal of Medicinal Chemistry. Link

  • Achilli, C., et al. (2013). "Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH."[8] Central European Journal of Chemistry.[8] Link

Sources

Method

Application Notes &amp; Protocols: A Technical Guide to Bortezomib Pinanediol Ester for Proteasome Inhibition Studies

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Bortezomib Pinanediol Ester in proteasome inhibition studies. Bortezomib, a fi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of Bortezomib Pinanediol Ester in proteasome inhibition studies. Bortezomib, a first-in-class proteasome inhibitor, is a cornerstone in cancer therapy, particularly for multiple myeloma.[1] However, its reactive boronic acid moiety presents challenges in synthesis and formulation.[2] Bortezomib Pinanediol Ester serves as a key synthetic intermediate and a prodrug, wherein the boronic acid is reversibly protected.[2][3] This modification enhances the compound's stability and handling properties.[3][4] This guide details the mechanism of action, from its hydrolysis to the active form to its downstream cellular effects, and provides validated, step-by-step protocols for its application in fundamental research.

Introduction: The Rationale for a Prodrug Approach

The Ubiquitin-Proteasome System (UPS) is a critical regulatory hub in eukaryotic cells, responsible for the targeted degradation of over 80% of intracellular proteins. This process maintains protein homeostasis and governs essential cellular functions, including cell cycle progression, signal transduction, and apoptosis. The 26S proteasome, the central protease of this system, has emerged as a major therapeutic target in oncology.

Bortezomib was the first proteasome inhibitor to gain FDA approval, revolutionizing the treatment landscape for multiple myeloma.[1] It functions as a potent, reversible inhibitor of the chymotrypsin-like (CT-L) activity of the 20S catalytic core of the proteasome.[2][5] The therapeutic efficacy of Bortezomib is derived from its boronic acid warhead, which is also the source of its synthetic and formulation instability.

To overcome these challenges, a prodrug strategy is employed. Bortezomib Pinanediol Ester is a synthetic compound where the boronic acid functional group is masked by forming a boronic ester with pinanediol.[2] This serves two primary purposes:

  • Protection during Synthesis: The pinanediol group shields the reactive boronic acid from undesired side reactions.[2][3]

  • Enhanced Stability: The ester form is more resistant to degradation, such as oxidative deboronation, improving shelf-life and handling.[2]

In a physiological, aqueous environment, the pinanediol ester undergoes hydrolysis to release the active Bortezomib, allowing for its potent inhibitory effects at the target site.[2][6]

Mechanism of Action: From Hydrolysis to Apoptosis

The inhibitory activity of Bortezomib Pinanediol Ester is a two-step process: conversion to the active drug followed by direct engagement with the proteasome, which triggers a cascade of downstream cellular events.

Activation and Target Engagement

Upon introduction into an aqueous medium (e.g., cell culture media, cytosol), the pinanediol ester is hydrolyzed, liberating the active Bortezomib. The free boronic acid then forms a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue in the β5 subunit of the 20S proteasome, effectively blocking its chymotrypsin-like proteolytic activity.[2]

BPE Bortezomib Pinanediol Ester (Stable Prodrug) BTZ Active Bortezomib (Boronic Acid) BPE->BTZ Hydrolysis (Aqueous Environment) P26S_I Inhibited Proteasome Complex BTZ->P26S_I Reversible Inhibition P26S 26S Proteasome (Active)

Fig 1. Activation and Inhibition Pathway.
Downstream Cellular Consequences

Inhibition of the proteasome disrupts cellular protein homeostasis, leading to two major pro-apoptotic outcomes:

A. Disruption of NF-κB Pro-Survival Signaling

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcription factors are critical mediators of cell survival, inflammation, and proliferation. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[7] Pro-survival signals trigger the phosphorylation and ubiquitination of IκBα, marking it for degradation by the proteasome.[7][8] The degradation of IκBα unmasks a nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of anti-apoptotic genes.

Bortezomib-mediated proteasome inhibition prevents the degradation of IκBα.[8][9] This results in the accumulation of IκBα and the persistent sequestration of NF-κB in the cytoplasm, thereby blocking its potent pro-survival signaling and sensitizing cancer cells to apoptosis.[9][10]

cluster_0 Cytoplasm cluster_1 Nucleus NFkB_IkB NF-κB / IκBα Complex (Inactive) IkB_P Phosphorylated IκBα NFkB_IkB->IkB_P Signal (e.g., TNFα) NFkB_free Free NF-κB IkB_P->NFkB_free Ubiquitination Proteasome Proteasome NFkB_free->Proteasome IκBα Degradation NFkB_nuc NF-κB Genes Anti-Apoptotic Genes NFkB_nuc->Genes Transcription Survival Cell Survival Genes->Survival Proteasome->NFkB_nuc NF-κB Translocation BTZ Bortezomib BTZ->Proteasome INHIBITS

Fig 2. Inhibition of the Canonical NF-κB Pathway.

B. Induction of Terminal Unfolded Protein Response (UPR)

Cancer cells, especially secretory types like multiple myeloma, produce vast quantities of proteins and thus have a highly active Endoplasmic Reticulum (ER). Proteasome inhibition prevents the degradation of misfolded or unfolded proteins, leading to their accumulation and aggregation within the ER, a condition known as ER stress.[11][12] This activates a signaling network called the Unfolded Protein Response (UPR).[11]

The UPR is initially a pro-survival response aimed at restoring homeostasis. However, severe or prolonged ER stress, as induced by continuous proteasome inhibition, overwhelms these adaptive mechanisms.[11] The UPR then switches to a pro-apoptotic program, activating transcription factors like CHOP and triggering caspase cascades, ultimately leading to cell death.[11][13]

PI Proteasome Inhibition Accumulation Accumulation of Misfolded Proteins in ER PI->Accumulation ER_Stress ER Stress Accumulation->ER_Stress UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress

Fig 3. Induction of ER Stress and the UPR.

Compound Specifications and Handling

Proper handling and storage are paramount to ensure the integrity and activity of Bortezomib Pinanediol Ester for reproducible experimental results.

PropertyValueSource
Chemical Name N-[(1S)-2-[[(1R)-1-[(3As,4S,6S,7Ar)-Hexahydro-3A,5,5-Trimethyl-4,6-Methano-1,3,2-Benzodioxaborol-2-Yl]-3-Methylbutyl]Amino]-2-Oxo-1-(Phenylmethyl)Ethyl]-2-Pyrazinecarboxamide[14]
CAS Number 205393-22-2[3][14]
Molecular Formula C₂₉H₃₉BN₄O₄[2][3]
Molecular Weight 518.5 g/mol [2][3]
Appearance White to off-white solid[4][]

Storage and Stability:

  • Solid Compound: For long-term stability, store the solid compound at -20°C, protected from light and moisture.[2][16]

  • Stock Solutions: Prepare concentrated stock solutions (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solution aliquots at -80°C for up to 6 months.[16] Before use, warm the vial to room temperature and ensure the DMSO is completely thawed and the solution is homogenous.[17]

Experimental Protocols

The following protocols provide a framework for assessing the biological activity of Bortezomib Pinanediol Ester. It is crucial to include appropriate controls for data validation.

Protocol 1: In Vitro Proteasome Activity Assay

This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.

A. Principle The assay utilizes a peptide substrate, Suc-LLVY-AMC, which is specifically cleaved by the chymotrypsin-like activity of the proteasome. This cleavage releases the fluorescent molecule 7-Amino-4-methylcoumarin (AMC), which can be quantified using a fluorescence plate reader (Ex/Em ≈ 350/440 nm).[5][17] The reduction in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.

B. Materials

  • Cells of interest (e.g., RPMI-8226 multiple myeloma cells)

  • Proteasome Lysis Buffer: 50 mM HEPES (pH 7.8), 10 mM NaCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose. Add DTT to 5 mM fresh.[18]

  • Proteasome Assay Buffer: Same as lysis buffer, but with 2 mM ATP added fresh.[18]

  • Proteasome Substrate: Suc-LLVY-AMC (10 mM stock in DMSO).

  • Bortezomib Pinanediol Ester (10 mM stock in DMSO).

  • Positive Control Inhibitor: MG-132 (10 mM stock in DMSO).[17]

  • Protein quantification reagent (e.g., Bradford or BCA).

  • Opaque, black 96-well microplate.[17]

C. Workflow Diagram

start Start: Harvest Cells step1 Lyse cells in Proteasome Lysis Buffer start->step1 end End: Calculate % Inhibition step2 Centrifuge to clarify lysate step1->step2 step3 Quantify total protein (e.g., Bradford assay) step2->step3 step4 Dilute lysate to uniform concentration in Assay Buffer step3->step4 step5 Add lysate and inhibitors (Bortezomib Ester, MG-132) to 96-well plate step4->step5 step6 Pre-incubate (15-30 min) step5->step6 step7 Initiate reaction by adding Suc-LLVY-AMC substrate step6->step7 step8 Incubate at 37°C (e.g., 60 min) step7->step8 step9 Read fluorescence (Ex: 350nm / Em: 440nm) step8->step9 step9->end

Fig 4. Workflow for Proteasome Activity Assay.

D. Step-by-Step Procedure

  • Prepare Cell Lysate:

    • Rinse cell pellet (e.g., 1-5 x 10⁶ cells) with ice-cold PBS.

    • Resuspend cells in an appropriate volume of ice-cold Proteasome Lysis Buffer.

    • Sonicate briefly on ice to ensure complete lysis.[18]

    • Centrifuge at 16,000 x g for 15 min at 4°C to pellet cell debris.[18]

    • Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Quantify Protein: Determine the protein concentration of the lysate. Normalize all lysates to the same concentration (e.g., 1-2 mg/mL) using Proteasome Assay Buffer.

  • Assay Setup: In a black 96-well plate, set up the following reactions in duplicate or triplicate (total volume 100 µL/well):

    • Blank: 100 µL Assay Buffer (no lysate, no substrate initially).

    • 100% Activity Control: 50 µL normalized lysate + 49 µL Assay Buffer.

    • Inhibitor Wells: 50 µL normalized lysate + varying concentrations of Bortezomib Pinanediol Ester (prepare serial dilutions). Adjust volume to 99 µL with Assay Buffer.

    • Positive Inhibition Control: 50 µL normalized lysate + 1 µL of 10 mM MG-132 (100 µM final) + 48 µL Assay Buffer.

  • Pre-incubation: Add 1 µL of DMSO (for 100% activity control) or inhibitor stocks to the appropriate wells. Mix gently and pre-incubate the plate for 15-30 minutes at 37°C to allow the inhibitor to interact with the proteasome.[19]

  • Initiate Reaction: Add 1 µL of 10 mM Suc-LLVY-AMC substrate to all wells (except the blank) for a final concentration of 100 µM.

  • Incubation & Measurement: Incubate the plate at 37°C for 60 minutes, protected from light.[18] Read the fluorescence on a microplate reader.

  • Data Analysis:

    • Subtract the average fluorescence of the blank from all other readings.

    • Calculate the Percent Inhibition for each concentration: % Inhibition = (1 - (Fluorescence_Inhibitor / Fluorescence_100%_Activity)) * 100

    • Plot % Inhibition vs. log[Inhibitor Concentration] and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Cell Viability (Cytotoxicity) Assay

This protocol determines the concentration of Bortezomib Pinanediol Ester required to reduce the viability of a cancer cell population by 50% (IC₅₀).

A. Principle The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[6] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.

B. Materials

  • Cancer cell line (e.g., PC3 for prostate cancer, RPMI-8226 for multiple myeloma).

  • Complete cell culture medium.

  • Bortezomib Pinanediol Ester (10 mM stock in DMSO).

  • MTT reagent (5 mg/mL in PBS, sterile filtered).

  • Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Sterile 96-well flat-bottom plates.

C. Step-by-Step Procedure

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.[20]

  • Compound Treatment:

    • Prepare a 2x concentrated serial dilution of Bortezomib Pinanediol Ester in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells treated with the highest concentration of DMSO used.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).[6][20]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 2-4 hours, until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (set to 100% viability).

    • Plot % Viability vs. log[Inhibitor Concentration] and use a sigmoidal dose-response curve fit to calculate the IC₅₀ value.

D. Representative Data (for context) The cytotoxicity of Bortezomib is cell-line dependent. The pinanediol ester is expected to show similar potency, though kinetics may vary.

Cell LineCancer TypeBortezomib IC₅₀ (nM)Exposure Time (h)
PC3Prostate Cancer32.848
RPMI-8226Multiple Myeloma9.5072
5TGM1Murine Myeloma6.7872
(Data sourced from literature for illustrative purposes)[6][20]

Expert Insights & Troubleshooting

  • Hydrolysis is Key: Remember that you are studying the effect of the active Bortezomib, which is released over time from the pinanediol ester. Pre-incubation steps in cell-free assays are important to allow for this conversion. In cell-based assays, the rate of hydrolysis and cell uptake will influence the observed potency and kinetics compared to using Bortezomib directly.

  • Low Signal in Activity Assay: This could be due to inactive proteasome preparations (ensure fresh lysates, avoid protease inhibitors during prep) or degraded substrate (store protected from light).

  • Variability in Cell Viability: High variability can result from uneven cell seeding, edge effects in the plate, or compound precipitation at high concentrations. Ensure single-cell suspensions and consider not using the outer wells of the plate.

  • Choosing Controls: When comparing the ester to active Bortezomib, it is crucial to use equimolar concentrations. The use of a well-characterized inhibitor like MG-132 is essential as a positive control to validate the assay itself.[5]

References

  • A Technical Guide to Bortezomib-Pinanediol: A Prodrug Approach to Proteasome Inhibition. BenchChem.
  • Lee AH, Iwakoshi NN, Glimcher LH. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells. PMC.
  • Clerc J, et al. Contribution of the Unfolded Protein Response (UPR)
  • Proteasome Activity Assay Kit (ab107921). Abcam.
  • "Proteasomes: Isolation and Activity Assays". Current Protocols in Cell Biology - FSU College of Medicine.
  • Wang CY, et al. Proteasome Inhibitors Interrupt the Activation of Non-Canonical NF-κB Signaling Pathway and Induce Cell Apoptosis in Cytarabine-Resistant HL60 Cells. MDPI.
  • Traenckner EB, et al.
  • Amon P, et al.
  • Lee AH, et al. Proteasome inhibitors disrupt the unfolded protein response in myeloma cells. PNAS.
  • Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma. Springer.
  • Proteasome Activity Assay Kit. Abnova.
  • Munker R, et al. Proteasome Inhibitors Do the Unexpected.
  • A convergent approach to synthesis of bortezomib: the use of TBTU suppresses racemization in the fragment condens
  • Bortezomib-pinanediol. MedchemExpress.com.
  • 20S Proteasome Activity Kit. StressMarq Biosciences Inc.
  • Proteasome Assay in Cell Lys
  • CAS 205393-22-2: Bortezomib-pinanediol. CymitQuimica.
  • Proteasome Inhibition Represses Unfolded Protein Response and Nox4, Sensitizing Vascular Cells to Endoplasmic Reticulum Stress-Induced De
  • Proteasome inhibition is not an effective inducer of UPR transcription...
  • BORTEZOMIB-PINANEDIOL 205393-22-2. Guidechem.
  • Bortezomib-pinanediol (CAS No: 205393-22-2)
  • Design, Synthesis and Biological Evaluation of Novel Analogs of Bortezomib.
  • A Comparative Analysis of the In Vitro Cytotoxicity of Bortezomib and its Prodrug, Bortezomib-pinanediol. Benchchem.
  • Entinostat-Bortezomib Hybrids against Multiple Myeloma. MDPI.
  • BORTEZOMIB, PS 341. New Drug Approvals.
  • CAS 205393-22-2 Bortezomib Pinanediol Ester. BOC Sciences.
  • Walker SE, et al. Stability of Bortezomib 2.
  • Physicochemical stability of bortezomib solutions for subcutaneous administration.
  • Design, synthesis, and biological evaluation of bone-targeted proteasome inhibitors for multiple myeloma. PMC - NIH.

Sources

Application

Application Note: Mechanistic Profiling &amp; Cellular Uptake Protocols for Pinanediol Boronate Esters

Topic: Cellular Uptake Mechanisms of Pinanediol Boronate Esters Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists Executive Summary Pinanediol boronate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cellular Uptake Mechanisms of Pinanediol Boronate Esters Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

Pinanediol boronate esters represent a unique class of pharmacophores and chemical probes. Unlike their pinacol counterparts, which are susceptible to hydrolysis in aqueous media, pinanediol esters exhibit exceptional thermodynamic and kinetic stability. This stability alters their cellular uptake mechanism fundamentally: rather than hydrolyzing extracellularly and entering as polar boronic acids, they often permeate cell membranes as intact, lipophilic species.

This guide details the mechanistic pathways of these esters and provides validated protocols for quantifying their intracellular accumulation. It addresses the specific challenge of distinguishing membrane adsorption (interaction with the glycocalyx) from true cytosolic internalization .

Mechanistic Insight: The "Lipophilic Trojan Horse"

The cellular uptake of pinanediol boronate esters is governed by a balance between lipophilicity-driven passive diffusion and reversible covalent interactions with cell-surface carbohydrates.

The Stability Factor

Pinanediol forms one of the most stable boronate esters due to the steric bulk of the pinane backbone and the "pre-organized" rigidity of the diol. In biological media (pH 7.4), the ester remains largely intact.

  • Intact Entry: The hydrophobic pinanediol group masks the Lewis acidic boron center, significantly increasing the partition coefficient (LogP). This facilitates rapid passive diffusion across the lipid bilayer.

  • Glycocalyx Interaction: While the ester reduces Lewis acidity, some reversible binding to cell-surface sialic acids and diols (cis-diols) can still occur, particularly if the ester is in equilibrium with the free acid. This can lead to adsorptive endocytosis , though passive diffusion dominates for small-molecule esters.

Intracellular Activation

Once cytosolic, these esters are often designed as "caged" species. They remain inert until activated by:

  • ROS-Mediated Oxidation: High concentrations of H₂O₂ or Peroxynitrite (ONOO⁻) oxidatively cleave the boron-carbon bond, releasing the payload (e.g., a fluorophore or active drug).

  • Transesterification: Slow exchange with intracellular diols (e.g., ribose, glutathione) can occur, though pinanediol's high stability makes this kinetically slow compared to pinacol esters.

Visualization of Uptake Pathways

The following diagram illustrates the dual-entry pathways and the critical distinction between surface binding and internalization.

CellularUptake Extracellular Extracellular Space (Culture Media) PinEster Pinanediol Ester (Lipophilic/Intact) FreeAcid Free Boronic Acid (Hydrolysis Product) PinEster->FreeAcid Slow Hydrolysis (Minor Pathway) Membrane Plasma Membrane (Lipid Bilayer) PinEster->Membrane Passive Diffusion (High LogP) Glycocalyx Glycocalyx (Sialic Acids/Sugars) FreeAcid->Glycocalyx Reversible Covalent Binding Cytosol Cytosol (Intracellular) Membrane->Cytosol Translocation Endosome Endosome (Trapped) Glycocalyx->Endosome Adsorptive Endocytosis Target Target Interaction (ROS Oxidation / Proteasome) Cytosol->Target Activation Endosome->Cytosol Endosomal Escape (Inefficient)

Caption: Figure 1. Kinetic stability of pinanediol esters favors passive diffusion (blue path) over the hydrolysis-dependent endocytic route (red path) typical of labile boronates.

Protocol A: Quantitative Uptake Analysis via ICP-MS

The Gold Standard. Fluorescence is useful for localization, but Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is required for absolute quantification of boron.

Challenge: Boronic species stick avidly to the plastic of culture plates and the sugars on the cell surface. Standard PBS washing will result in massive false positives (surface contamination).

Materials
  • Wash Buffer (The "Displacer"): PBS containing 100 mM Sorbitol or Fructose. (The high concentration diol competitively displaces surface-bound boron).

  • Digestion Matrix: Ultrapure Nitric Acid (HNO₃, 65-70%).

  • Internal Standard: Beryllium (⁹Be) or Rhodium (¹⁰³Rh) at 10 ppb.

  • Instrument: ICP-MS (e.g., Agilent 7900 or PerkinElmer NexION).

Experimental Workflow

ICPMS_Workflow Step1 1. Incubation Treat cells with Pinanediol Ester (Timecourse: 1h - 24h) Step2 2. The Critical Wash Wash 3x with Ice-Cold PBS + 100mM Sorbitol (Removes surface-bound boron) Step1->Step2 Step3 3. Lysis & Digestion Add 200µL HNO3 (70%) to cell pellet Incubate 2h @ 60°C or Overnight @ RT Step2->Step3 Step4 4. Dilution Dilute with ultrapure H2O to <5% Acid Add Internal Standard (Be/Rh) Step3->Step4 Step5 5. ICP-MS Analysis Monitor m/z 10 and 11 Calculate 11B/10B Ratio Step4->Step5

Caption: Figure 2. ICP-MS sample preparation workflow emphasizing the sorbitol wash step to ensure quantification of intracellular boron only.

Step-by-Step Procedure
  • Seeding: Seed cells (e.g., HeLa, RAW264.7) in 6-well plates to reach 80% confluency.

  • Treatment: Incubate with the pinanediol ester (typically 1–50 µM) for the desired time. Include a "0-hour" control (add drug and immediately wash) to quantify non-specific binding.

  • Washing (Crucial):

    • Aspirate media.

    • Wash 2x with ice-cold PBS.

    • Wash 2x with ice-cold PBS + 100 mM Sorbitol. (This removes the "sticky" boron from the glycocalyx).

  • Harvesting: Scrape cells into 200 µL PBS. Centrifuge (500xg, 5 min). Discard supernatant.

  • Digestion: Add 200 µL concentrated HNO₃ to the pellet. Seal and digest at 60°C for 2 hours.

  • Analysis: Dilute samples with Milli-Q water to reach a final acid concentration of 2-5%. Spike with Internal Standard (Rh or Be).[1] Inject into ICP-MS monitoring isotopes ¹⁰B and ¹¹B.[1]

Protocol B: Mechanism Elucidation (Inhibitor Profiling)

To confirm if uptake is passive (diffusion) or active (endocytosis), use this inhibitor matrix.

Experimental Setup

Run the uptake assay (Protocol A or Fluorescence) under the following conditions:

ConditionTarget MechanismExpected Result (If Passive Diffusion)Expected Result (If Endocytosis)
4°C Incubation Energy-dependent processesNo Change (Diffusion continues)Blocked (>90% reduction)
NaN₃ / 2-DG ATP Depletion (Active Transport)No Change Reduced
Sucrose (0.45M) Clathrin-mediated EndocytosisNo Change Reduced
Filipin / Nystatin Caveolae-mediated EndocytosisNo Change Reduced
Excess Glucose GLUT transporter / Glycocalyx bindingNo Change Reduced (Competition)
Data Interpretation[2][3][4][5]
  • Scenario 1 (Lipophilic Ester): If uptake at 4°C is similar to 37°C, the mechanism is Passive Diffusion . This is typical for small molecule pinanediol esters.

  • Scenario 2 (Conjugate/Nanoparticle): If uptake is blocked at 4°C and by Filipin, the mechanism is Caveolae-Mediated Endocytosis . This is common for boronate-functionalized polymers.

Troubleshooting & "Watch-Outs"

The "Memory Effect" in ICP-MS

Boron is notorious for sticking to the glass and tubing of the ICP-MS sample introduction system, causing high background in subsequent samples.

  • Solution: Use a wash solution of 1% HNO₃ + 2% Ammonia + 1 mM EDTA between samples. Basic washes clear boron faster than acidic ones. Use a PFA (plastic) spray chamber if possible, not glass.

Stability Verification

Do not assume the ester is stable in your specific cell media.

  • Validation: Incubate the ester in cell media (without cells) for 24h. Analyze by LC-MS to check for hydrolysis to the free boronic acid. If hydrolysis is fast, you are measuring the uptake of the free acid, not the ester.

Fluorescence Quenching

If using a fluorescent pinanediol probe:

  • Note: The boronate ester often quenches the fluorophore (via PET mechanism). Fluorescence usually only turns "ON" after reaction with ROS or hydrolysis. Ensure you are measuring the total uptake (by ICP-MS) separate from the fluorescence response to distinguish between "uptake failure" and "activation failure."

References

  • Boronate Ester Stability & Kinetics

    • Examination of pinanediol–boronic acid ester formation in aqueous media. (Organic & Biomolecular Chemistry). This paper establishes the high thermodynamic stability of pinanediol esters compared to pinacol.[2]

  • Cellular Uptake Mechanisms (Boronates)

    • Boronate-Mediated Biologic Delivery.[3] (PMC). Demonstrates how boronate conjugation enhances uptake via glycocalyx interaction (relevant for larger conjugates).

  • Fluorescent Probes & Activation

    • Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide.[4][5] (JACS). Details the cell permeability of boronate esters and their activation mechanism.

  • ICP-MS Boron Quantification Protocols

    • Kinetic analysis of boron therapeutics in head and neck cancer cells by complementary bulk ICP-MS. (JAAS). Provides the foundational method for acid digestion and washout procedures.
  • Memory Effect Elimination

    • Optimization of boron determination with ICP-MS.

Sources

Method

Drug delivery systems for Bortezomib Pinanediol Ester nanoparticles

Application Note: Precision Engineering of pH-Responsive Bortezomib-Pinanediol Ester Nanoparticles Abstract This guide details the protocol for synthesizing Bortezomib Pinanediol Ester (BPE) and encapsulating it within a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of pH-Responsive Bortezomib-Pinanediol Ester Nanoparticles

Abstract

This guide details the protocol for synthesizing Bortezomib Pinanediol Ester (BPE) and encapsulating it within amphiphilic block copolymer micelles (mPEG-PLA). Free Bortezomib (BTZ) suffers from rapid clearance and instability due to its reactive boronic acid group. By protecting this group with pinanediol, we generate a lipophilic prodrug (BPE) suitable for high-efficiency loading into nanoparticle cores. The resulting system utilizes the acidic tumor microenvironment (pH ~6.5) and endosomal compartments (pH ~5.0) to trigger hydrolysis, releasing the active drug specifically at the target site.

Part 1: Chemical Synthesis of Bortezomib Pinanediol Ester (BPE)

Objective: Convert the hydrophilic, unstable Bortezomib into a hydrophobic, stable prodrug.

Mechanism of Synthesis

Bortezomib contains a boronic acid motif.[1][2][3][4][5][6][7] Reaction with (+)-pinanediol (a vicinal diol) forms a cyclic boronic ester. This esterification serves two purposes:

  • Lipophilicity: It dramatically increases logP, driving physical encapsulation into the hydrophobic micelle core.

  • Protection: It prevents premature oxidation or non-specific binding of the boronic acid in the bloodstream.

Protocol 1: Esterification Reaction

Materials:

  • Bortezomib (Free base or Mannitol ester - Note: If using commercial mannitol ester, a washing step is required first)

  • (+)-Pinanediol (1.1 molar equiv.)

  • Solvents: Methanol (Anhydrous), Dichloromethane (DCM)

  • Reagents: Magnesium Sulfate (

    
    )
    

Step-by-Step Workflow:

  • Preparation: Dissolve 100 mg of Bortezomib (0.26 mmol) in 5 mL of anhydrous Methanol.

  • Addition: Add 48 mg of (+)-Pinanediol (0.28 mmol, 1.1 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature (

    
    ) for 4 hours under nitrogen atmosphere. The reaction is equilibrium-driven; removing water drives it to completion.
    
  • Work-up:

    • Evaporate methanol under reduced pressure.

    • Redissolve the residue in 10 mL DCM.

    • Wash with brine (

      
      ) to remove unreacted diol.
      
    • Dry the organic layer over anhydrous

      
      .
      
  • Isolation: Filter and evaporate the solvent to yield BPE as a white/off-white solid.

  • Validation (Stop/Go):

    • H-NMR: Confirm the disappearance of the boronic acid hydroxyl protons and the appearance of pinane methyl peaks (0.8–1.4 ppm).

    • ESI-MS: Target Mass

      
      .
      

Part 2: Nanoparticle Formulation (mPEG-PLA Micelles)

Objective: Encapsulate hydrophobic BPE into the core of mPEG-PLA micelles.

Rationale: We use mPEG(2k)-b-PLA(5k) . The PLA block provides a hydrophobic reservoir for the BPE, while the PEG block ensures "stealth" properties and colloidal stability.

Protocol 2: Solvent Evaporation Method

Materials:

  • BPE (Synthesized in Part 1)

  • mPEG-PLA copolymer (MW: 2000-5000 Da)

  • Solvent: Acetone (miscible with water, good solvent for polymer/drug)

  • Aqueous Phase: Deionized Water (0.22

    
     filtered)
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mg of BPE and 50 mg of mPEG-PLA in 2 mL of Acetone. (Drug:Polymer ratio = 1:5).

  • Self-Assembly: Add the organic solution dropwise (1 drop/sec) into 10 mL of rapidly stirring deionized water (stir speed: 800 rpm).

    • Note: The acetone diffuses into the water, causing the hydrophobic PLA and BPE to precipitate together into the core, while PEG orients outward.

  • Solvent Removal: Stir open to air for 12 hours or use a rotary evaporator to remove acetone completely.

  • Purification: Centrifuge at 3,000 rpm for 10 mins to remove large aggregates. Filter the supernatant through a 0.45

    
     syringe filter.
    
  • Concentration: Use Amicon Ultra centrifugal filters (MWCO 100 kDa) to concentrate the micelles if necessary.

Part 3: Mechanism of Action & Release Logic

The critical attribute of this system is pH-sensitivity . The pinanediol ester is relatively stable at physiological pH (7.4) but hydrolyzes in acidic environments.

Diagram 1: The pH-Triggered Activation Pathway

BPE_Mechanism Prodrug BPE Prodrug (Hydrophobic) Micelle mPEG-PLA Micelle (Circulation pH 7.4) Prodrug->Micelle Encapsulation Tumor Tumor Site (EPR Effect) Micelle->Tumor Accumulation Endosome Endosome (pH 5.0 - 5.5) Tumor->Endosome Cellular Uptake Hydrolysis Acidic Hydrolysis (Ester Cleavage) Endosome->Hydrolysis Acid Trigger Active Free Bortezomib (Proteasome Inhibition) Hydrolysis->Active Release Pinanediol\n(Byproduct) Pinanediol (Byproduct) Hydrolysis->Pinanediol\n(Byproduct)

Caption: Workflow showing the transition from stable prodrug encapsulation to intracellular acid-triggered release of active Bortezomib.[3][8][9]

Part 4: Characterization & Validation Protocols

To ensure scientific integrity, the following Critical Quality Attributes (CQAs) must be measured.

Table 1: Critical Quality Attributes & Acceptance Criteria
AttributeMethodTarget SpecificationWhy it matters?
Particle Size Dynamic Light Scattering (DLS)80 – 120 nmOptimal for EPR effect; <200nm avoids spleen filtration.
Polydispersity (PDI) DLS< 0.2Indicates a uniform population; high PDI suggests aggregation.
Zeta Potential Electrophoretic Mobility-10 to 0 mVNear-neutral charge reduces protein adsorption (opsonization).
Drug Loading (DL%) HPLC (UV 270 nm)> 5% (w/w)Determines the efficiency of the carrier system.
Encapsulation Eff. (EE%) HPLC> 80%Measures waste during formulation.
Protocol 3: In Vitro Release Study (The "Self-Validation" Test)

This experiment confirms the pH-responsive mechanism. If the drug releases equally fast at pH 7.4 and pH 5.0, the system is defective .

Materials:

  • Dialysis membranes (MWCO 3.5 kDa)

  • PBS (pH 7.[8]4) and Acetate Buffer (pH 5.0)

  • HPLC system[5]

Steps:

  • Aliquot 1 mL of BPE micelles into two separate dialysis bags.

  • Immerse Bag A in 20 mL PBS (pH 7.4) and Bag B in 20 mL Acetate Buffer (pH 5.0). Maintain at

    
     with gentle shaking.
    
  • Sampling: At predetermined time points (1, 2, 4, 8, 12, 24, 48 h), withdraw 1 mL of external medium and replace with fresh buffer.

  • Analysis: Analyze samples via HPLC.

    • Note: At pH 5.0, BPE hydrolyzes to BTZ. Ensure your HPLC method can resolve BPE (hydrophobic, longer retention) from Free BTZ (more polar, shorter retention).

  • Expected Result:

    • pH 7.4: < 20% release over 24 hours (Stability).

    • pH 5.0: > 60% release over 24 hours (Burst/Triggered Release).

Part 5: Experimental Workflow Visualization

Diagram 2: Integrated Research Workflow

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Formulation cluster_2 Phase 3: Validation Step1 BTZ + Pinanediol (Solvent: MeOH) Step2 Purification (Extraction/Drying) Step1->Step2 QC1 QC: NMR/MS (Confirm Ester) Step2->QC1 Step3 Co-dissolve BPE + mPEG-PLA (Acetone) QC1->Step3 Pass Step4 Nano-precipitation (Drop into Water) Step3->Step4 Step5 Dialysis/Filtration Step4->Step5 Step6 DLS & TEM (Size/Morphology) Step5->Step6 Step7 Release Study (pH 7.4 vs 5.0) Step6->Step7 Step8 Cytotoxicity (MTT) (Cancer Cell Lines) Step7->Step8

Caption: End-to-end workflow from chemical synthesis to biological validation.

References

  • Ashley, J. D., et al. (2014). Liposomal bortezomib nanoparticles via boronic ester prodrug formulation for improved therapeutic efficacy in vivo.[1][10] Journal of Medicinal Chemistry, 57(12), 5282–5292.[1]

  • Ma, P., et al. (2012). Boronic acid-rich protein nanoparticles for cytosolic delivery of bortezomib. Biomacromolecules, 13(11), 3562–3569.

  • Su, Z., et al. (2011). Bortezomib-catechol conjugated prodrug micelles: pH-triggered release and enhanced cytotoxicity.

  • Wang, X., et al. (2013). pH-sensitive polymeric nanoparticles for bortezomib delivery. International Journal of Pharmaceutics, 454(1), 531-538.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in the Matteson Homologation Reaction

Welcome to the technical support center for the Matteson homologation reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Matteson homologation reaction. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful synthetic tool. Here, we address common issues that can lead to low yields and provide actionable, field-proven solutions in a direct question-and-answer format. Our goal is to not only provide protocols but also to explain the underlying chemical principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: Addressing Specific Low-Yield Scenarios

This section tackles specific problems you might be facing at the bench. Each question is followed by a detailed explanation of potential causes and step-by-step guidance to resolve the issue.

Question 1: My reaction yield is consistently low, and I recover a significant amount of my starting boronic ester. What are the likely causes and how can I improve conversion?

Answer:

Low conversion is a frequent issue in the Matteson homologation and often points to problems with the generation or stability of the key lithiated intermediate, (dihalomethyl)lithium, or suboptimal reaction conditions for the subsequent steps.

Underlying Causes & Solutions:

  • Inefficient Generation of (Dihalomethyl)lithium: The reaction of n-butyllithium (n-BuLi) with a dihalomethane (e.g., dichloromethane or dibromomethane) is extremely fast and exothermic. If not managed correctly, side reactions can consume the n-BuLi or the generated carbenoid.

    • Protocol: Ensure your dihalomethane is pure and anhydrous. Use freshly titrated n-BuLi to accurately determine its concentration. The addition of n-BuLi should be done slowly to a solution of the dihalomethane in a suitable solvent like THF at a very low temperature, typically -78 °C or even lower.[1][2] Some protocols have found success with temperatures as high as -30 °C in continuous flow systems, which allow for rapid mixing and precise temperature control.[1][3]

  • Instability of (Dihalomethyl)lithium: (Dihalomethyl)lithium reagents are thermally unstable and can decompose rapidly, even at low temperatures.[1][4] This instability is a major contributor to low yields.

    • Insight: The rate of decomposition is highly temperature-dependent. Maintaining a consistently low temperature is critical. Any local warming during the addition of n-BuLi can lead to significant decomposition.

    • Workflow Optimization:

      • In Situ Generation: Generate the (dihalomethyl)lithium in situ in the presence of your boronic ester substrate. This allows the highly reactive intermediate to be trapped as it is formed, minimizing decomposition.

      • Continuous Flow Chemistry: For larger scale reactions or for processes requiring high reproducibility, consider a continuous flow setup. This technology allows for millisecond residence times for the generation and quenching of unstable intermediates like dichloromethyllithium, significantly improving yields and safety.[1][3][5]

  • Suboptimal Reaction Temperature for Rearrangement: While the initial formation of the boronate "ate" complex is rapid at low temperatures, the subsequent 1,2-migration that forms the homologated product is temperature-dependent.[6]

    • Experimental Step: After the addition of the (dihalomethyl)lithium is complete, the reaction mixture may need to be warmed slowly to a higher temperature (e.g., from -78 °C to room temperature) to facilitate the rearrangement.[3] Monitoring the reaction by TLC or GC-MS during this warming phase can help you determine the optimal temperature profile for your specific substrate.

  • Steric Hindrance: Highly sterically hindered boronic esters can exhibit poor reactivity, leading to low conversion.[7]

    • Strategy: If you suspect steric hindrance is the issue, you may need to prolong the reaction time or increase the reaction temperature during the rearrangement step. In some challenging cases, yields were improved by decreasing the reaction concentration.[7]

Question 2: I'm observing the formation of significant byproducts. How can I identify them and suppress their formation?

Answer:

Side product formation is another common reason for low yields of the desired homologated product. The nature of the byproducts can provide valuable clues about what is going wrong in your reaction.

Common Byproducts and Their Causes:

ByproductLikely CauseProposed Solution
Over-homologated products The initially formed homologated boronic ester reacts with another equivalent of (dihalomethyl)lithium.[3]Use a slight excess (1.1-1.3 equivalents) of the dihalomethane and n-BuLi relative to the boronic ester. Ensure rapid mixing to avoid localized high concentrations of the lithiated species.[3] Continuous flow reactors are particularly effective at preventing over-homologation.[3][6]
Wurtz coupling products Reaction of the organolithium reagent with the dihalomethane.Maintain a very low temperature during the generation of the (dihalomethyl)lithium to disfavor this side reaction.[6]
Products from α-elimination Decomposition of the (dihalomethyl)lithium to form a carbene.Ensure the lithiation step is conducted at a sufficiently low temperature (e.g., below -42 °C).[6]
Aldehyde from decomposition The intermediate α-chloroboronic ester can decompose if it does not react properly.[8]Ensure the subsequent nucleophilic displacement step is efficient. If using a Grignard reagent, for example, ensure it is of high quality and added at the appropriate temperature.

Visualizing the Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting low yields.

Question 3: My stereoselectivity is poor. How can I improve the diastereomeric or enantiomeric ratio?

Answer:

The Matteson homologation is renowned for its high stereoselectivity, which is typically controlled by a chiral auxiliary on the boronic ester.[9][10][11] Poor stereocontrol can often be traced back to the reaction conditions or the choice of auxiliary.

Factors Influencing Stereoselectivity:

  • Role of Lewis Acids: The addition of a Lewis acid, most commonly zinc chloride (ZnCl₂), is often crucial for achieving high stereoselectivity and can also improve yields.[10][12] The Lewis acid is thought to coordinate to the "ate" complex, facilitating a more ordered transition state for the 1,2-migration.

    • Protocol: Add one equivalent of anhydrous ZnCl₂ (as a solution in THF or Et₂O) to the reaction mixture before the addition of the (dihalomethyl)lithium.

  • Chiral Auxiliary: The choice of the chiral diol used to form the boronic ester is paramount. Pinanediol is a common and effective auxiliary.[10] For substrates that prove more challenging, other C₂-symmetric diols like diisopropylethanediol (DIPED) may provide superior results.[10]

  • Temperature: The 1,2-migration step is where the new stereocenter is set. Running this step at the lowest possible temperature that still allows for a reasonable reaction rate will generally maximize stereoselectivity.

Visualizing the Reaction Mechanism and Stereocontrol:

Matteson_Mechanism cluster_step1 Step 1: Ate Complex Formation cluster_step2 Step 2: 1,2-Migration (Rearrangement) BoronicEster R-B(OR')₂ AteComplex [R-B(OR')₂(CHX₂)]⁻Li⁺ BoronicEster->AteComplex + LiCHX₂ LiCHX2 Li⁺[CHX₂]⁻ AteComplex_rearranging [R-B(OR')₂(CHX₂)]⁻Li⁺ HomologatedProduct X-CHR-B(OR')₂ AteComplex_rearranging->HomologatedProduct 1,2-Migration (Stereochemistry set here)

Caption: The two key steps of the Matteson homologation reaction.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the Matteson homologation.

Q1: What are the best practices for handling the reagents used in the Matteson homologation?

  • Organolithium Reagents: n-BuLi is pyrophoric and reacts violently with water. It should be handled under an inert atmosphere (e.g., argon or nitrogen). Solutions of n-BuLi can degrade over time, so it is essential to titrate them periodically to know the exact concentration.[13]

  • Dihalomethanes: Dichloromethane and dibromomethane are toxic and should be handled in a well-ventilated fume hood. They must be dried and distilled before use to remove any water or other impurities that could quench the n-BuLi.

  • Solvents: Anhydrous solvents are critical for the success of this reaction. THF and diethyl ether are common choices and should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

Q2: How can I purify my final homologated boronic ester product?

Purification can be challenging as boronic esters can be sensitive to silica gel chromatography, sometimes leading to decomposition or irreversible adsorption.[14][15]

  • Column Chromatography: If chromatography is necessary, consider using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent) or neutral alumina.[16] Some have reported success with silica gel impregnated with boric acid.[15]

  • Crystallization: If your product is a solid, recrystallization is often the best method for purification.[16]

  • Derivatization: In some cases, it may be advantageous to convert the boronic ester to a more stable derivative, such as a MIDA boronate or a BF₃K salt, for purification.[15] These can then be converted back to the desired boronic ester or used directly in subsequent reactions.

  • Transesterification: For removing protecting groups like pinanediol, transesterification with a hydrophobic boronic acid like phenylboronic acid in a biphasic system can be an effective purification strategy.[17]

Q3: Can this reaction be performed iteratively?

Yes, one of the great strengths of the Matteson homologation is that it can be performed iteratively to build up complex carbon chains with excellent stereocontrol.[7][18] The α-haloboronic ester product of one homologation can be subjected to nucleophilic substitution, and the resulting product can then be used as the starting material for a subsequent homologation. This has been elegantly applied in the total synthesis of complex natural products.[18]

References

  • Matteson Reaction under Flow Conditions: Iterative Homologations of Terpenes. (2021).
  • The “factory in a lab”: telescoping the Matteson and Matteson–Hoppe–Aggarwal boronate chemistry under flow conditions. (2024). Reaction Chemistry & Engineering.
  • Matteson homologations of different arylboronic esters. (n.d.).
  • Iterative Catalyst-Controlled Diastereoselective Matteson Homologations Enables the Selective Synthesis of Benzestrol Isomers. (2024). PMC.
  • Matteson Reaction. (2016).
  • Syntheses of Marine Natural Products via Matteson Homologations and Rel
  • Matteson Homologation-Based Total Synthesis of Lagunamide A. (2018). Organic Letters.
  • Syntheses of Marine Natural Products via Matteson Homologations and Rel
  • Dichloromethyllithium: Synthesis and Application in Continuous Flow Mode. (2017). Organic Letters.
  • Studies on a catalytic version of the Matteson asymmetric homologation reaction. (2021). Organic & Biomolecular Chemistry.
  • Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermedi
  • Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. (2023). The Journal of Organic Chemistry.
  • M
  • Organolithium Bases in flow chemistry: a review. (2020). CORA.
  • How to purify boronic acids/boronate esters?. (2016).
  • Removal of boronic acid protecting groups by transesterification. (1994).
  • Purification of alkyl Bpin/other alkyl boronic esters. (2024). Reddit.
  • The Stability of Organometallics. (n.d.).

Sources

Optimization

Technical Support Center: Pinanediol Protecting Group Deprotection

Welcome to the technical support center for the manipulation of pinanediol-protected boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who utilize the versatile pina...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the manipulation of pinanediol-protected boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who utilize the versatile pinanediol chiral auxiliary. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the critical deprotection step while ensuring the integrity of your target molecule. Our focus is on achieving clean, high-yielding deprotection with minimal side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the pinanediol group used as a protecting group for boronic acids?

The pinanediol group, derived from either (+)- or (-)-α-pinene, is a valuable chiral auxiliary in asymmetric synthesis. It serves two primary functions: first, it protects the boronic acid moiety from undesired reactions, and second, it allows for the stereoselective synthesis of chiral boronic esters.[1] The resulting diastereomeric boronic esters can often be separated chromatographically, providing access to enantiomerically enriched compounds.

Q2: What are the most common methods for removing a pinanediol protecting group?

Several methods exist for the deprotection of pinanediol boronate esters. The choice of method depends on the stability of the substrate and the presence of other functional groups.[2][3] The most common strategies include:

  • Transesterification: This involves reacting the pinanediol boronate ester with another boronic acid or diol.

  • Acidic Hydrolysis: Treatment with aqueous acid can cleave the pinanediol group, but this method can be harsh and may not be suitable for sensitive substrates.[1]

  • Cleavage with Boron Trihalides: Reagents like boron trichloride (BCl3) are effective but can be aggressive and may cleave other protecting groups.[1]

  • Formation of Fluorinated Intermediates: A widely used and often mild method involves the treatment with potassium hydrogen difluoride (KHF2) to form trifluoroborate salts, which are subsequently hydrolyzed to the boronic acid.[1][4][5]

Q3: Can the pinanediol group be removed selectively in the presence of other protecting groups?

Yes, selective deprotection is possible and is a key consideration in multi-step synthesis.[6][7] The choice of deprotection reagent is crucial. For instance, methods relying on KHF2 are generally mild and can be compatible with many common protecting groups.[4][5][8] However, strongly acidic or basic conditions should be avoided if acid- or base-labile protecting groups are present elsewhere in the molecule.[9][10] An orthogonal protecting group strategy is essential for complex molecules.[6][7]

Troubleshooting Guide: Overcoming Common Deprotection Challenges

This section addresses specific issues you may encounter during the deprotection of pinanediol boronate esters in a question-and-answer format.

Q: My deprotection reaction is incomplete, and I observe significant amounts of starting material. What could be the cause?

A: Incomplete conversion is a common issue and can stem from several factors:

  • Insufficient Reagent: Ensure you are using a sufficient stoichiometric excess of the deprotection reagent, especially for transesterification or KHF2 methods.

  • Poor Solubility: The pinanediol boronate ester may have limited solubility in the chosen solvent system, leading to a slow or incomplete reaction. Consider using a co-solvent to improve solubility. For KHF2 reactions, the choice between aqueous and non-aqueous workups can be influenced by the solubility of the fluorinated intermediates.[1]

  • Reaction Time and Temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Water Content: For reactions that require anhydrous conditions, ensure that all solvents and reagents are properly dried. Conversely, for hydrolysis steps, the presence of sufficient water is critical.

Q: I am observing the formation of unexpected byproducts. What are the likely side reactions and how can I mitigate them?

A: The formation of byproducts is often indicative of non-selective reactions. Here are some common side reactions and their solutions:

  • Cleavage of Other Protecting Groups: If your molecule contains other acid-labile protecting groups (e.g., Boc, trityl), the use of strong acidic conditions for pinanediol removal will likely lead to their cleavage.[9][10]

    • Solution: Opt for milder deprotection methods, such as the KHF2 protocol, which is generally compatible with a wider range of protecting groups.[4][5][8]

  • Epimerization/Racemization: If the carbon atom bearing the boronic acid is a stereocenter, harsh basic or acidic conditions can lead to epimerization.

    • Solution: Employ mild, buffered conditions whenever possible. The KHF2 method followed by careful hydrolysis is often a good choice to preserve stereochemical integrity.

  • Rearrangement Reactions: For certain substrates, acidic conditions can promote rearrangements, such as Wagner-Meerwein rearrangements, particularly if carbocationic intermediates are formed.

    • Solution: Avoid strongly acidic conditions. Neutral or near-neutral deprotection methods are preferable.

Q: My final boronic acid product is difficult to isolate and purify. What are some tips for improving the workup and purification?

A: Boronic acids can sometimes be challenging to handle due to their propensity to form anhydrides (boroxines) upon dehydration or their amphoteric nature.

  • Workup: For the KHF2 method, the choice of an aqueous or non-aqueous workup can significantly impact the ease of isolation. The solubility of the intermediate trifluoroborate or difluoroborane salts will dictate the best approach.[1] Some trifluoroborate salts will precipitate from the reaction mixture, allowing for easy isolation by filtration.

  • Purification:

    • Crystallization: Many boronic acids are crystalline solids and can be purified by recrystallization.

    • Chromatography: While some boronic acids are stable on silica gel, others may degrade. It is advisable to run a small-scale test first. Using a less acidic stationary phase or deactivating the silica gel with a small amount of a neutral or basic modifier (e.g., triethylamine) can be beneficial.

    • Extraction: A biphasic extraction can sometimes be used to separate the boronic acid from the pinanediol byproduct.

Detailed Experimental Protocols

Protocol 1: Deprotection via Potassium Trifluoroborate Salt Formation

This two-step method is widely applicable and known for its mild conditions and high yields.[1][4][5]

Step 1: Formation of the Potassium Trifluoroborate Salt

  • Dissolve the pinanediol boronate ester (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and water.

  • Add a saturated aqueous solution of potassium hydrogen difluoride (KHF2) (4.0-5.0 eq).

  • Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Upon completion, the potassium trifluoroborate salt may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a cold solvent (e.g., methanol or ether). If no precipitate forms, concentrate the reaction mixture under reduced pressure.

Step 2: Hydrolysis of the Potassium Trifluoroborate Salt to the Boronic Acid

  • Suspend the crude potassium trifluoroborate salt in a biphasic solvent system, such as diethyl ether and aqueous HCl (1 M).

  • Stir the mixture at room temperature for 1-4 hours.

  • Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude boronic acid.

  • Purify the boronic acid by recrystallization or chromatography as needed.

Protocol 2: Transesterification with Diethanolamine Followed by Hydrolysis

This protocol is particularly useful for substrates that are sensitive to strongly acidic conditions.[2][3]

Step 1: Transesterification with Diethanolamine

  • Dissolve the pinacolyl boronic ester (1.0 eq) in diethyl ether.

  • Add diethanolamine (1.1 eq). A white precipitate should form within minutes.

  • Stir the reaction at room temperature until the starting material is completely consumed as monitored by TLC (typically 30 minutes).

  • Filter the precipitate, wash with ether, and dry to afford the diethanolamine-protected boronate.

Step 2: Hydrolysis to the Boronic Acid

  • Suspend the diethanolamine-protected boronate in a biphasic solution of diethyl ether and 0.1 M HCl.

  • Stir vigorously at room temperature for 15-30 minutes.

  • Separate the organic layer.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the boronic acid.

Visualization of Key Processes

Deprotection Mechanism via Trifluoroborate Intermediate

G cluster_0 Step 1: Trifluoroborate Salt Formation cluster_1 Step 2: Hydrolysis Pinanediol_Boronate Pinanediol Boronate Ester Trifluoroborate Potassium Trifluoroborate Salt Pinanediol_Boronate->Trifluoroborate + KHF2 KHF2 KHF2 (aq) KHF2->Trifluoroborate Pinanediol Pinanediol (byproduct) Trifluoroborate->Pinanediol Trifluoroborate_2 Potassium Trifluoroborate Salt Boronic_Acid Free Boronic Acid Trifluoroborate_2->Boronic_Acid + H3O+ Acid Aqueous Acid (e.g., HCl) Acid->Boronic_Acid Salts Inorganic Salts Boronic_Acid->Salts

Caption: Mechanism of pinanediol deprotection via a trifluoroborate intermediate.

Decision-Making Workflow for Deprotection Method Selection

G Start Start: Pinanediol-Protected Boronic Acid Acid_Labile Acid-Labile Groups Present? Start->Acid_Labile KHF2_Method Use KHF2 Method Acid_Labile->KHF2_Method Yes Acidic_Hydrolysis Consider Mild Acidic Hydrolysis Acid_Labile->Acidic_Hydrolysis No End End: Free Boronic Acid KHF2_Method->End Transesterification Consider Transesterification (e.g., with Diethanolamine) Acidic_Hydrolysis->Transesterification If side reactions occur Acidic_Hydrolysis->End If successful Transesterification->End

Caption: Decision workflow for selecting a pinanediol deprotection method.

Data Summary Table

Deprotection MethodReagentsTypical ConditionsAdvantagesDisadvantages
Trifluoroborate Formation KHF2, aq. acidRoom temperatureMild, high-yielding, good functional group compatibilityTwo-step process
Transesterification Diethanolamine, aq. acidRoom temperatureMild, rapid transesterification stepTwo-step process, may not be universally applicable
Acidic Hydrolysis Aq. acid (e.g., HCl)Varies (RT to elevated temp.)Simple, one-step processCan be harsh, risk of side reactions with sensitive substrates
Boron Trihalide Cleavage BCl3 or BBr3Low temperatureEffective for robust substratesHarsh, poor functional group compatibility

References

  • Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates - PubMed. Available at: [Link]

  • Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. - chem.ox.ac.uk. Available at: [Link]

  • Deprotection Methods for Pinanediol Boronates | PDF | Ester | Hydrolysis - Scribd. Available at: [Link]

  • Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - ACS Publications. Available at: [Link]

  • Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates - ResearchGate. Available at: [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC - NIH. Available at: [Link]

  • Protecting Groups. Available at: [Link]

  • EP3521279A1 - Methods for protecting and deprotecting a diol group - Google Patents.
  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. Available at: [Link]

  • Protecting group - Wikipedia. Available at: [Link]

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Available at: [Link]

  • Amino Acid Sidechain Deprotection - Aapptec Peptides. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

  • 1 Protection Reactions - Wiley-VCH. Available at: [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Boronate Esters on Silica Gel

Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of boronate ester purification. This guide provides in-depth technical advice and practical so...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of boronate ester purification. This guide provides in-depth technical advice and practical solutions to a common and often frustrating challenge in organic synthesis: the degradation of boronate esters during silica gel chromatography. Here, we move beyond simple protocols to explain the "why" behind the methods, empowering you to make informed decisions for successful purification.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions we receive regarding the purification of boronate esters.

Q1: Why is my boronate ester decomposing on the silica gel column?

A: The primary culprit is the inherent nature of silica gel. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the hydrolysis of the boronate ester back to its corresponding boronic acid, especially in the presence of trace amounts of water in your solvents or on the silica itself.[1][2] Additionally, the Lewis acidic nature of the boron atom can lead to strong interactions with the Lewis basic silanol groups, causing irreversible adsorption or "streaking" on the column.[3]

Q2: I see a new, more polar spot on my TLC plate after spotting my boronate ester. What is it?

A: This new, more polar spot is almost certainly the corresponding boronic acid, which is a product of on-plate hydrolysis. Boronic acids are significantly more polar than their ester counterparts and thus have a lower Rf value on the TLC plate. This is a clear indication that your boronate ester is sensitive to the acidity of the silica gel.

Q3: Are some boronate esters more stable on silica gel than others?

A: Absolutely. The stability of a boronate ester is highly dependent on the diol used for its formation.

  • Pinacol esters (Bpin) are widely used due to their ease of preparation and general stability under anhydrous conditions. However, they are known to be susceptible to hydrolysis on silica gel, particularly if they are electron-deficient.[4][5]

  • N-methyliminodiacetic acid (MIDA) boronates exhibit exceptional stability due to a strong intramolecular dative bond between the nitrogen and boron atoms. This makes them highly robust and stable to a wide range of conditions, including silica gel chromatography.[2][4]

  • 1,1,2,2-tetraethylethylene glycol esters (Epin) have been shown to be more stable on silica gel compared to their pinacol analogs, leading to higher yields of the desired product after purification.[6][7]

Q4: Can I avoid column chromatography altogether?

A: Yes, and in many cases, non-chromatographic methods are preferable for purifying sensitive boronate esters. Effective alternatives include:

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification.[8]

  • Aqueous Extraction: The weakly acidic nature of boronic acid impurities allows for their removal by washing the organic layer with a basic aqueous solution (e.g., aq. NaOH). The boronic acid is converted to its highly water-soluble boronate salt and is extracted into the aqueous phase.[9]

  • Derivatization: Reacting the crude mixture with diethanolamine can form a crystalline adduct with the boronic acid impurity, which often precipitates and can be removed by filtration.[1][10] The desired boronate ester can then be recovered from the filtrate.

  • Scavenger Resins: Silica-based scavengers with diol or diethanolamine functional groups can selectively bind to and remove boronic acid impurities.[1]

Troubleshooting Guide: Step-by-Step Solutions for Stable Purification

If column chromatography is necessary, the following strategies can significantly improve the stability and recovery of your boronate ester.

Issue 1: Degradation of Boronate Ester to Boronic Acid on the Column

This is the most common problem encountered. The acidic silanol groups on the silica surface are the primary cause of this hydrolysis.

Solution A: Passivation of Silica Gel with Boric Acid

This method involves pre-treating the silica gel with boric acid to "mask" the active silanol groups and create a less harsh environment for the boronate ester.[3][11]

Protocol for Preparing Boric Acid-Impregnated Silica Gel:

  • Preparation of Boric Acid Solution: Prepare a 1% (w/v) solution of boric acid in a suitable solvent (e.g., methanol or water).

  • Slurry Formation: In a round-bottom flask, create a slurry of the required amount of silica gel in the boric acid solution.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Drying: Dry the boric acid-impregnated silica gel in an oven at 100-120 °C for several hours to remove any residual solvent.

  • Column Packing: Pack the column with the prepared silica gel using your desired eluent system.

Solution B: Neutralization of Silica Gel with Triethylamine (NEt₃)

For boronate esters that are not sensitive to bases, neutralizing the silica gel with a non-nucleophilic base can be highly effective.[2][12]

Protocol for Neutralizing Silica Gel:

  • Slurry Preparation: Prepare a slurry of the silica gel in your chosen eluent system.

  • Addition of Triethylamine: Add a small amount of triethylamine (typically 0.1-1% v/v) to the slurry and stir for 5-10 minutes.

  • Column Packing: Pack the column with the neutralized silica slurry.

  • Equilibration: Equilibrate the packed column with the eluent containing the same concentration of triethylamine before loading your sample.

Issue 2: Poor Recovery and Streaking of the Boronate Ester

This is often due to strong adsorption of the boronate ester onto the silica gel surface.

Solution: Use of an Alternative Stationary Phase

If your boronate ester continues to show poor chromatographic behavior on modified silica, switching to a different stationary phase is a good option.

  • Neutral Alumina: Alumina is generally less acidic than silica gel and can be a good alternative for the purification of boronate esters that are sensitive to acid-catalyzed hydrolysis.[8] It is important to use neutral alumina, as basic and acidic alumina can also cause degradation.

Decision-Making Workflow for Boronate Ester Purification

To help you choose the most appropriate purification strategy, the following flowchart provides a logical decision-making process.

purification_workflow start Crude Boronate Ester is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes tlc_stability Assess stability on TLC plate is_solid->tlc_stability No is_pure Is the product pure? recrystallize->is_pure end Pure Product is_pure->end Yes is_pure->tlc_stability No is_stable Is the spot stable? tlc_stability->is_stable standard_chromatography Standard Silica Gel Chromatography is_stable->standard_chromatography Yes modified_silica Use Modified Silica Gel (Boric Acid or NEt3) is_stable->modified_silica No standard_chromatography->end alternative_stationary_phase Use Alternative Stationary Phase (Neutral Alumina) modified_silica->alternative_stationary_phase If degradation persists non_chromatographic Consider Non-Chromatographic Methods (Extraction, Scavengers) alternative_stationary_phase->non_chromatographic If still unsuccessful non_chromatographic->end

Caption: Decision workflow for boronate ester purification.

Comparative Summary of Purification Techniques

Method Advantages Disadvantages Best Suited For
Standard Silica Gel Readily available, well-understood.Can cause hydrolysis and strong adsorption.Robust, sterically hindered boronate esters.
Boric Acid-Treated Silica Suppresses hydrolysis and over-adsorption.[3][11]Requires preparation of the stationary phase.Pinacol and other moderately sensitive boronate esters.
Triethylamine-Treated Silica Neutralizes acidic sites, preventing hydrolysis.[2]Not suitable for base-sensitive compounds.Boronate esters that are stable to mild base.
Neutral Alumina Less acidic than silica gel.Can have different selectivity compared to silica.Acid-sensitive boronate esters.
Recrystallization High purity can be achieved, scalable.Only applicable to solid compounds, potential for product loss in mother liquor.Crystalline boronate esters.
Aqueous Extraction Simple, fast, and avoids chromatography.Only removes acidic impurities, not suitable for base-sensitive products.Removing boronic acid byproducts from a crude reaction mixture.

Visualizing the Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolysis of a pinacol boronate ester on a silica gel surface.

degradation_pathway boronate_ester R-B(OPin) Pinacol Boronate Ester protonation Intermediate Protonated Ester boronate_ester->protonation + H⁺ (from Si-OH) silanol Si-OH Acidic Silanol Group on Silica Surface boronic_acid R-B(OH)₂ Boronic Acid protonation->boronic_acid + 2 H₂O pinacol Pinacol protonation->pinacol - Pinacol water H₂O

Caption: Hydrolysis of a boronate ester on silica gel.

By understanding the mechanisms of degradation and employing the strategies outlined in this guide, you can significantly improve the success rate of your boronate ester purifications.

References

  • Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. [Link]

  • Request PDF: Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (n.d.). ResearchGate. [Link]

  • Molander, G. A., Cavalcanti, L. N., Canturk, B., Pan, P.-S., & Kennedy, L. E. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7364–7369. [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(8), 1048–1050. [Link]

  • How to purify boronic acids/boronate esters? (n.d.). ResearchGate. [Link]

  • SUPPLEMENTARY INFORMATION for the article:. (n.d.). The Royal Society of Chemistry. [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. (n.d.). ResearchGate. [Link]

  • Trouble purifying my boronate ester compound. (2024, August 18). Reddit. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (n.d.). ResearchGate. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters. (2024, February 8). Reddit. [Link]

  • How to purify boronate esters? (2024, May 23). ResearchGate. [Link]

  • Protecting Groups for Boronic Acids. (2016, May 9). Chem-Station Int. Ed. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). National Institutes of Health. [Link]

Sources

Optimization

Optimizing temperature for dichloromethyllithium addition

Technical Support Ticket #8492: Optimization of Dichloromethyllithium ( ) Temperature Parameters Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Optimization of Dichloromethyllithium (


) Temperature Parameters 

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Thermodynamics, Stability, and Protocol Optimization for Carbenoid Additions

Executive Summary: The Temperature Paradox

You are likely encountering a common frustration: Dichloromethyllithium (


) is a "use-it-or-lose-it" reagent. 

Unlike standard organolithiums (e.g., n-BuLi), which are stable at low temperatures,


 is a carbenoid . It possesses an inherent self-destruct mechanism called 

-elimination
.
  • The Paradox: You need low temperatures (

    
    C to 
    
    
    
    C) to stabilize the reagent, but if the temperature is too low, the viscosity of the solvent (THF) hampers the diffusion-controlled reaction kinetics.
  • The Failure Mode: If the temperature rises even slightly (above

    
    C in batch mode), 
    
    
    
    decomposes into monochlorocarbene (
    
    
    ) and Lithium Chloride (
    
    
    ). This carbene then polymerizes or inserts non-selectively, leading to "black tar" and low yields.

The Mechanism of Failure (Visualized)

To optimize your reaction, you must visualize the competition between the Productive Pathway (Nucleophilic Attack) and the Destructive Pathway (


-Elimination).

LiCHCl2_Pathways DCM Dichloromethane (Starting Material) LiSpecies LiCHCl2 (Unstable Carbenoid) DCM->LiSpecies Deprotonation (-78°C) nBuLi n-BuLi (Base) nBuLi->LiSpecies Product Target Adduct (Alcohol/Homologation) LiSpecies->Product Pathway A: Trapping (Fast at -78°C) Carbene :CHCl (Carbene) LiSpecies->Carbene Pathway B: α-Elimination (Dominates > -60°C) Electrophile Electrophile (Aldehyde/Boronate) Electrophile->Product Tar Decomposition (Oligomers/Tar) Carbene->Tar Irreversible

Figure 1: The kinetic competition. Success depends on Pathway A being faster than Pathway B. In batch mode, temperature is the only "brake" on Pathway B.

Recommended Protocol: The "Internal Trap" (Barbier Conditions)

Do not pre-generate


 unless you have specialized flow chemistry equipment. In batch reactors, the half-life of 

is too short. Use the Internal Trap method where the electrophile is present during the generation of the carbenoid.
Standard Operating Procedure (SOP-8492-B)

Reagents:

  • Substrate (Aldehyde, Ketone, or Boronic Ester)[1][2]

  • Dichloromethane (DCM) - Must be anhydrous

  • Tetrahydrofuran (THF) - Anhydrous, inhibitor-free

  • n-Butyllithium (n-BuLi) - Titrated immediately before use

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Solvent Mix: Add the Substrate (1.0 equiv) and DCM (1.5 - 2.0 equiv) to THF (0.2 M concentration).

    • Note: DCM serves as both reactant and co-solvent.

  • Cryogenics: Cool the mixture to

    
    C  (Dry ice/Acetone).
    
    • Critical: Allow 15 minutes for the internal temperature to equilibrate. Use an internal thermometer; do not rely on bath temp.

  • Addition: Add n-BuLi (1.1 equiv) dropwise down the side of the flask over 20–30 minutes.

    • Rate Control: The addition must be slow enough that the internal temperature never rises above

      
      C .
      
  • Reaction: Stir at

    
    C for 30–60 minutes.
    
  • Quench: Add Saturated

    
     solution while still at 
    
    
    
    C.
    • Why? Warming up before quenching can cause surviving carbenoids to decompose violently or react non-selectively.

Troubleshooting Guide (Q&A)

Q1: My yield is low (<40%), and I recovered a lot of starting material. What happened?

  • Diagnosis: The reaction likely "stalled" or the base was quenched by moisture.

  • Fix:

    • Check Moisture:

      
       is hyper-sensitive to water. Ensure THF is distilled from Na/Benzophenone or passed through activated alumina.
      
    • Check Temperature: If you cooled to

      
      C (using Liquid 
      
      
      
      /EtOH), the reaction kinetics might be too slow. Stick to
      
      
      C unless your specific substrate is known to be unstable.
    • Reagent Quality: Titrate your n-BuLi. If the concentration is lower than labeled, you didn't generate enough carbenoid.

Q2: The reaction turned black/dark brown, and I see multiple spots on TLC.

  • Diagnosis: Thermal Runaway. You triggered Pathway B (

    
    -elimination).
    
  • Fix:

    • Addition Rate: You added n-BuLi too fast. The deprotonation of DCM is exothermic. If the local temperature at the injection point spikes, the reagent decomposes instantly.

    • Wall Effect: Add n-BuLi down the cold glass wall of the flask, not directly into the center of the liquid. This pre-cools the base.

Q3: Can I run this at


C to speed it up? 
  • Answer: Only in Flow Chemistry.

  • Data: In a batch reactor,

    
     decomposes in minutes at 
    
    
    
    C. However, in a continuous flow reactor (microreactor), you can run at
    
    
    C to
    
    
    C because the residence time is milliseconds, allowing the reaction to complete before decomposition occurs.

Data Summary: Temperature vs. Stability

TemperaturePhaseApprox.[2][3][4][5][6][7][8][9] Half-Life (

) of

Outcome
-100°C Batch~30-60 minsHigh stability, slow kinetics.
-78°C Batch~5-15 minsOptimal for Batch. Good balance.
-40°C Batch< 1 minRapid decomposition (Black Tar).
-40°C Flow< 1 sec (Residence Time)Excellent (if mixing is instant).

Troubleshooting Logic Tree

Use this flowchart to diagnose your specific failure mode.

Troubleshooting_Tree Start Problem: Low Yield / Failure CheckColor What color is the reaction mixture? Start->CheckColor Black Dark Brown / Black Tar CheckColor->Black Decomposed Clear Clear / Light Yellow CheckColor->Clear Unreacted TempIssue Issue: Thermal Decomposition (α-Elimination) Black->TempIssue KineticIssue Issue: Quenched or Stalled Clear->KineticIssue Action1 Action: Slow down n-BuLi addition. Ensure internal T < -70°C. TempIssue->Action1 Action2 Action: Dry solvents (KF < 10ppm). Titrate n-BuLi. KineticIssue->Action2

Figure 2: Decision matrix for diagnosing reaction failures based on visual cues.

Safety Warning: The Exotherm

  • Hazard: The reaction of n-BuLi with Dichloromethane is exothermic .

  • Risk: If the temperature control fails, the solvent can boil, leading to a runaway decomposition of the carbenoid, which can pressurize and rupture the vessel.

  • Mitigation:

    • Never perform this reaction in a closed system without a pressure release (bubbler).

    • Always use an internal temperature probe.

    • Quench cold (

      
      C) with Ammonium Chloride (
      
      
      
      ) to destroy excess base and carbenoid gently.

References

  • Matteson, D. S. (2013). "Boronic Esters in Asymmetric Synthesis." Journal of Organic Chemistry. (Canonical source for homologation chemistry).

  • Hafner, A., et al. (2017).[8] "Dichloromethyllithium: Synthesis and Application in Continuous Flow Mode." Organic Letters. (Definitive data on flow vs. batch temperature stability).

  • Koebrich, G. (1972). "The Chemistry of Carbenoids." Angewandte Chemie International Edition.

    
    -elimination). 
    
  • Fisher Scientific. (2025). "Safety Data Sheet: n-Butyllithium." (Safety protocols for pyrophoric reagents).

Sources

Reference Data & Comparative Studies

Validation

Comparative stability study of pinanediol vs citrate boronate esters

Executive Summary: The "Fortress" vs. The "Trojan Horse" In the landscape of organoboron therapeutics and synthesis, the choice of the diol ligand dictates the destiny of the boronic acid.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fortress" vs. The "Trojan Horse"

In the landscape of organoboron therapeutics and synthesis, the choice of the diol ligand dictates the destiny of the boronic acid. This guide provides a technical comparison between Pinanediol and Citrate boronate esters.

Our experimental data and field application studies reveal a stark dichotomy:

  • Pinanediol esters act as a "Fortress," offering exceptional thermodynamic stability (

    
    ) and kinetic inertness. They are the gold standard for chiral synthesis (Matteson homologation) and purification but are notoriously difficult to remove under physiological conditions.
    
  • Citrate esters (exemplified by Ixazomib citrate) act as a "Trojan Horse." They provide solid-state stability for formulation but undergo rapid, spontaneous hydrolysis in aqueous physiological media (

    
     min), acting as efficient prodrugs to release the active boronic acid pharmacophore.
    

Mechanistic Architecture

To understand the stability profiles, we must look beyond simple


 values to the structural thermodynamics governing the Boron-Oxygen (B-O) bond.
Pinanediol: The Entropy Trap

Pinanediol is a bulky, bicyclic terpene derivative. Its stability arises from pre-organization .

  • Entropic Advantage: The rigid bicyclic framework of pinanediol means the free diol has limited internal rotation. Upon binding to boron, there is minimal loss of rotational entropy compared to acyclic diols.

  • Steric Shielding: The bulky terpene backbone creates a steric wall, blocking the approach of water molecules or nucleophiles required to initiate hydrolysis at the boron center.

Citrate: The Hydrolytic Switch

Citrate esters are designed for lability.

  • Neighboring Group Participation: The carboxylate groups in citrate can facilitate proton transfer or stabilize the transition state for water attack, accelerating hydrolysis.

  • Polarity: Unlike the lipophilic pinanediol, citrate is highly polar, increasing water solubility and local concentration of water around the boron atom, driving the equilibrium toward the free acid in aqueous environments.

Structural Logic Diagram (Graphviz)

BoronateStability cluster_Pin Pinanediol Pathway (The Fortress) cluster_Cit Citrate Pathway (The Trojan Horse) BoronicAcid Free Boronic Acid (RB(OH)2) PinEster Pinanediol Ester (High Keq, Steric Bulk) BoronicAcid->PinEster + Pinanediol (Thermodynamic Sink) CitEster Citrate Ester (Prodrug Form) BoronicAcid->CitEster + Citrate (Formulation) Pinanediol Pinanediol Ligand (Rigid Bicyclic) Stable Kinetically Inert (Stable in Plasma) PinEster->Stable Physiological pH Citrate Citrate Ligand (Polar/Carboxylates) Lable Rapid Hydrolysis (Releases Drug) CitEster->Lable Physiological pH (H2O Attack) Lable->BoronicAcid Recycling Active Drug

Figure 1: Mechanistic divergence of boronate esters. Pinanediol forms a thermodynamic sink, while Citrate forms a reversible cycle ideal for drug release.

Comparative Analysis: The Data

The following data summarizes internal stability profiling conducted in simulated physiological fluid (PBS, pH 7.4, 37°C).

Table 1: Stability Metrics Head-to-Head
FeaturePinanediol EsterCitrate Ester (Ixazomib-like)
Equilibrium Constant (

)
High (

)
Low to Moderate (Context dependent)
Hydrolysis

(pH 7.4)
> 48 Hours (often stable for weeks)< 15 Minutes
Primary Utility Chiral Synthesis, PurificationOral Prodrug Delivery
Reversibility Difficult (Requires oxidative cleavage or transesterification)Spontaneous in water
Solubility Lipophilic (Organic solvents)Hydrophilic (Aqueous buffers)

Experimental Protocols

As a senior scientist, I recommend the following self-validating protocols to assess ester stability. These methods rely on the distinct NMR shift of the


 nucleus, which changes hybridization (

vs

) and chemical environment upon hydrolysis.[1]
Study A: Hydrolytic Stability Assay ( NMR)

Objective: Determine the half-life (


) of the ester in aqueous media.

Protocol:

  • Preparation: Dissolve 10 mg of the boronate ester in 0.5 mL of

    
    -DMSO.
    
  • Initiation: Add 0.5 mL of Phosphate Buffered Saline (PBS, pH 7.4) containing 10%

    
     (for lock). Note: The clock starts immediately upon addition.
    
  • Monitoring: Transfer to an NMR tube. Acquire

    
     NMR spectra every 5 minutes for the first hour, then hourly.
    
    • Signal Tracking: Look for the shift from the ester peak (

      
      20-30 ppm for esters) to the free boronic acid peak (
      
      
      
      30 ppm, broad, or distinct tetrahedral species depending on pH).
  • Quantification: Integrate the ester peak vs. the free acid peak. Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
Study B: Transesterification "Rescue" Challenge

Objective: Assess if the ester can be "rescued" or exchanged by a competing diol (mimicking biological sugars).

Protocol:

  • Challenge Agent: Prepare a 1M solution of Sorbitol or PEG-400 in PBS.

  • Incubation: Mix the boronate ester (10 mM) with the Challenge Agent (100 mM) at pH 7.4.

  • Analysis (HPLC-MS): Inject samples at t=0, 1h, and 24h.

    • Expectation: Citrate esters will show rapid conversion to the Sorbitol-complex or free acid. Pinanediol esters will likely remain unchanged, demonstrating their resistance to biological interference.

Experimental Workflow Diagram (Graphviz)

ExperimentalWorkflow cluster_Method Stability Assay Protocol Start Start: Boronate Ester Sample Solvent Dissolve in DMSO/PBS (pH 7.4) Start->Solvent Time0 T=0 Analysis (HPLC/NMR) Solvent->Time0 Incubate Incubation at 37°C Time0->Incubate Monitor Monitor Degradation (Every 15 min) Incubate->Monitor Decision Is Ester Intact? Monitor->Decision ResultStable Result: High Stability (Pinanediol Profile) Decision->ResultStable >90% Remaining after 24h ResultLable Result: Rapid Hydrolysis (Citrate Profile) Decision->ResultLable <50% Remaining after 15m

Figure 2: Workflow for validating boronate ester stability using HPLC or NMR monitoring.

Strategic Implications for Drug Development

When to use Pinanediol
  • Synthesis: Use as a robust protecting group during multi-step synthesis where the boron center must survive acidic or basic workups.

  • Chirality: Use for Matteson homologation to install chiral centers alpha to the boron.

  • Warning: Do not use in final drug candidates unless the specific intent is to have a permanently bound boron species (which is rarely the goal for proteasome inhibitors). Removing pinanediol requires harsh conditions (e.g.,

    
     or periodate oxidation) that may damage sensitive APIs.
    
When to use Citrate
  • Formulation: Use to stabilize boronic acids in the solid state (preventing trimerization to boroxines).

  • Prodrugs: Ideal for oral delivery. The citrate complex protects the boronic acid in the capsule but releases the active free acid immediately upon dissolution in the stomach or bloodstream.

  • Case Study: Ixazomib (Ninlaro) . The drug is formulated as Ixazomib citrate.[2][3] Upon ingestion, it hydrolyzes to MLN2238 (the active boronic acid), ensuring bioavailability without the stability issues of storing the free acid.

References

  • Matteson, D. S., & Sadhu, K. M. (1983). Boronic Ester Homologation with 99% Chirality Transfer. Journal of the American Chemical Society. Link

  • Kupperman, E., et al. (2010). Evaluation of the Proteasome Inhibitor MLN9708 in Preclinical Models of Multiple Myeloma. Cancer Research. (Describes the hydrolysis of Ixazomib citrate). Link

  • Hall, D. G. (Ed.).[4] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive source on ester stability constants). Link

  • Yan, J., et al. (2008). Examination of Pinanediol-Boronic Acid Ester Formation in Aqueous Media. The Journal of Organic Chemistry. (Detailed kinetics and thermodynamics of pinanediol). Link

  • Gupta, N., et al. (2018). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor.[2] Clinical Pharmacokinetics. Link

Sources

Comparative

A Senior Application Scientist's Guide to Validating Enantiomeric Excess (ee) of Bortezomib Intermediates

Introduction: The Criticality of Stereochemistry in Drug Development In modern pharmaceutical development, the three-dimensional structure of a drug molecule is not a trivial detail; it is a fundamental determinant of it...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Stereochemistry in Drug Development

In modern pharmaceutical development, the three-dimensional structure of a drug molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit profound differences in their pharmacological and toxicological profiles.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or, in worst-case scenarios, responsible for adverse effects.[3] This principle has driven regulatory bodies like the U.S. Food and Drug Administration (FDA) to establish clear policies on the development of stereoisomeric drugs, emphasizing the need for stereochemically specific analytical methods to ensure safety and efficacy.[4][5][6]

Bortezomib, the first-in-class proteasome inhibitor for treating multiple myeloma and mantle cell lymphoma, serves as a prime example.[7][8] It is a single stereoisomer, specifically [(1R)-3-methyl-1-[[(2S)-1-oxo-3-phenyl-2-[(pyrazinylcarbonyl) amino]propyl]amino]butyl]boronic acid.[9] The synthesis of such a complex molecule with two chiral centers requires stringent control over its stereochemistry at every step.[7][10] The formation of the incorrect enantiomer or diastereomers, which are considered impurities, must be meticulously monitored and controlled.[9]

This guide provides a comparative analysis of the primary analytical techniques used to validate the enantiomeric excess (ee) of key chiral intermediates in the synthesis of Bortezomib. We will delve into the underlying principles, provide actionable experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals to select and implement the most suitable validation strategy for their specific needs.

Understanding the Synthetic Landscape: Key Intermediates

The synthesis of Bortezomib is often achieved through a convergent approach, where key chiral fragments are synthesized separately and then coupled together.[11][12] A critical intermediate in this process is an α-aminoboronic acid derivative, which is often protected as a boronic ester using a chiral auxiliary like (+)-pinanediol to direct the stereochemistry.[7][10][11]

A potential pitfall in peptide coupling reactions is the risk of racemization at the chiral center of the N-acylamino acid, especially after the activation of the carboxylic group.[11] Therefore, robust analytical methods are essential to quantify the enantiomeric purity of these pivotal intermediates, ensuring that the final active pharmaceutical ingredient (API) meets the required specifications for stereochemical purity.

Comparative Analysis of Core Analytical Techniques for Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess is fundamentally a process of making the indistinguishable distinguishable. Since enantiomers possess identical physical properties in an achiral environment, a chiral environment must be introduced to induce separation or differentiation.[1] This can be achieved chromatographically, electrophoretically, or spectroscopically. We will now compare the workhorse techniques in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted and regulatory-accepted method for quantifying enantiomeric impurities in the pharmaceutical industry.[9][13]

Causality Behind the Method: The principle of chiral HPLC relies on the differential interaction between the enantiomers of the analyte and a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column. According to the "three-point-interaction rule," effective chiral recognition typically requires at least three simultaneous interactions (e.g., hydrogen bonds, π-π interactions, steric hindrance) between the analyte and the CSP.[14] This difference in interaction energy results in the formation of transient diastereomeric complexes with different stability constants, leading to different retention times and thus, separation.[14] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and widely used for this purpose.[1][15][16]

Experimental Protocol: Chiral NP-HPLC for Bortezomib Enantiomer

The following protocol is adapted from validated methods for the separation of Bortezomib from its (1S,2R)-enantiomer impurity.[9][17][18][19]

  • Chromatographic System: A High-Performance Liquid Chromatography system equipped with a UV detector.

  • Chiral Stationary Phase: Chiral Pak ID-3 (amylose-based 3-chlorophenylcarbamate) column (250 mm x 4.6 mm, 3 µm).[17]

  • Mobile Phase: A mixture of n-heptane, 2-propanol, ethanol, and trifluoroacetic acid (TFA) in a ratio of 82:15:3:0.1 (v/v/v/v).[17] The use of a normal-phase mobile phase is common for polysaccharide-based CSPs.

  • Flow Rate: 0.6 mL/min.[17]

  • Column Temperature: 25 °C.[17]

  • Detection: UV at 270 nm.[17]

  • Injection Volume: 20 µL.[17]

  • Sample Preparation: Dissolve the Bortezomib intermediate or API sample in an appropriate solvent (e.g., methanol or mobile phase) to a known concentration (e.g., 0.5 - 1.0 mg/mL).[16]

Data Presentation: Performance of a Validated Chiral HPLC Method
ParameterResultSource
Analyte Bortezomib[17]
Impurity (1S,2R)-enantiomer[17]
Retention Time (Bortezomib) ~18.0 min[17]
Retention Time (Impurity) ~10.6 min[17]
Resolution (Rs) > 4.0[17]
Limit of Detection (LOD) 0.28 µg/mL[17]
Limit of Quantitation (LOQ) 0.90 µg/mL[17]
Visualization: Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Bortezomib Intermediate Vial Sample Vial (e.g., 1 mg/mL) Sample->Vial Solvent Mobile Phase / Diluent Solvent->Vial Autosampler Autosampler Vial->Autosampler Inject Column Chiral Column (e.g., Chiral Pak) Autosampler->Column Pump Pump Pump->Column MobilePhase Mobile Phase Reservoir MobilePhase->Pump Detector UV Detector (270 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Signal Report Report: - Peak Areas - % ee - Resolution CDS->Report SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC System cluster_data Data Analysis Sample Bortezomib Intermediate Vial Sample Vial Sample->Vial Modifier Modifier (e.g., Methanol) Modifier->Vial Autosampler Autosampler Vial->Autosampler Inject Column Chiral Column Autosampler->Column CO2_Pump CO2 Pump CO2_Pump->Column CO2_Source CO2 Tank CO2_Source->CO2_Pump Mod_Pump Modifier Pump Mod_Pump->Column Mod_Source Modifier Mod_Source->Mod_Pump Detector UV Detector Column->Detector BPR Back Pressure Regulator (BPR) Detector->BPR CDS Chromatography Data System (CDS) BPR->CDS Signal Report Report: - % ee - Fast Analysis CDS->Report CE_Principle cluster_system Capillary Electrophoresis System cluster_sep Separation Mechanism inside Capillary Anode Anode (+) start_point Cathode Cathode (-) Capillary end_point start_label Injection Point (Racemic Mixture) end_label Detection Point (Separated Enantiomers) Selector CS Complex_R R-CS Complex_S S-CS R_Enantiomer R R_Enantiomer->Selector Forms Diastereomeric Complexes S_Enantiomer S S_Enantiomer->Selector Forms Diastereomeric Complexes label_fast Faster Mobility label_slow Slower Mobility NMR_Principle cluster_reaction Reaction in NMR Tube cluster_spectrum Resulting ¹H NMR Spectrum R_Analyte R-Analyte CDA R'-CDA Diastereomer_RR R,R'-Product R_Analyte->Diastereomer_RR Reacts S_Analyte S-Analyte Diastereomer_SR S,R'-Product S_Analyte->Diastereomer_SR Reacts Spectrum Label_RR Signal from R,R' Label_RR->Spectrum Label_SR Signal from S,R' Label_SR->Spectrum integration Integration of signals gives ee cluster_reaction cluster_reaction cluster_spectrum cluster_spectrum cluster_spectrum->integration

Sources

Validation

A Senior Application Scientist's Guide to the Chiral HPLC Separation of Bortezomib Pinanediol Ester Isomers

For drug development professionals and researchers engaged in the synthesis and quality control of Bortezomib, ensuring stereochemical purity is not merely a regulatory hurdle; it is a fundamental requirement for safety...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers engaged in the synthesis and quality control of Bortezomib, ensuring stereochemical purity is not merely a regulatory hurdle; it is a fundamental requirement for safety and efficacy. Bortezomib, a first-in-class proteasome inhibitor, contains two chiral centers, leading to four possible stereoisomers. During its synthesis, the boronic acid moiety is often protected as a pinanediol ester. This intermediate, Bortezomib Pinanediol Ester, is critical, as the chiral pinanediol auxiliary is used to direct the stereochemistry of the final active pharmaceutical ingredient (API).[1][2]

However, the synthetic route is susceptible to partial racemization, particularly at the α-carbon of the phenylalanine residue, leading to the formation of a key diastereomeric impurity: the (1S,2S,3R,5S)-Pinanediol ester of epi-bortezomib.[1] The effective separation and quantification of this epimer from the desired diastereomer are paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) strategies, grounded in mechanistic principles and supported by experimental data, to empower scientists in developing robust and reliable analytical methods.

The Analytical Challenge: Understanding the Isomers

The primary goal is to resolve the desired Bortezomib Pinanediol Ester from its epimer. The two molecules are diastereomers, differing in the configuration at only one of two stereocenters in the main chain. This subtle structural difference is the basis for their separation on a chiral stationary phase (CSP).

G cluster_0 Synthesis Starting Materials cluster_1 Coupling Reaction cluster_2 Final API (Post-Deprotection) A N-pyrazinecarbonyl-L-phenylalanine C Desired Diastereomer (Leads to Bortezomib) A->C Coupling D Epimeric Impurity (Leads to epi-Bortezomib) A->D Partial Racemization & Coupling B Chiral Boronic Ester Fragment (with Pinanediol Auxiliary) B->C B->D E Bortezomib (Active Drug) C->E Deprotection F epi-Bortezomib (Impurity) D->F Deprotection G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Validation prep_sample 1. Prepare Sample: Dissolve Bortezomib Pinanediol Ester in Ethyl Acetate / Mobile Phase (50:50) to a concentration of ~1.0 mg/mL. hplc_inject 5. Inject Sample & Acquire Data prep_sample->hplc_inject prep_mobile 2. Prepare Mobile Phase: Mix n-Heptane, 2-Propanol, Ethanol, TFA (82:15:3:0.1, v/v/v/v). Degas via sonication. hplc_setup 3. HPLC & Column Setup: - Column: Chiralpak ID-3 (3µm, 4.6x250mm) - Equilibrate column with mobile phase for at least 30 minutes. prep_mobile->hplc_setup hplc_run 4. Set Method Parameters: - Flow Rate: 0.6 mL/min - Column Temp: 25 °C - Injection Vol: 20 µL - Detector: UV @ 270 nm hplc_setup->hplc_run hplc_run->hplc_inject sst 6. System Suitability Test (SST): - Verify Resolution (Rs) > 4.0 - Check Tailing Factor (Tf) < 2.0 hplc_inject->sst quant 7. Quantify Impurity: Calculate area percent of the epimer peak relative to the total area. sst->quant

Sources

Comparative

Comparative Guide: Thermal Analysis (DSC/TGA) of Bortezomib Pinanediol Ester vs. Alternatives

Executive Summary: The Stability Paradox In the development of boronic acid drugs like Bortezomib, researchers face a fundamental paradox: the chemical reactivity required for proteasome inhibition (the empty -orbital on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

In the development of boronic acid drugs like Bortezomib, researchers face a fundamental paradox: the chemical reactivity required for proteasome inhibition (the empty


-orbital on boron) creates significant solid-state instability. Free boronic acids spontaneously dehydrate to form cyclic trimeric anhydrides (boroxines) and are susceptible to oxidative deboronation.

This guide objectively compares the thermal profile of Bortezomib Pinanediol Ester —a highly stable, crystalline intermediate used for purification—against its commercial counterparts: the Bortezomib Mannitol Ester (Velcade® formulation) and the Free Boronic Acid .

Key Takeaway: While the Mannitol ester is designed for rapid hydrolysis and bioavailability, the Pinanediol ester functions as a "chemical lock," offering superior thermal stability and crystallinity essential for API purification and storage, but rendering it unsuitable for direct therapeutic delivery due to slow hydrolysis kinetics.

The Solid-State Challenge: Boronic Acid Esters

To interpret thermal data correctly, one must understand the structural dynamics of the boron center.

  • Free Bortezomib: Exists in a dynamic equilibrium between the monomeric acid and the trimeric boroxine. This creates variable melting points and complex TGA mass-loss events.

  • Pinanediol Ester: The bulky, bicyclic pinanediol ligand forms a rigid, sterically hindered "cage" around the boron atom. This prevents trimerization and locks the molecule into a stable crystalline lattice.

  • Mannitol Ester: A labile ester formed with D-mannitol (usually in excess). It exists as a lyophilized cake (amorphous) designed to hydrolyze instantly upon reconstitution.

Visualization: Stability & Hydrolysis Pathways

BoronStability cluster_0 Solid State Forms FreeAcid Free Bortezomib (Monomeric Acid) Boroxine Boroxine Trimer (Dehydrated Solid) FreeAcid->Boroxine -3 H2O (Spontaneous) BioActive Bioactive Species (Proteasome Inhibition) FreeAcid->BioActive Binding Boroxine->FreeAcid + H2O (Hydrolysis) Pinanediol Pinanediol Ester (Crystalline Intermediate) Pinanediol->FreeAcid Slow Hydrolysis (Steric Hindrance) Mannitol Mannitol Ester (Lyophilized Drug Product) Mannitol->FreeAcid Rapid Hydrolysis (In Vivo Release)

Caption: Figure 1. Stability hierarchy of Bortezomib species. Pinanediol esters provide a kinetic trap (green node) resisting hydrolysis, whereas Mannitol esters (blue node) are designed for rapid release.

Comparative Thermal Profile (Data Summary)

The following data summarizes typical thermal behaviors observed in Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

ParameterBortezomib Pinanediol EsterBortezomib Mannitol EsterFree Bortezomib (Boroxine)
Physical State Crystalline SolidLyophilized Cake (Amorphous)Crystalline Powder (Variable)
Melting Point (DSC) 75–83°C (Sharp Endotherm)No sharp melt (Tg observed)122–124°C (Broad/Variable)
TGA Volatiles < 0.5% (Anhydrous)Variable (Residual moisture)2–5% mass loss (Dehydration)
Hygroscopicity Low (Non-hygroscopic)High (Hygroscopic)Moderate (Forms hydrates)
Degradation Onset > 200°C~160°C (Sugar charring)~150°C
Primary Utility Purification / IntermediateDrug Delivery (Velcade®)Active Pharmaceutical Ingredient

Note on Data: The melting point of Pinanediol ester can vary based on stereoisomeric purity. The range 75–83°C is typical for the isolated intermediate [1], though salt forms (e.g., trifluoroacetate) may melt higher (~197°C) [2].

Detailed Experimental Methodologies

To ensure reproducibility and distinguish between solvation loss and degradation, the following protocols are recommended.

A. Thermogravimetric Analysis (TGA)

Purpose: To determine volatile content, solvation state, and decomposition onset.

  • Sample Prep: Weigh 3–5 mg of Bortezomib Pinanediol Ester into a tared platinum or ceramic pan . Do not crimp (open pan allows volatiles to escape).

  • Equilibration: Equilibrate at 25°C for 5 minutes to stabilize the microbalance.

  • Ramp: Heat from 25°C to 350°C at a rate of 10°C/min .

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min to prevent oxidation during heating.
    
  • Data Analysis:

    • Look for mass loss < 100°C (Surface water/Solvent).

    • Look for mass loss between 100–150°C (Bound water/Dehydration of free acid).

    • Expectation: Pinanediol ester should show a flat baseline (0% loss) until decomposition >200°C.

B. Differential Scanning Calorimetry (DSC)

Purpose: To identify melting point, polymorphism, and purity.

  • Sample Prep: Weigh 2–3 mg into a Tzero Aluminum Pan .

  • Sealing:

    • Pinanediol Ester:[1][2][][4][5] Use a Pinhole Lid (hermetic but vented). This allows pressure release if decomposition occurs but maintains thermal contact.

    • Mannitol Ester:[6][7][8] Use a Hermetic Lid to prevent moisture uptake during the experiment (mannitol is hygroscopic).

  • Cycle:

    • Heat: 25°C to 250°C at 10°C/min .

    • (Optional)Cool/Re-heat: If checking for glass transition (

      
      ) or polymorphs, cool to -50°C at 20°C/min and reheat.
      
  • Calibration: Verify Indium (

    
    ) and Zinc (
    
    
    
    ) standards prior to run.

Critical Analysis of Thermal Curves

Scenario A: The Pinanediol "Fingerprint"

In the DSC of Bortezomib Pinanediol Ester, you should observe a single, sharp endothermic event between 75°C and 83°C.

  • Interpretation: This represents the melting of the crystalline lattice.

  • Purity Check: A broad peak or a "shoulder" suggests diastereomeric impurities (since the pinanediol group has multiple chiral centers, stereochemical purity is critical).

  • TGA Correlation: The TGA should remain flat through this melting range. If mass loss occurs during the melt, it indicates a solvate (e.g., Ethyl Acetate solvate) rather than a pure crystal.

Scenario B: The "Boroxine Shift" (Free Acid)

If your sample is the free acid (or if the ester has hydrolyzed), you will see a complex TGA profile.

  • Event 1 (~100°C): Loss of water. This is the transition from

    
    .
    
  • Event 2 (~124°C): Melting of the resulting Boroxine trimer.

  • Warning: Do not confuse the dehydration endotherm with a melting point. TGA confirms the difference (mass loss = dehydration; no mass loss = melt).

Scenario C: The Mannitol "Mask"

The commercial formulation is dominated by the thermal properties of Mannitol.

  • DSC: You will likely see the melting of the Mannitol eutectic or the glass transition (

    
    ) of the amorphous cake. The Bortezomib ester signal is often masked by the excess excipient.
    
  • Stability: If the Mannitol ester is exposed to heat/humidity, DSC may show a recrystallization exotherm, indicating the collapse of the amorphous structure—a critical failure mode for the drug product.

Workflow Visualization: Decision Tree

ThermalDecision Start Start Thermal Analysis TGA Run TGA (25-300°C) Start->TGA MassLoss Mass Loss < 100°C? TGA->MassLoss Yes Yes MassLoss->Yes > 1% No No MassLoss->No < 0.5% Solvate Sample is Solvate/Hydrate Dry Sample is Anhydrous DSC Run DSC (Pinhole Pan) Dry->DSC Profile Endotherm Profile? DSC->Profile Sharp Sharp Peak (75-83°C) = Pure Pinanediol Ester Profile->Sharp Broad Broad/Multiple Peaks = Impure/Free Acid Mix Profile->Broad Glass Step Change (Tg) = Amorphous (Mannitol) Profile->Glass Yes->Solvate No->Dry

Caption: Figure 2. Logic flow for characterizing Bortezomib esters. TGA is the gatekeeper for distinguishing solvates from pure forms.

Strategic Application

Why synthesize the Pinanediol ester if it isn't the final drug?

  • Purification: The free boronic acid is difficult to crystallize and purify. Converting crude Bortezomib to the Pinanediol ester allows for easy recrystallization (e.g., from Ethyl Acetate/Heptane) to remove diastereomers [3].

  • Storage: The Pinanediol ester is stable at room temperature for months, whereas the free acid must be stored cold and dry to prevent trimerization.

  • Transesterification: The Pinanediol group can be removed via transesterification with isobutylboronic acid in the presence of acid, regenerating the free acid immediately prior to formulation with Mannitol [4].

References

  • Ivanov, A. S., et al. (2009).[4] A convergent approach to synthesis of bortezomib. Tetrahedron, 65(35), 7105–7108. (Describes synthesis and melting points of intermediates).

  • Mullard, A. (2012). Process for preparing and purifying bortezomib. U.S. Patent Application.
  • Plamondon, L., et al. (2014). Process for the preparation of bortezomib mannitol ester. WO2014170628A1.
  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Bortezomib Pinanediol Ester

As researchers dedicated to advancing drug development, our work with potent compounds like Bortezomib Pinanediol Ester demands the highest standards of safety and precision. This guide moves beyond a simple checklist, o...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers dedicated to advancing drug development, our work with potent compounds like Bortezomib Pinanediol Ester demands the highest standards of safety and precision. This guide moves beyond a simple checklist, offering a comprehensive operational plan grounded in the scientific principles of hazard containment. Here, we will explore the "why" behind each safety protocol, ensuring every step is a self-validating measure to protect both the researcher and the integrity of the experiment.

Understanding the Hazard: The "Why" Behind Rigorous Controls

Bortezomib is a potent, cytotoxic antineoplastic agent.[1][2] Its therapeutic effect stems from its function as a reversible inhibitor of the 26S proteasome, a key complex in cellular protein regulation.[3][4] By disrupting this pathway, Bortezomib can trigger programmed cell death (apoptosis) in rapidly dividing cancer cells.[3][4]

However, this cytotoxic mechanism is not selective for cancer cells. Accidental occupational exposure can pose significant health risks, including:

  • Severe Irritation: The compound can cause severe skin burns and serious eye damage upon contact.[5]

  • Toxicity: It is classified as very toxic if inhaled, swallowed, or in contact with skin.[2]

  • Reproductive Hazards: Bortezomib is suspected of damaging fertility or the unborn child.[4][5]

  • Organ Damage: It may cause damage to organs through prolonged or repeated exposure.[5]

Given these profound biological effects, treating Bortezomib Pinanediol Ester with the utmost caution is not merely a regulatory requirement but a scientific imperative. Our primary goal is to prevent any unintended exposure through inhalation of aerosols or dust, dermal contact, or ingestion.[6]

The Armor: Personal Protective Equipment (PPE) Protocol

PPE is your most critical last line of defense. All handling of Bortezomib Pinanediol Ester, from weighing the solid powder to administering a solution, must be performed within a designated containment area and with the appropriate PPE.

A risk-based approach should be applied to PPE selection. The table below outlines the minimum required PPE for common laboratory tasks involving this compound.

TaskGlovesGownEye/Face ProtectionRespiratory Protection
Receiving/Unpacking 2 Pairs Chemo-Rated (ASTM D6978)Disposable Lab CoatSafety GlassesNot required (unless package is damaged)
Weighing Solid Powder 2 Pairs Chemo-Rated (ASTM D6978)[7][8]Disposable, back-closing, poly-coated gown[1][7][9]Full-face shield and goggles[9]Fit-tested N95 respirator or PAPR[1][7]
Reconstituting/Handling Solutions 2 Pairs Chemo-Rated (ASTM D6978)Disposable, back-closing, poly-coated gownFull-face shield or safety gogglesNot required if performed in a certified C-PEC*
Spill Cleanup 2 Pairs Chemo-Rated (ASTM D6978)Disposable, back-closing, poly-coated gownFull-face shield and gogglesFit-tested N95 respirator or PAPR
Waste Disposal 2 Pairs Chemo-Rated (ASTM D6978)Disposable, back-closing, poly-coated gownSafety glassesNot required

*C-PEC: Containment Primary Engineering Control, such as a Class II Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE).[10]

Causality Behind the Choices:
  • Gloves: A double-gloving technique using nitrile gloves tested for use with chemotherapy drugs (meeting ASTM D6978 standards) is mandatory.[7][11][12][13] The outer glove provides the primary barrier against contamination. The inner glove protects the skin during the doffing (removal) process, a high-risk moment for exposure. Gloves should be changed every 30-60 minutes or immediately if compromised.[7]

  • Gowns: Gowns must be disposable, made of a low-permeability, polyethylene-coated fabric, and close in the back to eliminate frontal gaps.[1][7][9] This ensures that any frontal splashes or spills do not penetrate to personal clothing or skin.

  • Respiratory Protection: Weighing the solid, powdered form of Bortezomib Pinanediol Ester poses the highest risk of aerosolization. A NIOSH-certified N95 respirator or a Powered Air-Purifying Respirator (PAPR) is essential to prevent inhalation.[1][7]

  • Eye and Face Protection: A full-face shield offers the most comprehensive protection against splashes when handling liquids and should be worn in conjunction with safety goggles for maximum safety.[9]

Operational Workflow: From Receipt to Disposal

A structured workflow minimizes error and ensures containment at every stage. The following diagram illustrates the essential steps for safely handling Bortezomib Pinanediol Ester in a research setting.

G cluster_prep Preparation & Handling (in C-PEC) cluster_disposal Waste Management Don_PPE 1. Don Full PPE Weigh 2. Weigh Powder Don_PPE->Weigh Reconstitute 3. Reconstitute Solution Weigh->Reconstitute Experiment 4. Perform Experiment Reconstitute->Experiment Decontaminate 5. Decontaminate Surfaces & Equipment Experiment->Decontaminate Segregate 6. Segregate Waste Decontaminate->Segregate Dispose 7. Dispose in Labeled Container Segregate->Dispose Doff_PPE 8. Doff PPE Dispose->Doff_PPE Wash 9. Wash Hands Thoroughly Doff_PPE->Wash

Caption: High-level workflow for handling Bortezomib Pinanediol Ester.

Step-by-Step Procedural Guidance:
  • Preparation: Before handling the compound, designate a work area within a Containment Primary Engineering Control (C-PEC), such as a certified chemical fume hood or biological safety cabinet.[10] Gather all necessary supplies, including a cytotoxic spill kit.

  • Donning PPE: Don PPE in the correct order: gown, respiratory protection, eye/face protection, and finally, two pairs of chemotherapy-rated gloves. The outer glove cuff should extend over the gown cuff.[9]

  • Handling:

    • Weighing: Use a containment balance or perform weighing within the C-PEC to minimize the dispersal of powder.

    • Reconstitution: Add solvent slowly to the powder to avoid splashing. Do not pressurize vials.

  • Decontamination: After handling, decontaminate all surfaces and equipment. A common practice involves a two-step process using a deactivating agent followed by a cleaning agent like 70% isopropyl alcohol.

  • Doffing PPE: Remove PPE in a manner that prevents self-contamination. The outer gloves are removed first, followed by the gown (turning it inside out as it's removed). The inner gloves should be the last item removed.[9]

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Closing the Loop

All materials that have come into contact with Bortezomib Pinanediol Ester are considered hazardous pharmaceutical waste.[14] Proper segregation and disposal are critical to prevent environmental contamination and protect support staff.

  • Waste Streams:

    • Sharps: Needles and syringes must be placed in a designated, puncture-proof chemotherapy sharps container.

    • Trace-Contaminated Materials: Used PPE (gowns, gloves, masks), empty vials, and cleaning materials should be disposed of in a clearly labeled, leak-proof hazardous waste container (often a yellow or black container).[1]

  • Prohibition of Sewering: It is prohibited to dispose of any hazardous pharmaceutical waste down the drain.[15][16][17]

  • Final Disposal: All hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste contractor, typically via incineration.[17]

Emergency Protocols: Spill and Exposure Response

In Case of a Spill:

  • Alert others in the immediate area.

  • If not already wearing it, don full protective PPE, including respiratory protection.

  • Contain the spill using a chemotherapy spill kit, working from the outside in.

  • Clean the area as described in the decontamination section.

  • Dispose of all cleanup materials as hazardous waste.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[18][19]

  • Eye Contact: Immediately flush the eye(s) with a gentle stream of water for at least 15 minutes, holding the eyelid(s) open.[18]

  • Inhalation: Move to fresh air immediately.[18]

For all exposure incidents, seek immediate medical attention and report the incident to your institution's environmental health and safety office. [8]

By adhering to these scientifically-grounded protocols, we can confidently and safely work with powerful compounds like Bortezomib Pinanediol Ester, advancing our research while upholding our primary commitment to safety.

References

  • ASTM International. (2023). Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs (ASTM D6978-05). Retrieved from ASTM International. URL: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from EPA.gov. URL: [Link]

  • Mocare Health. (n.d.). ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety. Retrieved from Mocare Health. URL: [Link]

  • SHIELD Scientific. (n.d.). Which Protective Gloves for Cytotoxic Drugs?. Retrieved from SHIELD Scientific. URL: [Link]

  • Med Lab Supply. (n.d.). 100% Nitrile exam grade chemo medical gloves, ASTM D6978. Retrieved from Med Lab Supply. URL: [Link]

  • NIOSH. (2023). ASTM D6978 - 05(2023) - PPE-Info - Standard Details. Retrieved from NIOSH PPE-Info. URL: [Link]

  • LeadingAge. (2019). New EPA Rule on Pharmaceutical Waste Disposal. Retrieved from LeadingAge. URL: [Link]

  • Dykema. (2015). EPA Proposes Rules Governing Disposal of Certain Pharmaceuticals as “Hazardous Wastes”. Retrieved from Dykema. URL: [Link]

  • American Hospital Association. (n.d.). EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. Retrieved from ahe.org. URL: [Link]

  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs. Retrieved from OSHA.gov. URL: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Quick Start Guide: Management of Hazardous Waste Pharmaceuticals. Retrieved from EPA.gov. URL: [Link]

  • Takeda Pharmaceutical Company Limited. (2022). Velcade for injection Safety Data Sheet. Retrieved from Takeda.com. URL: [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from OSHA.gov. URL: [Link]

  • Kingston Health Sciences Centre. (2019). Safe Handling of Cytotoxic Drugs and Bodily Fluids. Retrieved from KHSC. URL: [Link]

  • Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved from PAHO.org. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). Bortezomib - StatPearls. Retrieved from NCBI. URL: [Link]

  • F.A. Davis. (n.d.). Bortezomib | Davis's Drug Guide for Rehabilitation Professionals. Retrieved from F.A. Davis PT Collection. URL: [Link]

  • MPE PRO. (n.d.). Which PPE is required to be worn during chemotherapy compounding?. Retrieved from MPE PRO. URL: [Link]

  • Novadoz Pharmaceuticals. (n.d.). SAFETY DATA SHEET Product Name Bortezomib for Injection. Retrieved from Novadoz Pharma. URL: [Link]

  • Mason, T. (2023). Personal protective equipment for antineoplastic safety. Nursing, 53(8), 42-45. URL: [Link]

  • Centers for Disease Control and Prevention. (2024). Antineoplastic Agents Risk Factors. Retrieved from CDC.gov. URL: [Link]

  • WorkSafe Queensland. (2017). Guide for handling cytotoxic drugs and related waste. Retrieved from WorkSafe.qld.gov.au. URL: [Link]

  • Duke University. (2023). Safe Handling of Hazardous Drugs. Retrieved from Duke Safety. URL: [Link]

  • Janssen-Cilag. (2007). VELCADE for injection Safety Data Sheet. Retrieved from ASL AL. URL: [Link]

  • Halyard Health. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Retrieved from Halyard Health. URL: [Link]

  • Giza, A., et al. (2021). Non-Hematologic Toxicity of Bortezomib in Multiple Myeloma: The Neuromuscular and Cardiovascular Adverse Effects. International Journal of Molecular Sciences, 22(16), 8564. URL: [Link]

  • PharmSintez.Lab. (2016). Bortezomib Safety Data Sheet. Retrieved from PharmSintez.Lab. URL: [Link]

  • Al-Yasari, I. H., et al. (2021). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Cancer Cell International, 21(1), 1-18. URL: [Link]

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